molecular formula C29H34F3N3O6 B608091 INCB3344 CAS No. 1262238-11-8

INCB3344

Cat. No.: B608091
CAS No.: 1262238-11-8
M. Wt: 577.6012
InChI Key: MZEOSVPWMSEFPW-OXKSBSDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB 3344 is an antagonist of chemokine (C-C motif) receptor 2 (CCR2;  IC50 = 10 nM in WEHI-274 murine monocytes). It is selective for CCR2 over a panel of G protein-coupled receptors, including CCR1 and CCR5, with IC50s values greater than 1 µM. INCB 3344 inhibits chemotaxis of WEHI-274 cells induced by chemokine (C-C motif) ligand 2 (CCL2;  IC50 = 10 nM) and CCL2-induced phosphorylation of ERK in WEHI-274 cells. It inhibits monocyte influx in a mouse model of peritonitis induced by thioglycolate when administered at doses of 60 and 100 mg/kg. INCB 3344 (30, 50, and 100 mg/kg twice per day) decreases the expression of CCR2 mRNA in the ear and reduces ear swelling in a mouse model of delayed-type hypersensitivity reaction. It prevents increases in or reduces macrophage levels in the spinal cord when administered at a dose of 100 mg/kg per day beginning the day of immunization or seven days following immunization, respectively, in a mouse model of experimental autoimmune encephalomyelitis (EAE). It also reduces disease incidence and severity in the same model and reduces disease severity in a rat model of adjuvant-induced arthritis. INCB 3344 reduces macrophage infiltration to the kidney and improves renal function in a mouse model of polycystic kidney disease.>INCB3344 is a potent and selective antagonist of CCR2 receptor with IC values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism and 3.8 nM (hCCR2) and 7.8 nM (mCCR2) in antagonism of chemotaxis activity. This compound exhibited >100-fold selectivity over other homologous chemokine receptors, a free fraction of 24% in human serum and 15% in mouse serum, and an oral bioavailability of 47% in mice, suitable as a tool compound for target validation in rodent models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOSVPWMSEFPW-XYCDVDSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100838
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285539-85-6
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

INCB3344: An In-Depth Technical Guide on the Mechanism of Action in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

INCB3344 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). Its primary mechanism of action involves the inhibition of monocyte and macrophage recruitment to sites of inflammation by blocking the interaction between CCR2 and its principal ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This targeted action on the CCL2-CCR2 axis makes this compound a critical tool for investigating the role of macrophages in a multitude of inflammatory diseases and a benchmark for the development of therapeutics targeting this pathway. This document provides a comprehensive overview of this compound's mechanism of action in macrophages, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action: CCR2 Antagonism

The CCL2-CCR2 signaling axis is a fundamental pathway governing the migration of monocytes from the bone marrow into the bloodstream and their subsequent recruitment into tissues, where they differentiate into macrophages.[1] In pathological conditions, such as chronic inflammation, autoimmune diseases, and cancer, this axis is often upregulated, leading to excessive macrophage accumulation and perpetuation of the disease state.[2][3]

This compound functions as a competitive antagonist at the CCR2 receptor.[4] It binds rapidly and reversibly to both human and murine CCR2 with high affinity, effectively preventing the binding of CCL2 and other CCR2 ligands (e.g., CCL7, CCL8, CCL12).[1][4] This blockade inhibits downstream intracellular signaling cascades, most notably the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which is crucial for chemotaxis.[4][5] The net result is a significant reduction in the directional migration of CCR2-expressing monocytes and macrophages toward inflammatory stimuli.

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space CCR2 CCR2 Receptor ERK ERK Phosphorylation CCR2->ERK Activates This compound This compound This compound->CCR2 Blocks CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Chemotaxis Macrophage Chemotaxis & Recruitment ERK->Chemotaxis Promotes

Caption: this compound blocks CCL2 binding to CCR2, inhibiting downstream signaling.

Quantitative Pharmacology Data

This compound demonstrates potent and selective inhibitory activity against both human and murine CCR2 in vitro. Its efficacy has been further validated in numerous in vivo models, where it effectively reduces macrophage accumulation and ameliorates disease pathology.

Table 1: In Vitro Potency of this compound
Assay TypeTarget SpeciesIC50 Value (nM)Reference
Binding AntagonismHuman CCR25.1[1]
Binding AntagonismMurine CCR29.5 - 10[1][5]
Chemotaxis AntagonismHuman CCR23.8[1]
Chemotaxis AntagonismMurine CCR27.8[1]
ERK PhosphorylationMurine CCR2~10[5]

This compound exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors, including CCR1 and CCR5.[1][5]

Table 2: Summary of In Vivo Efficacy in Macrophage-Driven Disease Models
Disease ModelSpeciesKey FindingQuantitative ResultReference
Ang II-Induced HypertensionMouseReduced macrophage accumulation in artery wall~50% reduction[6]
Diabetic NephropathyMouseDecreased bone marrow-derived macrophage (BM-Mφ) abundance in kidneySignificantly lower vs. vehicle[7][8][9]
Delayed-Type HypersensitivityMouseDose-dependent inhibition of macrophage influxSubstantial reduction in tissue inflammation[5][10]
Status EpilepticusMouseReduced monocyte recruitment to the hippocampus52% reduction in Iba1+ cells (rostral hippocampus)[11]
EAE (Multiple Sclerosis Model)MouseSignificantly reduced disease severity-[5][12]
Inflammatory ArthritisRatSignificantly reduced disease severity-[5][12]

Detailed Effects on Macrophage Function

Beyond inhibiting recruitment, this compound modulates several key functions of macrophages, contributing to its overall anti-inflammatory profile.

Inhibition of Macrophage Recruitment

As established, the primary effect of this compound is the dose-dependent inhibition of macrophage influx into tissues.[5] This has been consistently demonstrated across various models of inflammation, including diabetic nephropathy, where it specifically reduces the abundance of bone marrow-derived macrophages (CD11bhigh) without affecting tissue-resident macrophage populations.[7][8][9] This highlights the compound's specific action on CCR2-dependent recruitment.

Modulation of Macrophage Polarization and Activation

This compound influences the phenotype of macrophages. In a model of diabetic nephropathy, this compound treatment was shown to polarize macrophages toward an anti-inflammatory M2 phenotype.[7] This suggests a role in converting pro-inflammatory macrophages to an anti-inflammatory state. Furthermore, this compound has been shown to inhibit the activation of microglia (the resident macrophages of the central nervous system) following spinal cord injury.[13]

Suppression of Pro-inflammatory Mediators

A critical aspect of this compound's mechanism is its ability to suppress the production of pro-inflammatory and damaging molecules by macrophages.

  • TNF-α and Cytokines: In diabetic nephropathy, this compound significantly reduces TNF-α production from both bone marrow-derived and resident macrophages.[7] In spinal cord injury models, it decreases the expression of TNF-α, IL-1β, and IL-6.[13]

  • Reactive Oxygen Species (ROS): The compound lowers ROS production by tissue-resident macrophages.[7][8]

  • Toll-Like Receptor 9 (TLR9): this compound treatment leads to a significant reduction in TLR9 expression in both bone marrow-derived and resident macrophages.[7][8] TLR9 is a receptor involved in recognizing pathogen-associated molecular patterns and its activation can drive inflammation. The downregulation of TLR9 by this compound represents a key indirect mechanism for reducing macrophage-mediated inflammation.[7]

cluster_macrophage Macrophage This compound This compound TLR9 TLR9 Expression This compound->TLR9 Reduces Activation Pro-inflammatory Activation (M1-like) This compound->Activation Inhibits Polarization M2 Polarization This compound->Polarization Promotes TNF TNF-α Production Activation->TNF ROS ROS Production Activation->ROS

Caption: Downstream effects of this compound on macrophage function and phenotype.

Summary of Key Experimental Protocols

The characterization of this compound's effects on macrophages has relied on a combination of in vitro assays and in vivo disease models.

In Vitro Assays
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity (IC50) of this compound for the CCR2 receptor.

    • Methodology: Typically involves competitive binding experiments using cell lines engineered to express human or murine CCR2 (e.g., HEK293 cells) and a radiolabeled or fluorescently tagged CCL2 ligand. The ability of increasing concentrations of this compound to displace the labeled ligand is measured.[1][4][5]

  • Chemotaxis Assay:

    • Objective: To measure the functional inhibition of cell migration.

    • Methodology: Utilizes a Boyden chamber or similar system with a porous membrane. CCR2-expressing cells (e.g., mouse monocytes, cell lines) are placed in the upper chamber, and CCL2 is placed in the lower chamber as a chemoattractant. The assay quantifies the ability of this compound, added to the cells, to block their migration through the membrane toward the CCL2 gradient.[4][5]

  • ERK Phosphorylation Assay:

    • Objective: To assess the inhibition of intracellular signaling downstream of CCR2 activation.

    • Methodology: CCR2-expressing cells are pre-treated with this compound and then stimulated with CCL2. Cell lysates are subsequently analyzed via Western blot or ELISA using antibodies specific for phosphorylated ERK (p-ERK) to quantify the level of signaling inhibition.[4][5]

In Vivo Model: Diabetic Nephropathy (db/db Mouse)

This model was instrumental in elucidating the effects of this compound on macrophage function beyond recruitment.[7][8]

  • Objective: To evaluate the therapeutic effects of CCR2 antagonism on the pathology of diabetic nephropathy and to characterize the changes in kidney macrophage populations.

  • Experimental Workflow:

cluster_analysis Analysis Start Diabetic (db/db) Mice & Control (misty) Mice Treatment Administer this compound or Vehicle for 8 weeks Start->Treatment Sacrifice Sacrifice & Harvest Kidneys Treatment->Sacrifice FACS Flow Cytometry: - Quantify BM-Mφ vs Res-Mφ - Measure TLR9 Expression - Measure ROS Production Sacrifice->FACS Pathology Pathology: - Assess Albuminuria - Measure Serum Creatinine (B1669602) Sacrifice->Pathology ELISA ELISA / qRT-PCR: - Measure TNF-α Production Sacrifice->ELISA

Caption: Experimental workflow for the diabetic nephropathy mouse model.
  • Endpoint Analysis:

    • Flow Cytometry: Kidney tissues were processed into single-cell suspensions. Macrophage populations were identified and quantified based on cell surface markers (e.g., CD45, F4/80). Bone marrow-derived (BM-Mφs) and tissue-resident macrophages (Res-Mφs) were distinguished by the expression level of CD11b.[7][8] Intracellular staining was used to measure TLR9 expression, while specific fluorescent probes were used to quantify ROS production.[7]

    • Functional Assays: TNF-α production from isolated macrophage populations was measured.[7]

    • Pathological Assessment: Disease progression was monitored by measuring albuminuria and serum creatinine levels.[7][8]

Conclusion and Future Perspectives

This compound is a well-characterized CCR2 antagonist that serves as a powerful pharmacological tool. Its mechanism of action in macrophages is centered on the potent and selective blockade of the CCL2-CCR2 axis, leading to a robust inhibition of macrophage recruitment to inflamed tissues. Furthermore, studies have revealed that its therapeutic benefits are enhanced by its ability to modulate macrophage function, including promoting an anti-inflammatory M2 phenotype and suppressing the production of key inflammatory mediators like TNF-α and ROS, partly through the downregulation of TLR9.

While this compound itself was not advanced as a clinical candidate due to moderate hERG activity, the extensive preclinical data generated with this compound have provided critical validation for targeting the CCL2-CCR2 pathway.[1] The insights gained from studying its effects on macrophages continue to inform the development of next-generation CCR2 antagonists for a wide range of inflammatory diseases, fibrotic conditions, and cancer. The detailed understanding of its mechanism underscores the central role of macrophages in disease and highlights the therapeutic potential of precisely controlling their recruitment and function.

References

INCB3344: A Technical Guide to its Role in Inhibiting Monocyte Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The document details the mechanism of action of this compound in the inhibition of monocyte chemotaxis, a critical process in the pathogenesis of various inflammatory and fibrotic diseases. We present a compilation of quantitative data on its binding affinity and functional inhibition, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of CCR2 antagonism.

Introduction: The CCL2-CCR2 Axis and Monocyte Chemotaxis

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2, form a critical signaling axis that governs the migration of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][2] This process, known as chemotaxis, is a fundamental component of the immune response. However, dysregulation of the CCL2-CCR2 axis is implicated in the pathophysiology of a wide range of chronic inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[2][3]

Monocytes, upon migrating into tissues, differentiate into macrophages, which can contribute to tissue damage and fibrosis.[3] Therefore, inhibiting the recruitment of monocytes by blocking the CCL2-CCR2 interaction presents a promising therapeutic strategy. This compound is a small molecule antagonist designed to specifically target and inhibit CCR2, thereby disrupting this pathological process.[4]

This compound: Mechanism of Action

This compound is a potent, selective, and orally bioavailable antagonist of CCR2.[5][6] It functions by binding to the CCR2 receptor on the surface of monocytes, competitively inhibiting the binding of its natural ligand, CCL2.[4] This blockade prevents the intracellular signaling cascade that is normally initiated by CCL2 binding, ultimately leading to the inhibition of monocyte chemotaxis. The binding of this compound to CCR2 is rapid and reversible.[4]

The downstream signaling events inhibited by this compound include the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAP kinase signaling pathway involved in cell migration and proliferation.[4][7] By preventing these signaling events, this compound effectively abrogates the directional movement of monocytes towards a CCL2 gradient.

Quantitative Data: Potency and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for CCR2 across multiple species.

Table 1: this compound In Vitro Binding Affinity
Target SpeciesAssay TypeCell LineTracerIC50 (nM)Reference
HumanWhole Cell Binding--5.1[5][6]
MouseWhole Cell BindingWEHI-274.1125I-mCCL29.5[5][6]
MouseWhole Cell BindingMouse MonocytesCCL210[7][8]
RatWhole Cell Binding--7.3[5][6]
CynomolgusWhole Cell Binding--16[5][6]
Table 2: this compound In Vitro Functional Inhibition of Chemotaxis
Target SpeciesAssay TypeChemoattractantIC50 (nM)Reference
HumanChemotaxishCCL23.8[5][6]
MouseChemotaxismCCL27.8[5][6]
RatChemotaxis-2.7[5][6]
CynomolgusChemotaxis-6.2[5][6]

This compound exhibits high selectivity for CCR2, with IC50 values greater than 1 µM against a panel of over 50 other ion channels, transporters, and chemokine receptors, including the closely related CCR1 and CCR5.[5][7]

Signaling Pathway and Mechanism of Inhibition

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in monocyte chemotaxis. This compound acts as a competitive antagonist, preventing this cascade from occurring.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_Protein G-protein Activation CCR2->G_Protein PLC PLC Activation G_Protein->PLC ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Actin Actin Polymerization Ca_Mobilization->Actin ERK_Phos->Actin Chemotaxis Monocyte Chemotaxis Actin->Chemotaxis

Caption: CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of CCR2 antagonists like this compound.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1, endogenously expressing CCR2.[9]

  • Radioligand: 125I-labeled murine CCL2 (mCCL2).[9]

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Buffer: RPMI 1640 with 1% BSA.[9]

  • Wash Buffer: Cold PBS.[9]

  • Filtration Plate: 96-well filter plate.[9]

  • Scintillation Counter. [9]

Procedure:

  • Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest cells and resuspend in assay buffer to a concentration of 1 x 106 cells/mL.[9]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

    • 25 µL of test compound at various concentrations.

  • Add 25 µL of 125I-mCCL2 to all wells.

  • Add 50 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Filtration: Transfer the contents of the plate to a 96-well filter plate and wash three times with cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.

Binding_Assay_Workflow A Prepare WEHI-274.1 cell suspension C Add cell suspension to plate A->C B Plate test compound, radioligand, and controls B->C D Incubate at room temperature C->D E Filter and wash to separate bound ligand D->E F Measure radioactivity with scintillation counter E->F G Calculate IC50 value F->G

Caption: Workflow for the CCR2 radioligand binding assay.

Monocyte Chemotaxis Assay

This functional assay measures the ability of a test compound to inhibit the directional migration of monocytes towards a chemoattractant.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).[9]

  • Chemoattractant: Recombinant human CCL2 (hCCL2).[9]

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Medium: RPMI 1640 with 0.5% BSA.[9]

  • Transwell Inserts: 5 µm pore size for a 24-well plate.[9]

  • Detection Reagent: Calcein-AM or similar viability stain.[9]

  • Fluorescence Plate Reader. [9]

Procedure:

  • Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.[9]

  • Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[9]

  • Assay Setup:

    • Add assay medium containing hCCL2 to the lower chambers of the 24-well plate.

    • Add assay medium alone to control wells (for measuring random migration).

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Quantification:

    • Remove the inserts.

    • Add Calcein-AM to the lower chambers and incubate for 30-60 minutes to label the migrated cells.

    • Measure the fluorescence of the migrated cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Chemotaxis_Assay_Workflow A Prepare monocyte cell suspension B Pre-incubate cells with test compound A->B D Add cell suspension to upper Transwell chamber B->D C Add chemoattractant to lower Transwell chamber C->D E Incubate to allow cell migration D->E F Label migrated cells with Calcein-AM E->F G Quantify migrated cells via fluorescence F->G H Calculate IC50 value G->H

Caption: Workflow for the monocyte chemotaxis assay.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that effectively inhibits monocyte chemotaxis in vitro. Its mechanism of action, involving the competitive blockade of the CCL2-CCR2 signaling axis, has been demonstrated through robust binding and functional assays. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other CCR2 antagonists in inflammatory and fibrotic diseases. The detailed methodologies and visual aids are intended to support the design and execution of experiments aimed at further elucidating the role of the CCL2-CCR2 pathway in health and disease.

References

The Pharmacological Profile of INCB3344: A Selective CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a critical role in the migration and recruitment of monocytes and macrophages to sites of inflammation.[3][4][5] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases, making it a key therapeutic target.[4][5][6] this compound has been instrumental as a research tool for validating the therapeutic potential of CCR2 antagonism in various preclinical models due to its high affinity and selectivity for both human and rodent CCR2.[1][2][7] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

This compound functions as a competitive antagonist of the CCR2 receptor.[3] It binds to CCR2 with high affinity, thereby preventing the binding of its cognate ligand, CCL2.[3] This blockade inhibits the downstream signaling cascade that is normally initiated by CCL2 binding, which includes G-protein coupling, extracellular signal-regulated kinase (ERK) phosphorylation, and ultimately, the chemotactic migration of CCR2-expressing cells, primarily monocytes and macrophages.[1][3] The binding of this compound to the human CCR2 receptor has been characterized as rapid and reversible.[3]

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized through a variety of binding and functional assays, demonstrating its potency and selectivity.

Binding Affinity and Potency

This compound exhibits nanomolar potency in inhibiting the binding of CCL2 to both human and murine CCR2.[2][8] The compound also shows potent antagonism towards rat and cynomolgus CCR2.[8][9]

Species/Receptor Assay Type IC50 (nM) Reference
Human CCR2 (hCCR2)Binding Antagonism5.1[2][8]
Murine CCR2 (mCCR2)Binding Antagonism9.5[2][8]
Murine CCR2 (mCCR2)Binding Antagonism10[1][10]
Rat CCR2Binding Antagonism7.3[8][9]
Cynomolgus CCR2Binding Antagonism16[8][9]
Human CCR2 (hCCR2)Dissociation Constant (Kd)~5[3]
Functional Activity

This compound effectively inhibits CCL2-induced functional responses, such as chemotaxis and ERK phosphorylation, with potencies similar to its binding affinity.[1][3]

Species/Receptor Assay Type IC50 (nM) Reference
Human CCR2 (hCCR2)Chemotaxis3.8[2][8]
Murine CCR2 (mCCR2)Chemotaxis7.8[2][8]
Rat CCR2Chemotaxis2.7[8][9]
Cynomolgus CCR2Chemotaxis6.2[8][9]
Selectivity

A key attribute of this compound is its high selectivity for CCR2. It has been shown to be at least 100-fold selective for CCR2 over a broad panel of other G protein-coupled receptors (GPCRs), including other chemokine receptors like CCR1 and CCR5.[1][8][9][10] Specifically, against murine CCR1 and CCR5, the IC50 values were greater than 1 µM and 3 µM, respectively.[8][9]

In Vivo Pharmacology and Efficacy

This compound possesses good oral bioavailability and systemic exposure in rodents, which has enabled its evaluation in various animal models of inflammatory diseases.[1][10]

Pharmacokinetics
Parameter Species Value Reference
Oral BioavailabilityMouse47%[2]
Half-life (plasma)Mouse~1.6 hours[11]
Free Fraction (serum)Human24%[2]
Free Fraction (serum)Mouse15%[2]
Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in reducing inflammation and disease severity in a range of preclinical models:

  • Delayed-Type Hypersensitivity: Treatment with this compound resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[1][6][10]

  • Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[1][6][10][12]

  • Inflammatory Arthritis: this compound was shown to be effective in a rat model of inflammatory arthritis.[1][6][10][12]

  • Diabetic Nephropathy: In a mouse model, this compound administration decreased albuminuria and serum creatinine (B1669602) levels, and reduced the accumulation of bone marrow-derived macrophages in the kidney.[6][13]

  • Thioglycolate-Induced Peritonitis: this compound dose-dependently inhibited the influx of macrophages into the peritoneal cavity.[14]

Experimental Protocols

CCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[15]

  • Radioligand: 125I-labeled murine CCL2 (mCCL2).[15]

  • Test Compound: this compound.[15]

  • Assay Buffer: RPMI 1640 with 1% BSA.[15]

  • Wash Buffer: Cold PBS.[15]

  • Filtration Plate: 96-well filter plate.[15]

  • Scintillation Counter. [15]

Procedure:

  • Harvest and resuspend WEHI-274.1 cells in assay buffer.

  • In a 96-well plate, add the cell suspension, 125I-mCCL2, and varying concentrations of the test compound (this compound).

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Transfer the contents to a filter plate and wash with cold wash buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • The IC50 value is calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[15]

  • Chemoattractant: Recombinant human CCL2 (hCCL2).[15]

  • Test Compound: this compound.[15]

  • Assay Medium: RPMI 1640 with 0.5% BSA.[15]

  • Chemotaxis Chamber: (e.g., Transwell plates).

Procedure:

  • Pre-incubate the cells with varying concentrations of the test compound (this compound).

  • Place the chemoattractant (hCCL2) in the lower chamber of the chemotaxis plate.

  • Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate the plate to allow for cell migration.

  • After the incubation period, quantify the number of cells that have migrated to the lower chamber.

  • The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in cell migration towards the chemoattractant.

Visualizations

Signaling Pathway

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates ERK_Phos ERK Phosphorylation G_protein->ERK_Phos Leads to Chemotaxis Chemotaxis (Cell Migration) ERK_Phos->Chemotaxis Promotes This compound This compound This compound->CCR2 Blocks

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflows

Experimental_Workflows cluster_binding CCR2 Radioligand Binding Assay cluster_chemotaxis In Vitro Chemotaxis Assay b_start Start b_cells Incubate CCR2-expressing cells with 125I-CCL2 and this compound b_start->b_cells b_wash Wash to remove unbound radioligand b_cells->b_wash b_measure Measure radioactivity b_wash->b_measure b_end Calculate IC50 b_measure->b_end c_start Start c_cells Pre-incubate cells with this compound c_start->c_cells c_migrate Place cells in upper chamber, CCL2 in lower chamber c_cells->c_migrate c_incubate Incubate to allow cell migration c_migrate->c_incubate c_quantify Quantify migrated cells c_incubate->c_quantify c_end Calculate IC50 c_quantify->c_end

Caption: Workflow for key in vitro assays used to characterize this compound.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated activity against both human and rodent receptors. Its favorable pharmacological profile, including oral bioavailability and efficacy in multiple preclinical models of inflammation, has established it as a valuable tool for investigating the therapeutic potential of targeting the CCL2/CCR2 pathway. The data summarized herein provide a comprehensive technical guide for researchers and drug development professionals working with this compound and in the broader field of chemokine receptor antagonism.

References

The selectivity profile of INCB3344 against other chemokine receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of INCB3344, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of chemokine biology and the development of therapeutics for inflammatory diseases.

Introduction

The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of numerous chronic inflammatory conditions, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy. This compound has emerged as a critical tool compound for elucidating the role of CCR2 in these disease models due to its high affinity and exceptional selectivity for CCR2.

Quantitative Selectivity Profile

This compound demonstrates potent antagonism of CCR2 across multiple species. Its inhibitory activity has been quantified through various in vitro assays, with the data consistently highlighting its high selectivity. The compound is reported to be at least 100-fold more selective for CCR2 over other G protein-coupled receptors, including other chemokine receptors.[1][2][3]

Table 1: In Vitro Potency of this compound against CCR2
SpeciesAssay TypeIC50 (nM)Reference(s)
HumanBinding Antagonism5.1[4][5]
HumanChemotaxis Antagonism3.8[4][5]
MurineBinding Antagonism9.5 - 10[1][2][4][5]
MurineChemotaxis Antagonism7.8[4][5]
RatBinding Antagonism7.3[5]
RatChemotaxis Antagonism2.7[5]
CynomolgusBinding Antagonism16[5]
CynomolgusChemotaxis Antagonism6.2[5]
Table 2: Selectivity of this compound Against Other Receptors
Target ReceptorSpeciesAssay TypeIC50Reference(s)
CCR1MurineBinding Antagonism> 1 µM[5]
CCR5MurineBinding Antagonism> 3 µM[5]
Panel of >50 ion channels, transporters, and other GPCRsHumanVarious> 1 µM[5]

Experimental Methodologies

The selectivity profile of this compound has been established through a series of rigorous in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Competitive binding assays are employed to determine the affinity of this compound for chemokine receptors. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor.

  • Cell Lines: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2, is commonly used.[1] Other cell lines recombinantly expressing the target receptor are also utilized.

  • Radioligand: 125I-labeled murine CCL2 (mCCL2) is a frequently used tracer for CCR2 binding assays.[5]

  • Protocol Outline:

    • Cell Preparation: CCR2-expressing cells are cultured and harvested.

    • Assay Setup: In a multi-well plate, cells are incubated with a fixed concentration of radiolabeled CCL2 and varying concentrations of this compound.

    • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated, typically by filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.

Chemotaxis Assays

Chemotaxis assays assess the functional ability of this compound to inhibit cell migration in response to a chemoattractant.

  • Cell Lines: Monocytic cell lines such as THP-1 or primary monocytes that express CCR2 are suitable for this assay.

  • Chemoattractant: Recombinant CCL2 is used to create a chemotactic gradient.

  • Apparatus: A Boyden chamber or a Transwell® system with a porous membrane is used to separate the cells from the chemoattractant.

  • Protocol Outline:

    • Cell Preparation: CCR2-expressing cells are prepared and may be pre-incubated with various concentrations of this compound.

    • Assay Setup: The lower chamber of the apparatus is filled with medium containing CCL2, while the cell suspension is added to the upper chamber.

    • Incubation: The setup is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

    • Quantification: The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.

    • Data Analysis: The inhibitory effect of this compound on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the compound, from which an IC50 value is calculated.

ERK Phosphorylation Assays

To investigate the downstream signaling effects of CCR2 antagonism, ERK (extracellular signal-regulated kinase) phosphorylation assays are conducted. CCR2 activation leads to the phosphorylation of ERK, a key step in the MAPK/ERK signaling pathway.

  • Protocol Outline:

    • Cell Stimulation: CCR2-expressing cells are treated with CCL2 in the presence or absence of this compound.

    • Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular proteins.

    • Detection: The level of phosphorylated ERK (p-ERK) in the cell lysate is measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for p-ERK.

    • Data Analysis: The inhibition of CCL2-induced ERK phosphorylation by this compound is quantified to assess its impact on this signaling pathway.

Visualizing Key Processes

To further illustrate the experimental and biological contexts of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay cluster_erk ERK Phosphorylation Assay b_start CCR2-expressing cells b_incubate Incubate with ¹²⁵I-CCL2 & this compound b_start->b_incubate b_filter Separate bound/ free radioligand b_incubate->b_filter b_quantify Quantify radioactivity b_filter->b_quantify b_end Determine IC50 b_quantify->b_end c_start CCR2-expressing cells + this compound c_migrate Migration towards CCL2 gradient c_start->c_migrate c_quantify Quantify migrated cells c_migrate->c_quantify c_end Determine IC50 c_quantify->c_end e_start Stimulate cells with CCL2 +/- this compound e_lyse Cell Lysis e_start->e_lyse e_detect Detect p-ERK e_lyse->e_detect e_end Assess inhibition e_detect->e_end

Caption: Experimental workflows for assessing this compound activity.

CCR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/o CCR2->G_protein Activates This compound This compound This compound->CCR2 Blocks PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK_cascade Ras/Raf/MEK G_protein->MAPK_cascade Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis ERK ERK MAPK_cascade->ERK pERK p-ERK ERK->pERK pERK->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Conclusion

The extensive body of in vitro data robustly supports the classification of this compound as a potent and highly selective antagonist of CCR2. Its nanomolar potency against human and rodent CCR2, combined with a selectivity of over 100-fold against other chemokine receptors and a broad panel of off-targets, makes it an invaluable pharmacological tool for investigating the therapeutic potential of CCR2 inhibition in inflammatory and immune-mediated diseases. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize CCR2 antagonists.

References

INCB3344: A Potent and Selective CCR2 Antagonist for Modulating CCL2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of INCB3344 on the C-C motif chemokine ligand 2 (CCL2) signaling pathway. This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in monocyte and macrophage recruitment during inflammatory responses. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo potency, and provides detailed protocols for key experimental assays used to characterize its activity.

The CCL2/CCR2 Signaling Pathway and the Role of this compound

The CCL2/CCR2 signaling axis is a critical pathway in the orchestration of immune responses and has been implicated in the pathogenesis of various inflammatory diseases. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that binds to its primary receptor, CCR2, which is predominantly expressed on monocytes, macrophages, and dendritic cells.[1] This interaction initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and survival.[2]

This compound is a novel, potent, and selective small molecule antagonist of the CCR2 receptor.[3] By binding to CCR2, this compound competitively inhibits the binding of CCL2, thereby blocking the downstream signaling pathways and the subsequent recruitment of inflammatory cells to tissues.[4] This mechanism of action makes this compound a valuable tool for studying the role of the CCL2/CCR2 axis in disease and a potential therapeutic agent for a range of inflammatory conditions.

dot

CCL2_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_protein G-protein Activation CCR2->G_protein Activates PLC PLC Activation G_protein->PLC ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Chemotaxis Chemotaxis & Cell Migration Ca_mobilization->Chemotaxis ERK_pathway->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Caption: this compound action on the CCL2/CCR2 signaling pathway.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various in vitro assays and species. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (IC50 values)

Assay TypeSpeciesIC50 (nM)Reference(s)
CCR2 Binding Antagonism Human (hCCR2)5.1[5][6]
Murine (mCCR2)9.5 - 10[3][5][7]
Rat7.3[5]
Cynomolgus16[5]
Chemotaxis Antagonism Human (hCCR2)3.8[5][6]
Murine (mCCR2)7.8[5][6]
Rat2.7[5]
Cynomolgus6.2[5]
ERK Phosphorylation Inhibition Murine (mCCL2-mediated)3 - 10[7]

Table 2: Selectivity of this compound

Receptor/ChannelSelectivity Fold (vs. CCR2)Reference(s)
Panel of >50 GPCRs, ion channels, transporters>100[3][5]
Murine CCR1>100[5]
Murine CCR5>300[5][8]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Thioglycolate-Induced Peritonitis

This compound Dose (mg/kg, BID, oral)Inhibition of Monocyte Influx (%)Reference(s)
3036[9]
6055[9]
10073[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the CCL2 signaling pathway.

dot

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (IC50, Ki) chemotaxis_assay Chemotaxis Assay (Functional Inhibition) binding_assay->chemotaxis_assay Confirms functional antagonism downstream_signaling Downstream Signaling Assays (p-ERK, Ca²⁺ mobilization) chemotaxis_assay->downstream_signaling Investigates mechanism pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) downstream_signaling->pk_studies Guides in vivo dosing disease_models Efficacy in Disease Models (e.g., Arthritis, MS, DN) pk_studies->disease_models Determines therapeutic potential

Caption: General experimental workflow for CCR2 antagonist evaluation.
CCR2 Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR2.

  • Materials:

    • CCR2-expressing cell membranes (e.g., from HEK293 or CHO cells stably expressing CCR2).

    • Radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2).

    • Unlabeled CCL2 (for determining non-specific binding).

    • This compound serial dilutions.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

    • Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well filter plate, add in the following order:

      • Total Binding: Assay Buffer, [¹²⁵I]-CCL2, and CCR2 membranes.

      • Non-specific Binding (NSB): High concentration of unlabeled CCL2, [¹²⁵I]-CCL2, and CCR2 membranes.

      • Competition: this compound dilution, [¹²⁵I]-CCL2, and CCR2 membranes.

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

    • Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in a scintillation counter.

    • Calculate specific binding (Total Binding - NSB) and determine the IC50 value of this compound by non-linear regression analysis.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit CCL2-induced migration of monocytes.

  • Materials:

    • Monocytic cells (e.g., primary human monocytes, THP-1, or WEHI-274.1 cells).

    • Recombinant CCL2.

    • This compound serial dilutions.

    • Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

    • Boyden chamber or Transwell inserts (typically 5 µm pores for monocytes).

    • Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo).

  • Procedure:

    • Starve the monocytic cells in serum-free medium for 2-4 hours prior to the assay.

    • Add chemotaxis medium containing CCL2 (at a concentration that induces submaximal migration, e.g., EC80) to the lower wells of the Boyden chamber.

    • In the upper chamber (Transwell insert), add the monocytic cells that have been pre-incubated with various concentrations of this compound or vehicle control.

    • Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.

    • After incubation, remove the non-migrated cells from the top surface of the insert membrane.

    • Quantify the number of cells that have migrated to the lower side of the membrane or the bottom of the well using a suitable detection method (e.g., fluorescence or luminescence plate reader).

    • Calculate the percentage inhibition of chemotaxis for each this compound concentration and determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay measures the effect of this compound on a key downstream signaling event of CCR2 activation.

  • Materials:

    • CCR2-expressing cells.

    • Recombinant CCL2.

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blot equipment.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate CCR2-expressing cells and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

    • Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes) at 37°C.

    • Immediately wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the t-ERK antibody to normalize for protein loading.

    • Quantify the band intensities to determine the inhibition of CCL2-induced ERK phosphorylation by this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to block CCL2-induced intracellular calcium release, another key downstream event of CCR2 signaling.

  • Materials:

    • CCR2-expressing cells (e.g., HEK293 or CHO cells).

    • Recombinant CCL2.

    • This compound serial dilutions.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).

  • Procedure:

    • Plate the cells in a black, clear-bottom 96-well plate and grow overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Add various concentrations of this compound or vehicle to the wells and incubate for a short period.

    • Measure the baseline fluorescence.

    • Inject CCL2 into the wells and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the intracellular calcium concentration.

    • Analyze the data to determine the inhibition of the CCL2-induced calcium response by this compound and calculate the IC50 value.

Conclusion

This compound is a well-characterized CCR2 antagonist with potent inhibitory effects on the CCL2 signaling pathway. Its high affinity and selectivity for CCR2, demonstrated in a variety of in vitro and in vivo models, make it an invaluable research tool for elucidating the role of this chemokine axis in health and disease. The detailed methodologies provided in this guide offer a robust framework for the continued investigation of this compound and other modulators of the CCL2/CCR2 pathway, facilitating further advancements in the development of novel anti-inflammatory therapeutics.

References

In Vivo Efficacy of INCB3344 in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The document focuses on the compound's performance in preclinical models of autoimmune diseases, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental application.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to its receptor, CCR2.[1][2] This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of many autoimmune diseases.[3][4] By blocking this signaling pathway, this compound effectively reduces the influx of inflammatory cells, thereby ameliorating disease symptoms. In vitro studies have demonstrated that this compound inhibits CCL2 binding to mouse monocytes with a nanomolar potency (IC50 = 10 nM) and dose-dependently inhibits CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis.[1][5] The compound is highly selective for CCR2, showing at least 100-fold greater selectivity over other CC chemokine receptors.[1][6]

Signaling Pathway of this compound Action

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-Protein Activation CCR2->G_Protein Activates This compound This compound This compound->CCR2 Antagonizes ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Leads to Chemotaxis Monocyte/Macrophage Chemotaxis ERK_Phos->Chemotaxis Promotes Inflammation Inflammation Chemotaxis->Inflammation Drives

Figure 1: this compound blocks the CCL2/CCR2 signaling cascade.

In Vivo Efficacy Data

This compound has demonstrated significant efficacy in various rodent models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Mouse Model of Delayed-Type Hypersensitivity
Treatment GroupDoseOutcome MeasureResult
Vehicle-Macrophage InfluxBaseline
This compound30 mg/kg BIDMacrophage InfluxDose-dependent inhibition[1][5]
This compound60 mg/kg BIDMacrophage InfluxDose-dependent inhibition[5]
This compound100 mg/kg BIDMacrophage InfluxDose-dependent inhibition[5]
Table 2: Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) - A Model of Multiple Sclerosis
Treatment GroupDoseOutcome MeasureResult
Vehicle-Clinical Disease ScoreProgressive increase
This compoundTherapeutic DosingClinical Disease ScoreSignificant reduction in disease severity[1][6]
This compoundTherapeutic DosingDisease IncidenceSignificant reduction[7]
Table 3: Efficacy of this compound in a Rat Model of Inflammatory Arthritis
Treatment GroupDoseOutcome MeasureResult
Vehicle-Arthritis ScoreProgressive increase
This compoundTherapeutic DosingArthritis ScoreSignificant reduction in disease severity[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to evaluate the in vivo efficacy of this compound.

Delayed-Type Hypersensitivity (DTH) Model in Mice

This model assesses the effect of this compound on macrophage influx in response to an inflammatory stimulus.

cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Analysis Phase Sensitization Sensitization of Mice Treatment Oral Administration of This compound or Vehicle Sensitization->Treatment Challenge Challenge with Antigen Treatment->Challenge Analysis Histopathological Analysis of Tissues (Quantification of Macrophage Influx) Challenge->Analysis cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_monitoring Disease Monitoring & Endpoint Induction Induction of EAE in Mice (e.g., MOG peptide in CFA) Treatment Therapeutic Dosing of This compound or Vehicle (p.o.) Induction->Treatment Monitoring Daily Monitoring of Clinical Score (e.g., 0-5 scale for paralysis) Treatment->Monitoring Endpoint Histological Analysis of CNS (Inflammation, Demyelination) Monitoring->Endpoint cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Disease Assessment Induction Induction of Arthritis in Rats (e.g., injection of CFA) Treatment Therapeutic Dosing of This compound or Vehicle (p.o.) Induction->Treatment Assessment Regular Assessment of Arthritis Score (e.g., paw swelling, erythema) Treatment->Assessment Endpoint Histopathological Analysis of Joints Assessment->Endpoint

References

The Structural-Activity Relationship of INCB3344: A Deep Dive into a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing the key chemical features that govern its potent antagonistic activity. The guide also outlines the experimental protocols used to characterize this and similar compounds.

Core Structure and Pharmacophore

The discovery of this compound was the result of rational drug design, originating from a pharmacophore model of known CCR2 antagonists. The core structure of this compound is a pyrrolidine-based scaffold. The initial lead compound, 9a , demonstrated potent inhibitory activity against human CCR2 (hCCR2) but had moderate activity against the murine ortholog (mCCR2).[1] Systematic modifications of this lead compound led to the identification of this compound (also referred to as compound 21 in the primary literature), which exhibits nanomolar potency against both human and murine CCR2.[1]

A critical element of the SAR for this series is the stereochemistry of the pyrrolidine (B122466) ring. The S-configuration at the pyrrolidine is crucial for high-affinity binding to CCR2. The corresponding R-enantiomer is significantly less active, highlighting the specific steric and electronic interactions required within the receptor's binding pocket.

Structural-Activity Relationship (SAR) Analysis

The development of this compound from the lead compound 9a involved targeted modifications to optimize its potency, selectivity, and pharmacokinetic properties. While a comprehensive public SAR table with a wide array of analogs is not available, the key optimizations are understood through the comparison of the lead and the final compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of the lead compound 9a and the optimized antagonist this compound (21 ).

Table 1: In Vitro CCR2 Binding Antagonism [1]

CompoundhCCR2 IC50 (nM)mCCR2 IC50 (nM)
9a (Lead)Potent (exact value not publicly disclosed)Moderate (exact value not publicly disclosed)
This compound (21) 5.19.5

Table 2: In Vitro Chemotaxis Antagonism [1]

CompoundhCCR2 IC50 (nM)mCCR2 IC50 (nM)
9a (Lead)Potent (exact value not publicly disclosed)Moderate (exact value not publicly disclosed)
This compound (21) 3.87.8

Selectivity and Pharmacokinetics

This compound demonstrates high selectivity for CCR2, with over 100-fold greater affinity for CCR2 compared to other closely related chemokine receptors such as CCR1 and CCR5.[1] This selectivity is crucial for minimizing off-target effects.

Table 3: Pharmacokinetic Profile of this compound [1]

ParameterValue
Oral Bioavailability (mice)47%
Free Fraction (human serum)24%
Free Fraction (mouse serum)15%

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the CCR2 receptor, preventing the binding of its cognate ligand CCL2. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades. This primarily occurs through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. More critically for monocyte recruitment, CCR2 activation stimulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, which are essential for chemotaxis and cell survival. By blocking CCL2 binding, this compound effectively inhibits these downstream signaling events.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates This compound This compound This compound->CCR2 Blocks PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Chemotaxis Chemotaxis/ Monocyte Recruitment Akt->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of CCR2 antagonists. The following sections describe the key in vitro assays used to characterize compounds like this compound.

CCR2 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (IC50).

Binding_Assay_Workflow A Prepare CCR2-expressing cells (e.g., WEHI-274.1 murine monocytes) B Incubate cells with serially diluted This compound and radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (e.g., using a scintillation counter) C->D E Calculate IC50 from dose-response curve D->E

Caption: Workflow for a CCR2 radioligand binding assay.

Methodology:

  • Cell Culture: CCR2-expressing cells (e.g., the murine monocyte cell line WEHI-274.1 for mCCR2, or a transfected cell line for hCCR2) are cultured to an appropriate density.

  • Assay Setup: In a 96-well plate, the test compound (e.g., this compound) is serially diluted.

  • Incubation: The cells, radiolabeled CCL2 (e.g., ¹²⁵I-CCL2), and the test compound are incubated together to allow for competitive binding. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled CCL2) are included.

  • Filtration: The incubation mixture is transferred to a filter plate and washed to separate the cells (with bound radioligand) from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound, and the IC50 value is determined using non-linear regression.

Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Chemotaxis_Assay_Workflow A Place chemoattractant (CCL2) in the lower chamber of a Transwell plate B Add CCR2-expressing cells (e.g., THP-1) pre-incubated with this compound to the upper chamber A->B C Incubate to allow cell migration through the porous membrane B->C D Quantify migrated cells in the lower chamber (e.g., via fluorescence) C->D E Calculate IC50 from dose-response curve D->E

Caption: Workflow for a cell chemotaxis assay.

Methodology:

  • Cell Preparation: A CCR2-expressing cell line capable of chemotaxis (e.g., human monocytic THP-1 cells) is prepared.

  • Assay Setup: A Transwell plate with a porous membrane is used. The lower chamber is filled with media containing CCL2 as the chemoattractant.

  • Incubation: The cells, pre-incubated with various concentrations of the test compound, are added to the upper chamber. The plate is incubated to allow the cells to migrate through the membrane towards the CCL2 gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) or by pre-labeling the cells and measuring fluorescence.

  • Data Analysis: The percentage of inhibition of chemotaxis is plotted against the compound concentration to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK, a key downstream signaling molecule in the CCR2 pathway, to assess the functional antagonism of a compound.

Methodology:

  • Cell Stimulation: CCR2-expressing cells are pre-incubated with the test compound (this compound) and then stimulated with CCL2 for a short period.

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Detection: The level of phosphorylated ERK (p-ERK) in the cell lysate is measured. This is typically done using an immunoassay format, such as an ELISA or a bead-based assay (e.g., Luminex), with an antibody specific for the phosphorylated form of ERK.

  • Data Analysis: The inhibition of CCL2-induced ERK phosphorylation by the test compound is used to determine its functional potency (IC50).

Conclusion

The development of this compound as a potent and selective CCR2 antagonist underscores the success of a rational, pharmacophore-driven approach to drug design. The detailed understanding of its structural-activity relationship, particularly the critical role of the pyrrolidine stereochemistry, provides a valuable framework for the design of future generations of CCR2 inhibitors. The robust in vitro assays for binding, chemotaxis, and downstream signaling are essential tools for the characterization and optimization of such compounds, paving the way for potential therapeutic interventions in a range of inflammatory diseases.

References

Early-stage research involving INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Stage Research of INCB3344

Introduction

This compound is a novel, potent, and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses.[2][3] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][3] this compound was developed as a tool compound for target validation in rodent models due to its high potency against both human and murine CCR2, excellent selectivity, and favorable oral bioavailability.[4][5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its characterization.

Mechanism of Action

This compound functions as a competitive antagonist of the CCR2 receptor.[2] It binds with high affinity to both human and rodent CCR2, effectively blocking the binding of its cognate ligand CCL2.[2][4] This action inhibits the downstream signaling cascade, including ERK phosphorylation, and prevents CCL2-mediated cellular functions such as monocyte chemotaxis.[1][2] The binding of this compound to the receptor is characterized as rapid and reversible.[2]

Quantitative Data Summary

The preclinical development of this compound has generated extensive quantitative data across various assays and models. These findings are summarized below for clear comparison.

Table 1: In Vitro Potency (IC₅₀) of this compound
Assay TypeSpeciesTarget/Cell LineIC₅₀ (nM)
Binding Antagonism HumanhCCR25.1[4][6]
MurinemCCR29.5[4][6]
MurineWEHI-274.1 cells10 ± 5[6][7]
RatrCCR27.3[8]
CynomolguscCCR216[8]
Chemotaxis Antagonism HumanhCCR23.8[4][6]
MurinemCCR27.8[4][6]
RatrCCR22.7[8]
CynomolguscCCR26.2[8]
Table 2: Selectivity Profile of this compound
TargetSpeciesIC₅₀Selectivity Fold vs. CCR2
CCR1Murine>1 µM[6]>100-fold[1][4][9]
CCR5Murine>3 µM[6]300-fold[7]
Broad GPCR PanelVarious>1 µM[6]>100-fold[1][7]
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Oral Bioavailability47%[4][5][6]
Half-life (plasma, 100 mg/kg p.o.)~1.6 hours[7]
Free Fraction (in serum)15% (Mouse)[4][5]
24% (Human)[4][5]

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and key experimental workflows provide a clearer understanding of the compound's evaluation process.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein Gαi Protein Coupling CCR2->G_Protein Activates This compound This compound This compound->CCR2 Blocks ERK ERK Phosphorylation G_Protein->ERK Chemotaxis Chemotaxis & Macrophage Influx ERK->Chemotaxis Leads to

Caption: this compound mechanism of action on the CCL2/CCR2 signaling pathway.

G A Prepare CCR2-expressing cells (e.g., WEHI-274.1) B Incubate cells with varying concentrations of this compound A->B C Add radiolabeled ligand (e.g., 125I-mCCL2) B->C D Incubate to allow competitive binding C->D E Separate bound from free ligand (via filtration on 96-well plate) D->E F Measure radioactivity (Scintillation Counter) E->F G Calculate IC50 value: Concentration of this compound that inhibits 50% of radioligand binding F->G

Caption: Workflow for the CCR2 radioligand competitive binding assay.

G A Place CCR2-expressing cells (e.g., THP-1) in upper chamber of a Transwell plate B Pre-treat cells with varying concentrations of this compound A->B D Incubate to allow cell migration through porous membrane B->D C Add chemoattractant (CCL2) to the lower chamber C->D E Quantify migrated cells in the lower chamber D->E F Calculate IC50 value: Concentration of this compound that inhibits 50% of cell migration E->F

Caption: Workflow for the in vitro chemotaxis (Transwell) assay.

Key In Vivo Efficacy Studies

This compound has demonstrated significant efficacy in a variety of rodent models of inflammatory diseases.

  • Delayed-Type Hypersensitivity (DTH): In a mouse DTH model, oral administration of this compound resulted in a dose-dependent inhibition of macrophage influx into the site of inflammation.[1][9] Histopathological analysis confirmed a substantial reduction in tissue inflammation.[1][9]

  • Experimental Autoimmune Encephalomyelitis (EAE): Therapeutic dosing with this compound significantly reduced disease severity in a mouse model of multiple sclerosis (EAE).[1][8][9]

  • Inflammatory Arthritis: The compound was also shown to be efficacious in a rat model of inflammatory arthritis.[1][8][9]

  • Diabetic Nephropathy: In db/db mice, a model for diabetic nephropathy, an 8-week treatment with this compound decreased albuminuria and serum creatinine (B1669602) levels.[10] The treatment also reduced the population of bone marrow-derived macrophages in the kidney and lowered the expression of TLR9 and production of TNF-α.[10]

  • Hypertension: In mice with Angiotensin II-induced hypertension, this compound treatment reduced the accumulation of macrophages in the aortic wall by approximately 50% and significantly lowered systolic blood pressure.[11]

  • Status Epilepticus: Post-treatment with this compound after chemically-induced status epilepticus limited monocyte recruitment to the hippocampus, reduced neuroinflammation, and provided neuroprotection.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key assays used to characterize this compound.

CCR2 Radioligand Binding Assay[3]

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

  • Materials:

    • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expresses mCCR2).

    • Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).

    • Test Compound: this compound.

    • Assay Buffer: RPMI 1640 with 1% BSA.

    • Wash Buffer: Cold PBS.

    • Apparatus: 96-well filter plate, Scintillation Counter.

  • Procedure:

    • Harvest and resuspend WEHI-274.1 cells in assay buffer.

    • Dispense cells into the wells of the 96-well filter plate.

    • Add serial dilutions of this compound to the wells.

    • Add a constant concentration of ¹²⁵I-mCCL2 to all wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Terminate the reaction by rapidly filtering the contents of the plate and washing the filters with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

In Vitro Chemotaxis Assay[3]

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

  • Materials:

    • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

    • Chemoattractant: Recombinant human CCL2 (hCCL2).

    • Test Compound: this compound.

    • Assay Medium: RPMI 1640 with 0.5% BSA.

    • Apparatus: Transwell migration plates (e.g., 24-well plate with 5 µm pore size inserts).

  • Procedure:

    • Resuspend cells in assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control.

    • Add assay medium containing hCCL2 to the lower chambers of the Transwell plate.

    • Add the pre-treated cell suspension to the upper chamber (the insert).

    • Incubate the plate for several hours at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.

    • Following incubation, remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counting method (e.g., flow cytometry or a cell viability assay).

    • Calculate the percentage of inhibition of migration at each concentration of this compound and determine the IC₅₀ value.

Conclusion

The early-stage research on this compound characterizes it as a highly potent and selective CCR2 antagonist with robust activity across multiple species. Its efficacy in a wide range of preclinical inflammatory disease models, combined with good oral bioavailability in rodents, established it as a valuable pharmacological tool for validating the role of the CCL2/CCR2 axis in pathophysiology. The comprehensive data package, including detailed in vitro potencies, selectivity, pharmacokinetics, and in vivo efficacy, provides a strong foundation for understanding the therapeutic potential of CCR2 antagonism.

References

INCB3344: A Deep Dive into its Impact on Macrophage Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule CCR2 antagonist, INCB3344, and its significant role in modulating macrophage recruitment. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as an essential resource for professionals in the field of immunology and drug development.

Core Mechanism of Action: Targeting the CCL2-CCR2 Axis

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis that governs the migration of monocytes from the bone marrow into the bloodstream and their subsequent recruitment to sites of inflammation and tissue injury.[4][5][6] Once in the tissues, these monocytes differentiate into macrophages. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in the influx of inflammatory macrophages.[1][3]

The binding of CCL2 to CCR2 on the surface of monocytes triggers a conformational change in the receptor, activating intracellular G-protein coupled signaling pathways. This cascade ultimately results in cellular responses such as chemotaxis, leading to the migration of monocytes along a chemokine gradient towards the inflamed tissue. This compound acts as a competitive antagonist, binding to CCR2 and preventing CCL2 from initiating this signaling process.[3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to This compound This compound This compound->CCR2 Blocks Binding G_Protein G-Protein Activation CCR2->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., ERK Phosphorylation) G_Protein->Signaling_Cascade Chemotaxis Monocyte Chemotaxis & Macrophage Recruitment Signaling_Cascade->Chemotaxis

Figure 1: Simplified signaling pathway of the CCL2-CCR2 axis and the inhibitory action of this compound.

Quantitative Analysis of this compound's Efficacy

The potency and efficacy of this compound in inhibiting CCR2 activity and subsequent macrophage recruitment have been quantified across various in vitro and in vivo models.

In Vitro Potency

This compound demonstrates high-affinity binding to both human and murine CCR2, effectively inhibiting CCL2-induced chemotaxis at nanomolar concentrations.

Assay Species/Cell Line Target IC50 (nM) Reference
Binding AntagonismHumanhCCR25.1[2]
Binding AntagonismMurinemCCR29.5[2]
Binding AntagonismMurine (WEHI-274.1 cells)mCCR210 ± 5[2]
Binding AntagonismRatrCCR27.3[2]
Binding AntagonismCynomolguscCCR216[2]
Chemotaxis AntagonismHumanhCCR23.8[2]
Chemotaxis AntagonismMurinemCCR27.8[2]
Chemotaxis AntagonismRatrCCR22.7[2]
Chemotaxis AntagonismCynomolguscCCR26.2[2]
In Vivo Reduction of Macrophage Infiltration

Studies in various disease models have consistently shown that administration of this compound leads to a significant reduction in macrophage accumulation in target tissues.

Disease Model Species Tissue Dosage Reduction in Macrophages Reference
Angiotensin II-Induced HypertensionMouseAortic Wall30 mg/kg/day, i.p.~50% reduction in total macrophages (CD45+CD11b+F480+)[7]
Kainic Acid-Induced Status EpilepticusMouseHippocampusNot specified52% reduction in Iba1+ cells (rostral), 44% (caudal), 45% (central)[8]
Diabetic Nephropathy (db/db mice)MouseKidney30 mg/kg/dayDecreased abundance of bone marrow-derived macrophages[9]
Delayed-Type HypersensitivityMouseNot specifiedNot specifiedDose-dependent inhibition of macrophage influx[1][10]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature on this compound.

In Vitro Chemotaxis Assay

This protocol is a generalized representation based on descriptions of chemotaxis assays for CCR2 antagonists.

Objective: To determine the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., human monocytes, WEHI-274.1 murine monocyte cell line)

  • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

  • Recombinant human or murine CCL2

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in assay buffer at a determined concentration.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • Add assay buffer containing CCL2 to the lower wells of the chemotaxis chamber.

    • In the upper wells, add the cell suspension pre-incubated with different concentrations of this compound or vehicle control.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a specified period to allow for cell migration.

  • Quantification:

    • Remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Elute the stain and measure the absorbance using a microplate reader, or count the migrated cells under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare CCR2-expressing cell suspension E Add cell suspension with This compound/vehicle to upper chamber A->E B Prepare serial dilutions of this compound B->E C Prepare CCL2 solution D Add CCL2 solution to lower chamber C->D F Incubate at 37°C D->F E->F G Remove non-migrated cells F->G H Fix, stain, and quantify migrated cells G->H I Calculate % inhibition and IC50 H->I cluster_induction Hypertension Induction cluster_treatment Treatment cluster_analysis Analysis A Implant osmotic mini-pumps with Angiotensin II or saline in mice B Monitor blood pressure A->B C Administer this compound or vehicle (i.p.) daily from day 7 A->C D Euthanize mice and harvest aortas C->D E Prepare single-cell suspension from aortic tissue D->E F Stain cells with fluorescent antibodies for macrophage markers E->F G Analyze macrophage populations by flow cytometry F->G

References

Understanding the Binding Kinetics of INCB3344 to CCR2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding kinetics of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, making this signaling axis a key target in various inflammatory and autoimmune diseases.[1][2] This document summarizes key quantitative data, details experimental protocols for characterizing this compound's interaction with CCR2, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

This compound demonstrates high-affinity binding to both human and rodent CCR2, effectively inhibiting the receptor's function. The binding is characterized as rapid and reversible.[1] The compound acts as a competitive antagonist to CCL2.[1] Key binding and functional parameters are summarized in the tables below.

Table 1: Binding Affinity of this compound to CCR2
ParameterSpeciesValueAssay Type
Kd Human~5 nMRadioligand Binding
IC50 Human5.1 nMRadioligand Binding
IC50 Mouse9.5 nMRadioligand Binding
IC50 Rat7.3 nMRadioligand Binding
IC50 Cynomolgus16 nMRadioligand Binding

Data sourced from multiple studies.[1][3][4][5]

Table 2: Functional Antagonism of this compound on CCR2-mediated Chemotaxis
SpeciesIC50
Human 3.8 nM
Mouse 7.8 nM
Rat 2.7 nM
Cynomolgus 6.2 nM

Data represents the concentration of this compound required to inhibit 50% of the chemotactic response to CCL2.[3][4][5]

Table 3: Kinetic Rate Constants for this compound Binding to Murine CCR2
ParameterValueUnit
kon (Association Rate) 0.030nM-1min-1
koff (Dissociation Rate) 0.227min-1
Kd (Calculated from rates) 7.6nM
Residence Time (1/koff) 4.4min

Kinetic parameters were determined using [3H]this compound binding to membranes from CHO cells expressing murine CCR2 at 25°C.[6]

Experimental Protocols

The characterization of this compound's binding kinetics relies on two primary in vitro assays: radioligand binding assays and chemotaxis assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (this compound) for a receptor (CCR2) by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) of this compound for CCR2.

Materials:

  • Receptor Source: Cell membranes from a cell line stably overexpressing the target CCR2 (e.g., CHO or HEK293 cells) or a cell line endogenously expressing CCR2 (e.g., murine WEHI-274.1 monocytes).[2][6]

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) CCR2 ligand, such as [125I]-CCL2 or [3H]this compound.[2][6]

  • Test Compound: this compound at a range of concentrations.

  • Assay Buffer: Typically a Tris-based buffer containing MgCl2, and sometimes CHAPS.[7][8]

  • Wash Buffer: Cold buffer, often PBS or Tris-based.[2]

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI).[7][9]

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Harvest cells expressing CCR2 and isolate the cell membranes through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.[7][9]

  • Assay Setup: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound in the assay buffer. Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).[7][10]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-150 minutes) to allow the binding to reach equilibrium.[8][10]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced cell migration.

Materials:

  • Cells: A cell line that expresses CCR2 and is capable of chemotaxis, such as the human monocytic cell line THP-1, or primary monocytes.[2][11]

  • Chemoattractant: Recombinant CCL2.

  • Test Compound: this compound at various concentrations.

  • Assay Medium: Typically RPMI 1640 with a low percentage of BSA.[2]

  • Chemotaxis Chamber: A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell®).[12][13]

  • Detection Reagent: A cell staining dye (e.g., crystal violet) or a fluorescent viability dye (e.g., Calcein-AM).[11][13]

Procedure:

  • Cell Preparation: Culture and harvest the CCR2-expressing cells. Resuspend the cells in the assay medium. Serum starvation for a few hours prior to the assay can reduce background migration.[11]

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[11]

  • Assay Setup: Add the chemoattractant (CCL2) to the lower chamber of the chemotaxis plate. Place the porous membrane insert over the lower chamber.

  • Cell Seeding: Add the pre-incubated cells to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 1-6 hours).[13]

  • Quantification of Migration:

    • Remove the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.[11]

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events that ultimately lead to cell migration. This compound competitively blocks the initial binding of CCL2, thereby inhibiting these downstream effects.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_protein Gαi/βγ CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_flux Ca²⁺ Flux PLC->Ca_flux Akt Akt PI3K->Akt Chemotaxis Chemotaxis Ca_flux->Chemotaxis ERK ERK Akt->ERK ERK->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

Radioligand_Binding_Workflow prep 1. Preparation - CCR2 Membranes - Radioligand ([³H] or [¹²⁵I]-Ligand) - this compound Dilutions incubation 2. Incubation - Combine Membranes, Radioligand, and this compound in 96-well plate - Incubate to reach equilibrium prep->incubation filtration 3. Filtration - Rapidly filter through glass fiber filter plate to separate bound/unbound incubation->filtration washing 4. Washing - Wash filters with ice-cold buffer to remove non-specific binding filtration->washing quantification 5. Quantification - Add scintillation fluid - Count radioactivity washing->quantification analysis 6. Data Analysis - Calculate Specific Binding - Plot dose-response curve - Determine IC₅₀ and Kᵢ quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Chemotaxis Assay

This diagram outlines the procedure for a chemotaxis assay to measure the functional antagonism of this compound.

Chemotaxis_Workflow prep 1. Cell Preparation - Harvest CCR2-expressing cells - Resuspend in assay medium pre_incubation 2. Compound Pre-incubation - Incubate cells with various concentrations of this compound prep->pre_incubation assay_setup 3. Assay Setup - Add CCL2 to lower chamber - Place porous membrane - Add pre-incubated cells to upper chamber pre_incubation->assay_setup migration 4. Incubation & Migration - Incubate at 37°C to allow cell migration towards CCL2 assay_setup->migration quantification 5. Quantification - Remove non-migrated cells - Fix and stain migrated cells - Count migrated cells migration->quantification analysis 6. Data Analysis - Plot migrated cells vs. This compound concentration - Determine IC₅₀ quantification->analysis

References

INCB3344: A Technical Guide to a CCR2 Antagonist in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). It details the molecule's mechanism of action, preclinical data in the context of multiple sclerosis research, and relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of neuroimmunology and drug development.

Introduction: The Role of the CCL2/CCR2 Axis in Multiple Sclerosis

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of immune cells, particularly monocytes and macrophages, into the CNS, which contributes to myelin and axonal damage. The recruitment of these cells is largely mediated by the chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2.

The CCL2/CCR2 signaling axis is a critical pathway in the migration of monocytes from the bone marrow to the circulation and subsequently into inflamed tissues. In the context of MS and its animal model, experimental autoimmune encephalomyelitis (EAE), upregulation of CCL2 in the CNS is associated with disease activity and the recruitment of pathogenic inflammatory cells. Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy to mitigate neuroinflammation.

This compound is a novel, potent, and selective small molecule antagonist of CCR2 that has demonstrated efficacy in preclinical models of inflammatory diseases, including EAE. This guide will delve into the technical details of this compound and its relevance to MS research.

This compound: Mechanism of Action and Pharmacological Profile

This compound is a non-competitive antagonist of the CCR2 receptor. It inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling cascades that lead to monocyte and macrophage chemotaxis and activation.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against both human and murine CCR2 in various in vitro assays.

Parameter Species Assay Type IC50 (nM) Reference
Binding Antagonism Human (hCCR2)Whole Cell Binding5.1[1]
Mouse (mCCR2)Whole Cell Binding9.5[1]
RatWhole Cell Binding7.3[1]
CynomolgusWhole Cell Binding16[1]
Chemotaxis Inhibition Human (hCCR2)Chemotaxis Assay3.8[1]
Mouse (mCCR2)Chemotaxis Assay7.8[1]
RatChemotaxis Assay2.7[1]
CynomolgusChemotaxis Assay6.2[1]
ERK Phosphorylation MouseERK Phosphorylation Assay~10[2]

This compound exhibits high selectivity for CCR2, with at least 100-fold greater potency against CCR2 compared to a panel of other G protein-coupled receptors, including other chemokine receptors.[2]

Pharmacokinetics in Rodents

This compound possesses favorable pharmacokinetic properties in rodents, including good oral bioavailability.[1][2]

Parameter Species Dose & Route Value Reference
Oral Bioavailability Mouse10 mg/kg, oral47%[1]
AUC (0-t) CD-1 Mouse10 mg/kg, oral2664 nMh[1]
AUC (0-t) Balb/c Mouse10 mg/kg, oral3888 nMh[1]
Half-life (t1/2) CD-1 MouseIntravenous1 hour[1]
Half-life (t1/2) Mouse30 mg/kg, i.p.~12 hours[3]

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The therapeutic potential of this compound in multiple sclerosis has been evaluated in the EAE mouse model, a widely used animal model of MS. Therapeutic dosing of this compound has been shown to significantly reduce disease severity in mice with EAE.[2] This effect is attributed to the inhibition of macrophage influx into the CNS.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Clinical Scoring

Experimental Workflow for EAE Induction

EAE_Induction cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring emulsion Prepare MOG35-55/CFA Emulsion injection1 Subcutaneous Injection of Emulsion emulsion->injection1 ptx1 Intraperitoneal Injection of Pertussis Toxin injection1->ptx1 ptx2 Second Intraperitoneal Injection of Pertussis Toxin scoring Daily Clinical Scoring (Starting Day 7) endpoints Endpoint Analysis (e.g., Histopathology) scoring->endpoints

Fig. 1: EAE Induction Workflow.
  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Immunization (Day 0):

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Administer a subcutaneous injection of the MOG35-55/CFA emulsion.

    • Administer an intraperitoneal injection of Pertussis Toxin.

  • Boost (Day 2): Administer a second intraperitoneal injection of Pertussis Toxin.

  • Clinical Scoring:

    • Mice are monitored daily starting from day 7 post-immunization for clinical signs of EAE.

    • A standard 0-5 scoring scale is used:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Complete hind limb paralysis.

      • 4: Hind limb paralysis and forelimb weakness.

      • 5: Moribund or dead.

In Vitro Assays
  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing mCCR2).

  • Radioligand: 125I-labeled murine CCL2.

  • Procedure:

    • WEHI-274.1 cells are incubated with a fixed concentration of 125I-mCCL2 and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled CCL2.

    • After incubation, cells are harvested on filter plates, and the bound radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification lower_chamber Add Chemoattractant (CCL2) to Lower Chamber upper_chamber Add CCR2-expressing Cells + this compound to Upper Chamber incubation Incubate at 37°C upper_chamber->incubation migrated_cells Quantify Migrated Cells in Lower Chamber incubation->migrated_cells

Fig. 2: Chemotaxis Assay Workflow.
  • Cells: CCR2-expressing cells (e.g., murine monocytes or a human monocytic cell line like THP-1).

  • Apparatus: Transwell migration chambers.

  • Procedure:

    • The lower chamber of the transwell is filled with medium containing CCL2.

    • CCR2-expressing cells, pre-incubated with varying concentrations of this compound, are placed in the upper chamber.

    • The chambers are incubated to allow cell migration towards the chemoattractant.

    • The number of cells that have migrated to the lower chamber is quantified.

    • The IC50 value is determined as the concentration of this compound that inhibits 50% of the CCL2-induced cell migration.

  • Cells: CCR2-expressing cells (e.g., murine monocytes).

  • Procedure:

    • Cells are serum-starved and then pre-incubated with different concentrations of this compound.

    • Cells are stimulated with CCL2 for a short period.

    • Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or ELISA-based methods.

    • The inhibitory effect of this compound on CCL2-induced ERK phosphorylation is quantified.

The CCL2/CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling pathways that are crucial for monocyte/macrophage migration and activation.

CCR2_Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates JAK JAK CCR2->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Chemotaxis, Adhesion, Activation Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response This compound This compound This compound->CCR2 Inhibits

Fig. 3: Simplified CCR2 Signaling Pathway.

Clinical Development of CCR2 Antagonists for Multiple Sclerosis

While this compound itself did not proceed to clinical trials for multiple sclerosis, other CCR2 antagonists have been investigated, providing valuable insights into the therapeutic potential of this target.

  • MLN1202: A humanized anti-CCR2 antibody, was evaluated in a Phase II clinical trial for relapsing-remitting MS. While the trial showed a reduction in circulating monocytes, it did not demonstrate efficacy in treating the disease.

  • BX471: An oral CCR1/CCR2 antagonist, failed to meet its primary efficacy endpoints in a Phase II trial for relapsing-remitting MS.

The outcomes of these trials suggest that targeting the CCL2/CCR2 axis in MS is more complex than initially anticipated. Potential reasons for the lack of clinical efficacy could include the redundancy of the chemokine system, the involvement of other migratory pathways, or challenges in achieving sufficient and sustained target engagement in the CNS.

Conclusion and Future Perspectives

This compound is a valuable research tool for investigating the role of the CCL2/CCR2 signaling axis in multiple sclerosis and other inflammatory diseases. Its high potency, selectivity, and oral bioavailability in rodents make it suitable for preclinical in vivo studies. The preclinical data demonstrating the efficacy of this compound in the EAE model provide a strong rationale for the continued exploration of CCR2 as a therapeutic target in MS.

However, the disappointing results from clinical trials with other CCR2 antagonists highlight the challenges in translating preclinical findings to clinical success. Future research in this area may focus on:

  • The development of more potent and selective CCR2 antagonists with improved pharmacokinetic and pharmacodynamic properties.

  • Combination therapies that target multiple inflammatory pathways.

  • A better understanding of the specific roles of different monocyte and macrophage subsets in the pathogenesis of MS.

In-depth characterization of compounds like this compound and a thorough understanding of the complexities of the chemokine network in neuroinflammation will be crucial for the development of effective therapies for multiple sclerosis.

References

The Therapeutic Potential of Targeting CCR2 with INCB3344: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is a key driver in the pathogenesis of a multitude of chronic inflammatory diseases, positioning CCR2 as a compelling therapeutic target. INCB3344, a potent and selective small molecule antagonist of CCR2, has demonstrated significant therapeutic potential in a range of preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its in vitro and in vivo efficacy, and outlines the experimental protocols utilized in its characterization. Despite its robust preclinical profile, the clinical development of this compound was halted due to off-target effects, specifically moderate activity against the hERG channel, a critical consideration for drug safety. This document serves as a comprehensive resource on this compound, offering valuable insights for the ongoing development of CCR2-targeted therapies.

Introduction: The CCL2/CCR2 Axis in Disease

The CCL2/CCR2 signaling pathway is a critical regulator of monocytic cell trafficking and is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is produced by various cell types at inflammatory sites and binds to CCR2, a G protein-coupled receptor predominantly expressed on monocytes, macrophages, and memory T lymphocytes.[2][3] This interaction triggers a signaling cascade that leads to chemotaxis, directing these immune cells to inflamed tissues and perpetuating the inflammatory response.[4] Consequently, antagonism of the CCL2/CCR2 axis represents a promising therapeutic strategy for a wide array of conditions, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[3][5]

This compound: A Potent and Selective CCR2 Antagonist

This compound is a small molecule antagonist designed to specifically block the interaction between CCL2 and CCR2.[5][6] Extensive preclinical studies have characterized it as a potent, selective, and orally bioavailable inhibitor of both human and murine CCR2.[6]

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic profile of this compound.

Table 1: In Vitro Potency of this compound [6]

Assay TypeSpeciesIC50 (nM)
Binding Antagonism Human5.1
Murine9.5
Chemotaxis Antagonism Human3.8
Murine7.8

Table 2: In Vivo Pharmacokinetics of this compound in Mice [6]

ParameterValue
Oral Bioavailability47%
Free Fraction (Human Serum)24%
Free Fraction (Mouse Serum)15%

Table 3: Selectivity Profile of this compound [5]

ReceptorSelectivity
Other CC Chemokine Receptors>100-fold

Preclinical Efficacy of this compound

This compound has demonstrated significant efficacy in various rodent models of inflammatory diseases, highlighting the therapeutic potential of CCR2 antagonism.

Delayed-Type Hypersensitivity

In a mouse model of delayed-type hypersensitivity, treatment with this compound resulted in a dose-dependent inhibition of macrophage influx into the inflamed tissue.[1][5] Histopathological analysis confirmed a substantial reduction in tissue inflammation, underscoring the critical role of CCR2-mediated macrophage recruitment in this T-cell-mediated immune response.[5]

Experimental Autoimmune Encephalomyelitis (EAE)

In a mouse model of multiple sclerosis, therapeutic administration of this compound significantly attenuated the severity of experimental autoimmune encephalomyelitis (EAE).[1][5] This effect is attributed to the inhibition of monocyte and macrophage infiltration into the central nervous system, a key pathological feature of the disease.

Inflammatory Arthritis

This compound also demonstrated efficacy in a rat model of inflammatory arthritis.[1][5] Treatment with the compound led to a reduction in disease severity, suggesting that targeting CCR2 could be a viable therapeutic approach for rheumatoid arthritis and other inflammatory joint diseases.

Diabetic Nephropathy

In a mouse model of diabetic nephropathy, this compound treatment led to a decrease in albuminuria and serum creatinine (B1669602) levels. The therapeutic effect was associated with a reduction in the accumulation of bone marrow-derived macrophages in the kidney.

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events crucial for monocyte chemotaxis and activation.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates This compound This compound This compound->CCR2 Inhibits PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Macrophage Influx Ca_release->Chemotaxis ERK ERK Phosphorylation PKC->ERK ERK->Chemotaxis Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Prepare CCR2-expressing cells (e.g., mouse monocytes) incubate 4. Incubate cells with radiolabeled CCL2 and this compound prep_cells->incubate prep_ligand 2. Prepare radiolabeled CCL2 prep_ligand->incubate prep_incb 3. Prepare serial dilutions of this compound prep_incb->incubate wash 5. Wash to remove unbound ligand incubate->wash measure 6. Measure bound radioactivity wash->measure plot 7. Plot binding inhibition curve measure->plot calculate 8. Calculate IC50 value plot->calculate DTH_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_treatment Treatment Phase cluster_challenge Challenge Phase (e.g., Day 5) cluster_evaluation Evaluation Phase (24h post-challenge) sensitize 1. Sensitize mice with antigen (e.g., subcutaneous injection) treat 2. Administer this compound or vehicle (e.g., daily oral gavage) sensitize->treat challenge 3. Challenge mice with antigen in ear or footpad treat->challenge measure_swelling 4. Measure ear or footpad swelling challenge->measure_swelling histology 5. Histopathological analysis of tissue inflammation challenge->histology

References

Foundational Studies on the Anti-inflammatory Effects of INCB3344: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, primarily by directing the migration of monocytes and macrophages to sites of inflammation. The foundational research on this compound has demonstrated its significant anti-inflammatory potential by effectively inhibiting this signaling pathway. This technical guide provides an in-depth overview of the core pre-clinical studies that have elucidated the anti-inflammatory properties of this compound, focusing on its mechanism of action, in vitro potency, and in vivo efficacy in relevant disease models.

Core Mechanism of Action: CCR2 Antagonism

This compound exerts its anti-inflammatory effects by acting as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it prevents the binding of CCL2, thereby inhibiting the downstream signaling cascade that leads to monocyte and macrophage chemotaxis. This targeted action disrupts the recruitment of key inflammatory cells to tissues, mitigating the inflammatory response. Studies have shown that this compound is a potent inhibitor of both human and murine CCR2, making it a valuable tool for target validation in rodent models of inflammatory diseases.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound (IC50 values)

Assay TypeTarget SpeciesCell Line/SystemIC50 (nM)Reference
CCL2 Binding AntagonismHumanhCCR2 expressing cells5.1[2][3]
MurineWEHI-274.19.5[2][3]
Rat-7.3[2]
Cynomolgus-16[2]
Chemotaxis AntagonismHumanhCCR2 expressing cells3.8[2][3]
MurineWEHI-274.17.8[2][3]
Rat-2.7[2]
Cynomolgus-6.2[2]
ERK PhosphorylationMurineWEHI-274.110[4]

Table 2: Selectivity and Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
Selectivity over other chemokine receptorsHuman & Murine>100-fold[1][3]
Free Fraction in SerumHuman24%[1][3]
Mouse15%[1][3]
Oral BioavailabilityMouse47%[1][3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the CCR2 signaling pathway and the mechanism by which this compound inhibits it.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein (Gαi, Gβγ) CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK Akt Akt PI3K->Akt Akt->ERK Chemotaxis Chemotaxis & Inflammatory Response ERK->Chemotaxis This compound This compound This compound->CCR2 Blocks

CCR2 signaling pathway and this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational studies of this compound are provided below.

In Vitro Assays

1. CCR2 Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to the murine CCR2 receptor.

  • Cell Line: WEHI-274.1 (murine monocytic cell line).[2]

  • Reagents:

    • ¹²⁵I-labeled murine CCL2 (mCCL2)

    • Unlabeled mCCL2

    • This compound

    • Assay Buffer: RPMI 1640 with 0.1% BSA and 25 mM HEPES

  • Procedure:

    • WEHI-274.1 cells are harvested and resuspended in assay buffer.

    • In a 96-well plate, cells (5 x 10⁵ cells/well) are incubated with a fixed concentration of ¹²⁵I-mCCL2 (e.g., 50 pM) and varying concentrations of this compound.

    • For determination of non-specific binding, a high concentration of unlabeled mCCL2 (e.g., 1 µM) is added.

    • The plate is incubated at room temperature for 60-120 minutes.

    • Cells are harvested onto a filter plate and washed with cold assay buffer to remove unbound radioligand.

    • Radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-mCCL2 (IC50) is calculated using non-linear regression.

Binding_Assay_Workflow start Start prepare_cells Prepare WEHI-274.1 cell suspension start->prepare_cells add_reagents Add cells, ¹²⁵I-mCCL2, and this compound to plate prepare_cells->add_reagents incubate Incubate at RT add_reagents->incubate harvest Harvest cells onto filter plate incubate->harvest wash Wash to remove unbound ligand harvest->wash measure Measure radioactivity wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

Workflow for the CCR2 Radioligand Binding Assay.

2. Chemotaxis Assay

  • Objective: To assess the functional ability of this compound to inhibit CCL2-induced cell migration.

  • Cell Line: THP-1 (human monocytic cell line) or murine monocytes.[5][6]

  • Reagents:

    • Recombinant human or murine CCL2

    • This compound

    • Assay Medium: RPMI 1640 with 0.5% BSA

  • Procedure:

    • A chemotaxis chamber (e.g., Transwell) with a porous membrane is used.

    • The lower chamber is filled with assay medium containing CCL2 at a concentration that induces optimal migration (e.g., 10 ng/mL).

    • THP-1 cells or monocytes are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.[7]

    • The cell suspension is added to the upper chamber.

    • The chamber is incubated for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration.[7]

    • Migrated cells in the lower chamber are quantified, for example, by cell counting or using a fluorescent dye like Calcein-AM.

  • Data Analysis: The IC50 value for the inhibition of chemotaxis is determined by plotting the percentage of inhibition against the concentration of this compound.

3. ERK Phosphorylation Assay

  • Objective: To measure the effect of this compound on CCL2-induced intracellular signaling.

  • Cell Line: WEHI-274.1 or other CCR2-expressing cells.[4]

  • Reagents:

    • Recombinant murine CCL2

    • This compound

    • Lysis buffer

    • Antibodies against phosphorylated ERK (p-ERK) and total ERK

  • Procedure:

    • Cells are serum-starved prior to the experiment.

    • Cells are pre-treated with different concentrations of this compound for a specified time.

    • Cells are then stimulated with CCL2 (e.g., 10 nM) for a short period (e.g., 2-5 minutes).

    • The reaction is stopped, and cells are lysed.

    • The levels of p-ERK and total ERK in the cell lysates are determined by Western blotting or a plate-based immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 for the inhibition of ERK phosphorylation is determined.

In Vivo Models

1. Delayed-Type Hypersensitivity (DTH) in Mice

  • Objective: To evaluate the effect of this compound on T-cell mediated inflammation in vivo.

  • Animal Model: C57BL/6 mice.[8]

  • Procedure:

    • Sensitization: Mice are immunized with an antigen, such as Keyhole Limpet Hemocyanin (KLH), emulsified in Complete Freund's Adjuvant (CFA) via intraperitoneal or subcutaneous injection on day 0.[8][9]

    • Challenge: On day 5-7, mice are challenged by injecting the antigen (KLH) into one ear or footpad. The contralateral ear or footpad is injected with PBS as a control.[8][9][10]

    • Treatment: this compound is administered orally at various doses (e.g., 30, 60, and 100 mg/kg, twice daily) starting from the day of challenge.

    • Assessment: Ear swelling or footpad thickness is measured 24-48 hours after the challenge. Tissues can be collected for histological analysis of immune cell infiltration.

  • Outcome: this compound has been shown to cause a dose-dependent reduction in macrophage influx and overall tissue inflammation in this model.[4][11]

2. Experimental Autoimmune Encephalomyelitis (EAE) in Mice

  • Objective: To assess the efficacy of this compound in a mouse model of multiple sclerosis.

  • Animal Model: C57BL/6 mice.[12][13][14]

  • Procedure:

    • Induction: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in CFA. This is followed by injections of pertussis toxin on the day of immunization and two days later.[12][14]

    • Treatment: Therapeutic dosing of this compound is initiated at the onset of clinical signs.

    • Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no signs, 5 for moribund).

  • Outcome: Therapeutic administration of this compound significantly reduces the severity of the disease in the EAE model.[4][11]

3. Adjuvant-Induced Arthritis (AIA) in Rats

  • Objective: To evaluate the therapeutic potential of this compound in a rat model of inflammatory arthritis.

  • Animal Model: Lewis or Sprague-Dawley rats.[15][16]

  • Procedure:

    • Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis at the base of the tail or in a hind paw.[15][16][17]

    • Treatment: this compound is administered orally once the signs of arthritis appear.

    • Assessment: The severity of arthritis is evaluated by measuring paw swelling and through histological examination of the joints for inflammation, pannus formation, and bone erosion.[18]

  • Outcome: this compound has been demonstrated to significantly reduce disease severity in this rat model of inflammatory arthritis.[4][11]

Logical_Relationship This compound This compound CCR2 CCR2 Receptor This compound->CCR2 Antagonizes CCL2_Binding Inhibition of CCL2 Binding This compound->CCL2_Binding Leads to CCR2->CCL2_Binding Downstream_Signaling Inhibition of Downstream Signaling (e.g., ERK Phosphorylation) CCL2_Binding->Downstream_Signaling Results in Chemotaxis_Inhibition Inhibition of Monocyte/ Macrophage Chemotaxis Downstream_Signaling->Chemotaxis_Inhibition Causes Inflammation_Reduction Reduction of Inflammation in Disease Models (DTH, EAE, Arthritis) Chemotaxis_Inhibition->Inflammation_Reduction Contributes to Therapeutic_Potential Therapeutic Potential for Inflammatory Diseases Inflammation_Reduction->Therapeutic_Potential Demonstrates

Logical relationship of this compound's anti-inflammatory effects.

Conclusion

The foundational studies on this compound have robustly established its role as a potent and selective CCR2 antagonist with significant anti-inflammatory properties. The in vitro data clearly demonstrate its ability to inhibit CCL2 binding and subsequent functional responses at nanomolar concentrations. This potent in vitro activity translates to significant efficacy in multiple preclinical models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis, and adjuvant-induced arthritis. These seminal studies have provided a strong rationale for the continued investigation of CCR2 antagonism as a therapeutic strategy for a range of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for INCB3344 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The following sections detail the mechanism of action, pharmacokinetic profile, and established protocols for evaluating the efficacy of this compound in various mouse models of inflammation and disease.

Mechanism of Action: Targeting the CCL2-CCR2 Axis

This compound exerts its pharmacological effects by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to its receptor, CCR2.[1][2][3] This interaction is a critical signaling pathway that governs the migration of monocytes and macrophages from the bone marrow to sites of inflammation.[1][2][3] By blocking this pathway, this compound effectively reduces the influx of inflammatory macrophages into tissues, thereby mitigating inflammation-driven pathology in a variety of disease models.[1][2][3]

The CCL2-CCR2 signaling cascade, upon activation, triggers several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are involved in cell survival, proliferation, and cytokine production.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates This compound This compound This compound->CCR2 Blocks JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Inflammation Inflammation Cell Migration Proliferation JAK_STAT->Inflammation PI3K_Akt->Inflammation MAPK->Inflammation

Figure 1: this compound blocks CCL2-mediated signaling through CCR2.

Pharmacological and Pharmacokinetic Properties

This compound is a potent antagonist for both human and murine CCR2, making it a suitable tool for preclinical studies in rodents.[4] It exhibits good oral bioavailability and systemic exposure in mice.[1][2]

ParameterValueSpeciesReference
IC50 (Binding, mCCR2) 9.5 nMMouse[4][5]
IC50 (Chemotaxis, mCCR2) 7.8 nMMouse[4][5]
Oral Bioavailability 47%Mouse[4]
Half-life (Intravenous) 1 hourMouse
Free Fraction in Serum 15%Mouse[4]

Experimental Protocols for In Vivo Mouse Studies

The following are detailed protocols for commonly used mouse models to assess the efficacy of this compound.

Thioglycollate-Induced Peritonitis

This model is used to assess the effect of this compound on inflammatory cell recruitment, particularly macrophages, to the peritoneal cavity.

Experimental Workflow:

Figure 2: Workflow for the thioglycollate-induced peritonitis model.

Methodology:

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Induction: Administer 1 mL of sterile 3% thioglycollate medium via intraperitoneal (i.p.) injection.

  • Treatment:

    • Administer this compound or vehicle orally (e.g., in 0.5% methylcellulose) twice daily (BID), starting one hour before thioglycollate injection.

    • Dose groups can include 30, 60, and 100 mg/kg.[1]

  • Endpoint Analysis (72-96 hours post-induction):

    • Euthanize mice and perform peritoneal lavage with 5-10 mL of ice-cold PBS.

    • Collect the lavage fluid and centrifuge to pellet the cells.

    • Resuspend the cell pellet and perform total and differential cell counts (macrophages, neutrophils) using flow cytometry or cytospin preparations with staining.

Expected Outcomes:

Treatment with this compound is expected to cause a dose-dependent reduction in the influx of macrophages into the peritoneal cavity.[1]

Treatment GroupTotal Cell Influx (relative to vehicle)Macrophage Influx (relative to vehicle)
Vehicle100%100%
This compound (30 mg/kg BID)ReducedSignificantly Reduced
This compound (60 mg/kg BID)ReducedSignificantly Reduced
This compound (100 mg/kg BID)ReducedSignificantly Reduced
Delayed-Type Hypersensitivity (DTH)

The DTH model evaluates the effect of this compound on T-cell mediated inflammatory responses.

Methodology:

  • Animals: Female C57BL/6 mice (8-10 weeks old).

  • Sensitization (Day 0):

    • Sensitize mice by subcutaneous (s.c.) injection at the base of the tail with an emulsion of an antigen (e.g., keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA)) in Complete Freund's Adjuvant (CFA).

  • Challenge (Day 5-7):

    • Measure baseline ear thickness.

    • Challenge by injecting the antigen in PBS into the ear pinna. Inject PBS alone into the contralateral ear as a control.

  • Treatment:

    • Administer this compound or vehicle orally daily, starting from the day of sensitization (prophylactic) or just before the challenge (therapeutic).

  • Endpoint Analysis (24-48 hours post-challenge):

    • Measure the increase in ear thickness (swelling) as an indicator of the DTH response.

    • Tissues can be collected for histopathological analysis to assess cellular infiltration.

Expected Outcomes:

This compound treatment is expected to dose-dependently inhibit the ear swelling response and reduce macrophage infiltration in the challenged ear.[1][2]

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis, characterized by inflammatory demyelination in the central nervous system.

Methodology:

  • Animals: Female C57BL/6 mice (8-12 weeks old).

  • Induction (Day 0):

    • Immunize mice s.c. with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in CFA.

    • Administer pertussis toxin i.p. on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.

  • Treatment:

    • Administer this compound or vehicle orally daily, starting from the day of immunization or at the onset of clinical signs.

  • Endpoint Analysis:

    • Monitor mice daily for clinical signs of EAE and score disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis).

    • At the end of the study, collect spinal cords and brains for histopathological analysis of inflammation and demyelination.

Expected Outcomes:

Therapeutic dosing of this compound has been shown to significantly reduce the severity of EAE.[1][2]

Diabetic Nephropathy in db/db Mice

This model is used to investigate the role of CCR2 in the pathogenesis of diabetic kidney disease.

Methodology:

  • Animals: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/+ littermates (8 weeks old).

  • Treatment:

    • Administer this compound or vehicle to db/db mice for a chronic period (e.g., 8 weeks).[6]

  • Endpoint Analysis:

    • Monitor body weight, blood glucose, and water intake throughout the study.

    • Collect urine periodically to measure albuminuria (a marker of kidney damage).

    • At the end of the study, collect blood to measure serum creatinine (B1669602).

    • Harvest kidneys for histopathological analysis (e.g., mesangial expansion, podocyte expression) and flow cytometry to analyze macrophage populations (e.g., bone marrow-derived vs. resident macrophages).[6]

Expected Outcomes:

This compound administration is expected to decrease albuminuria and serum creatinine levels, and improve kidney pathology by reducing the infiltration of inflammatory macrophages.[6] It has been shown to reduce TNF-α production from bone marrow-derived macrophages and ROS release from resident macrophages in the kidney.[6]

Parameterdb/db + Vehicledb/db + this compoundReference
AlbuminuriaIncreasedDecreased[6]
Serum CreatinineIncreasedDecreased[6]
Kidney Macrophage InfiltrationIncreasedDecreased[6]
TNF-α (from kidney macrophages)IncreasedDecreased[6]

Conclusion

This compound is a valuable research tool for investigating the role of the CCL2-CCR2 axis in various inflammatory and disease processes. The protocols outlined above provide a framework for designing and executing in vivo mouse studies to evaluate the therapeutic potential of CCR2 antagonism. Careful consideration of the specific disease model, dosing regimen, and relevant endpoints is crucial for obtaining robust and meaningful data.

References

Application Notes and Protocols for INCB3344 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing INCB3344, a potent and selective CCR2 antagonist, in chemotaxis assays. Detailed protocols, supporting data, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate the successful design and execution of experiments for researchers in immunology, oncology, and inflammatory diseases.

Introduction

The C-C chemokine receptor 2 (CCR2) and its principal ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators of monocyte and macrophage recruitment to sites of inflammation and tumors.[1] This signaling axis is implicated in the pathogenesis of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and various cancers.[2][3][4] Consequently, CCR2 has emerged as a significant therapeutic target.

This compound is a small molecule antagonist of CCR2 that demonstrates high affinity and selectivity for both human and murine forms of the receptor.[5][6] Its potent inhibitory activity in functional assays, such as chemotaxis, coupled with its oral bioavailability, makes it a valuable tool for in vitro and in vivo studies aimed at validating the therapeutic potential of CCR2 antagonism.[4][5]

Mechanism of Action: CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR).[3] Upon binding of its ligand, CCL2, CCR2 undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[1] This initiates a cascade of downstream signaling events that ultimately lead to the reorganization of the actin cytoskeleton, enhanced cell adhesion, and directed cell migration—a process known as chemotaxis.[7] Key signaling pathways activated by the CCL2/CCR2 axis include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][7][8] this compound exerts its effect by binding to CCR2 and preventing the binding of CCL2, thereby inhibiting these downstream signaling events and blocking cell migration.[8][9]

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates This compound This compound This compound->CCR2 Binds & Inhibits G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) G_protein->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Chemotaxis Actin Reorganization Cell Adhesion Cell Migration Akt->Chemotaxis Promotes MAPK_pathway->Chemotaxis Promotes

Figure 1: Simplified CCR2 Signaling Pathway and Inhibition by this compound.

Quantitative Data: In Vitro Potency of this compound

This compound has been extensively characterized in vitro, demonstrating potent antagonism of CCR2 across multiple species. The half-maximal inhibitory concentration (IC50) values from binding and chemotaxis assays are summarized below.

Table 1: this compound IC50 Values in CCR2 Binding Assays

Species Assay Type Cell Line/System IC50 (nM) Reference(s)
Human Whole Cell Binding - 5.1 [5][6][10]
Murine Whole Cell Binding WEHI-274.1 9.5 - 10 [4][10]
Rat Whole Cell Binding - 7.3 [10][11]

| Cynomolgus | Whole Cell Binding | - | 16 |[10][11] |

Table 2: this compound IC50 Values in CCR2-Mediated Chemotaxis Assays

Species Chemoattractant Cell Type IC50 (nM) Reference(s)
Human CCL2 (MCP-1) hCCR2-expressing cells 3.8 [5][6][10]
Murine CCL2 (MCP-1) Mouse Monocytes 7.8 [5][6][10]
Rat CCL2 (MCP-1) - 2.7 [10][11]

| Cynomolgus | CCL2 (MCP-1) | - | 6.2 |[10][11] |

This compound is also highly selective for CCR2, with IC50 values greater than 1 µM for other closely related chemokine receptors like CCR1 and CCR5, as well as a broad panel of other GPCRs, ion channels, and transporters.[4][5][8]

Experimental Protocols

Chemotaxis Assay Using a Boyden Chamber (Transwell) System

This protocol details a widely used method to assess the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Objective: To determine the dose-dependent inhibition of CCL2-induced chemotaxis by this compound and calculate its IC50 value.

Materials:

  • Cells: CCR2-expressing cells such as the human monocytic cell line THP-1, the murine monocyte cell line WEHI-274.1, or primary monocytes.[12]

  • Chemoattractant: Recombinant human or murine CCL2/MCP-1.

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 supplemented with 0.5% to 1% Bovine Serum Albumin (BSA).[1][13]

  • Chemotaxis Chamber: 24-well or 48-well Boyden chambers with polycarbonate membrane inserts (e.g., 5 µm pore size for monocytes).[13]

  • Detection Reagent: Calcein-AM or another suitable cell viability stain for fluorescence-based quantification.[14]

  • Instrumentation: Fluorescence plate reader, incubator (37°C, 5% CO2), microscope.

Chemotaxis_Workflow cluster_prep 1. Preparation cluster_incubation 2. Pre-incubation cluster_assay 3. Assay Setup cluster_migration 4. Migration cluster_quantification 5. Quantification p1 Harvest & Resuspend CCR2+ Cells in Assay Medium p2 Prepare Serial Dilutions of this compound p3 Prepare CCL2 Solution (Chemoattractant) i1 Pre-incubate Cells with This compound or Vehicle (30-60 min at 37°C) a1 Add CCL2 Solution to Lower Chamber a2 Place Transwell Insert (Membrane) a1->a2 a3 Add Pre-treated Cells to Upper Chamber (Insert) a2->a3 m1 Incubate Chamber (e.g., 60-90 min at 37°C) Allows Cells to Migrate q1 Remove Non-migrated Cells from Top of Insert q2 Quantify Migrated Cells (e.g., Staining & Fluorescence Reading) q1->q2 cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_prep->cluster_incubation cluster_assay cluster_assay cluster_incubation->cluster_assay cluster_migration cluster_migration cluster_assay->cluster_migration cluster_quantification cluster_quantification cluster_migration->cluster_quantification

Figure 2: Experimental Workflow for the this compound Chemotaxis Assay.

Procedure:

  • Cell Preparation:

    • Culture and harvest CCR2-expressing cells. Ensure high viability (>95%).

    • Wash the cells once with assay medium and resuspend to a final concentration of 1-2 x 10^6 cells/mL in assay medium.[1][12]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 1 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Antagonist Pre-incubation:

    • In separate tubes, mix equal volumes of the cell suspension and the this compound serial dilutions (or vehicle control).

    • Pre-incubate the cells with the antagonist for 30-60 minutes at 37°C.[12][13]

  • Assay Assembly:

    • Add assay medium containing the optimal concentration of CCL2 to the lower wells of the Boyden chamber. This concentration should be predetermined from a CCL2 dose-response curve, typically the EC50 or EC80 value.

    • Include negative control wells (basal migration) containing only assay medium without CCL2 in the lower chamber.[12]

    • Carefully place the polycarbonate membrane inserts into the wells, avoiding air bubbles.

    • Add the pre-treated cell suspensions (e.g., 50-100 µL) to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for a period sufficient for cell migration (typically 60-120 minutes; this should be optimized for the specific cell type).[13]

  • Quantification of Migration:

    • After incubation, remove the inserts from the wells.

    • Carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab or by gentle washing.

    • Quantify the cells that have migrated to the bottom side of the membrane. A common method is to:

      • Place the inserts into a new 24-well plate containing a cell lysis buffer with a fluorescent dye like Calcein-AM or CyQUANT.

      • Incubate as required for cell lysis and staining.

      • Read the fluorescence on a plate reader.

Data Analysis:

  • Subtract the average fluorescence reading from the negative control (basal migration) wells from all other readings.

  • Calculate the percentage of migration relative to the positive control (CCL2 alone, 100% migration).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.

Troubleshooting and Considerations

  • High Basal Migration: May indicate that cells are over-cultured or activated. Ensure cells are healthy and handled gently.

  • Low Chemotactic Response: The concentration of CCL2 may be suboptimal. Perform a full dose-response curve for CCL2 to determine the optimal concentration. Also, verify CCR2 expression on the cell surface (e.g., by flow cytometry).

  • Compound Solubility: Ensure this compound remains soluble in the assay medium at the highest concentration tested.

  • Species Specificity: While this compound is active on human and murine CCR2, always use the corresponding species-specific CCL2 for optimal results.[5]

References

Application Notes and Protocols for Determining the Optimal Concentration of INCB3344 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of INCB3344, a potent and selective CCR2 antagonist, for use in various cell culture experiments. The protocols and data presented herein are intended to assist researchers in designing experiments to effectively study the role of the CCL2/CCR2 signaling axis in their specific cellular models.

Introduction

This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the migration of monocytes and macrophages.[1][2] The CCL2/CCR2 signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases.[3][4][5] this compound exerts its effects by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2, thereby blocking downstream signaling pathways.[1][2] Determining the optimal concentration of this compound is critical for achieving desired experimental outcomes, whether it be inhibiting cell migration, proliferation, or specific signaling events.

Mechanism of Action: The CCL2/CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[6] These pathways ultimately regulate cellular functions such as chemotaxis, survival, and proliferation.[4][6] Key downstream signaling pathways activated by CCL2/CCR2 include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[4][6] this compound acts as a competitive antagonist, preventing CCL2 from binding to CCR2 and thereby inhibiting the initiation of these signaling cascades.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein CCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cell_Functions Cell Migration, Proliferation, Survival PI3K_Akt->Cell_Functions MAPK_ERK->Cell_Functions JAK_STAT->Cell_Functions This compound This compound This compound->CCR2 Blocks

Figure 1: Simplified signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are dependent on the assay type and the species from which the CCR2 receptor is derived. The following table summarizes key quantitative data for this compound.

Parameter Species Assay Type IC50 (nM) Reference
Binding Antagonism Human (hCCR2)Whole Cell Binding5.1[7]
Mouse (mCCR2)Whole Cell Binding9.5, 10[2][7]
RatBinding Antagonism7.3[7]
CynomolgusBinding Antagonism16[7]
Chemotaxis Inhibition Human (hCCR2)Chemotaxis Assay3.8[7]
Mouse (mCCR2)Chemotaxis Assay7.8[7]
RatChemotaxis Assay2.7[7]
CynomolgusChemotaxis Assay6.2[7]
ERK Phosphorylation MouseERK Phosphorylation~10[2]

Note: Greater than 90% inhibition of CCL2 binding to murine CCR2 was observed at a concentration of 90 nM.[8]

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell culture experiment, it is recommended to perform a dose-response analysis using one or more of the following key assays.

Experimental Workflow for Determining Optimal Concentration

cluster_workflow Workflow Start Start: Prepare Serial Dilutions of this compound Cell_Culture Culture CCR2-expressing cells Start->Cell_Culture Assay_Choice Select Assay: - Chemotaxis - Proliferation - Signaling (e.g., pERK) Cell_Culture->Assay_Choice Chemotaxis Chemotaxis Assay Assay_Choice->Chemotaxis Proliferation Proliferation Assay Assay_Choice->Proliferation Signaling Signaling Assay Assay_Choice->Signaling Incubate Incubate cells with this compound and CCL2 (if applicable) Chemotaxis->Incubate Proliferation->Incubate Signaling->Incubate Data_Collection Collect and Analyze Data Incubate->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response Optimal_Conc Determine Optimal Concentration (e.g., IC50, IC90) Dose_Response->Optimal_Conc

Figure 2: General experimental workflow for determining the optimal concentration of this compound.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.

  • Materials:

    • CCR2-expressing cells (e.g., THP-1, primary monocytes)

    • Recombinant human or mouse CCL2

    • This compound

    • Chemotaxis chamber (e.g., Boyden chamber, Transwell plate)

    • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Protocol:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium.

    • Resuspend CCR2-expressing cells in the assay medium.

    • In the bottom chamber of the chemotaxis plate, add assay medium containing CCL2 at a concentration known to induce migration.

    • In the top chamber, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate at 37°C in a humidified incubator for a duration sufficient for cell migration (typically 2-4 hours).

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Plot the percentage of migration inhibition against the concentration of this compound to determine the IC50.

Cell Proliferation Assay

This assay assesses the effect of this compound on cell proliferation, which may be relevant for cancer cell lines where CCL2/CCR2 signaling can be mitogenic.

  • Materials:

    • CCR2-expressing cancer cell line (e.g., prostate, breast cancer cells)

    • Recombinant human or mouse CCL2

    • This compound

    • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • 96-well cell culture plates

  • Protocol:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Stimulate the cells with or without a predetermined optimal concentration of CCL2.

    • Incubate the plate for a suitable period (e.g., 24, 48, or 72 hours).

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of proliferation inhibition and generate a dose-response curve.

Western Blot for ERK Phosphorylation

This assay measures the inhibition of a key downstream signaling event, the phosphorylation of ERK, upon CCL2 stimulation.

  • Materials:

    • CCR2-expressing cells

    • Recombinant human or mouse CCL2

    • This compound

    • Cell lysis buffer

    • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Protocol:

    • Culture cells to a suitable confluency and serum-starve them overnight to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).

    • Immediately lyse the cells on ice.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK and total ERK.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Plot the inhibition of ERK phosphorylation against the this compound concentration.

Conclusion

The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell type and the biological question being addressed. Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended for initial dose-response experiments. For complete inhibition of CCL2-mediated effects, concentrations at or above 90 nM may be necessary.[8] It is imperative for researchers to empirically determine the optimal concentration for their specific experimental system using the protocols outlined in these application notes.

References

Administration of INCB3344 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of INCB3344, a potent and selective CCR2 antagonist, in rodent models. The information compiled is based on a comprehensive review of preclinical studies to guide researchers in designing and executing in vivo experiments.

Introduction

This compound is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3] Its ability to block the CCL2/CCR2 axis makes it a valuable tool for investigating the role of this pathway in various inflammatory and autoimmune diseases in rodent models.[1][2] this compound is effective against both human and murine CCR2, exhibiting high selectivity over other chemokine receptors.[4][5] It possesses good oral bioavailability and systemic exposure in rodents, making it suitable for in vivo pharmacological studies.[1][2]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and reported dosages of this compound in rodent models.

Table 1: Pharmacokinetic Properties of this compound in Mice

ParameterValueSpecies/StrainAdministration RouteSource
Oral Bioavailability47%CD-1 MiceOral[4][6][7]
AUC (10 mg/kg)2664 nMhCD-1 MiceOral[6][7]
AUC (10 mg/kg)3888 nMhBalb/c MiceOral[6][7]
Half-life~1 hCD-1 MiceIntravenous[6][7]
Half-life~12 hMiceIntraperitoneal (30 mg/kg)[5]
Free Fraction (Serum)15%MouseN/A[4]

Table 2: Reported this compound Dosages and Administration Routes in Rodent Models

Administration RouteDosageFrequencyRodent ModelDisease ModelSource
Oral100 mg/kg24 and 48 hours post-SEMiceStatus Epilepticus[8]
Oral30, 60, 100 mg/kgBIDMiceThioglycolate-induced peritonitis[1]
Intraperitoneal30 mg/kgDailyMiceDeoxycorticosterone acetate/salt-induced hypertension[9]
Intraperitoneal30 mg/kgDailyMiceHepatitis B Virus Infection[6]
Intraperitoneal30 mg/kgDailyMicePerineural Invasion[5]
Intrathecal1 mM (25 µL)Single doseRatsN/A[7]
N/AN/AFor 8 weeksdb/db MiceDiabetic Nephropathy[10]

Experimental Protocols

Preparation of this compound for Administration

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.

a) For Oral Administration (Gavage):

  • Vehicle Composition: 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% Polyethylene glycol 400 (PEG-400), and 60% citric acid (10 mM).[8]

  • Preparation Steps:

    • Weigh the required amount of this compound.

    • In a sterile container, first dissolve this compound in NMP and Solutol HS-15.

    • Add PEG-400 and mix thoroughly until a clear solution is formed.

    • Finally, add the 10 mM citric acid solution to reach the final volume.

    • Vortex or sonicate briefly to ensure homogeneity.

b) For Intraperitoneal Injection:

  • Vehicle Composition: 10% Dimethyl sulfoxide (B87167) (DMSO) and 0.9% carboxymethylcellulose.[7]

  • Preparation Steps:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO first.

    • In a separate container, prepare the 0.9% carboxymethylcellulose solution in sterile saline or water.

    • Slowly add the this compound/DMSO solution to the carboxymethylcellulose solution while stirring to form a suspension.

    • Ensure the final concentration of DMSO is 10%.

Administration Procedures

a) Oral Gavage:

  • Procedure:

    • Gently restrain the mouse or rat.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth.

    • Carefully insert the needle into the esophagus and deliver the prepared this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

b) Intraperitoneal Injection:

  • Procedure:

    • Properly restrain the rodent, exposing the abdomen.

    • Tilt the animal's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, indicating incorrect placement.

    • Inject the this compound suspension slowly.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in rodent models.

INCB3344_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (Chemokine Ligand 2) CCR2 CCR2 (Chemokine Receptor 2) CCL2->CCR2 Binds to G_Protein G-Protein Activation CCR2->G_Protein Activates ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Chemotaxis Monocyte/Macrophage Chemotaxis ERK_Phos->Chemotaxis Leads to This compound This compound This compound->CCR2 Antagonizes

Caption: this compound mechanism of action as a CCR2 antagonist.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Prep_Compound Prepare this compound Solution/Suspension Administer Administer this compound or Vehicle (Oral, IP, etc.) Prep_Compound->Administer Prep_Animals Acclimatize Rodent Models Induce_Disease Induce Disease Model (e.g., DTH, EAE) Prep_Animals->Induce_Disease Induce_Disease->Administer Monitor Monitor Disease Progression (Clinical Scores, Biomarkers) Administer->Monitor Collect_Samples Collect Tissues/Blood for Analysis Monitor->Collect_Samples Analyze Perform Histopathology, Flow Cytometry, qPCR, etc. Collect_Samples->Analyze

Caption: General experimental workflow for in vivo studies with this compound.

References

Dissolving INCB3344 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of INCB3344, a potent and selective CCR2 antagonist, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the accurate and reproducible application of this compound in research settings.

Quantitative Data Summary

The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions and subsequent dilutions for experimental use.

SolventSolubilityMolar EquivalentSpecial Considerations
Dimethyl Sulfoxide (DMSO)≥25.9 mg/mL[1]~44.8 mMUse fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2][3] Sonication or warming to 37°C can aid dissolution.[1][4]
Ethanol (EtOH)≥89.8 mg/mL[1]~155.5 mM---
WaterInsoluble[1]------

Molecular Weight of this compound: 577.59 g/mol [2]

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration DMSO Stock Solution (e.g., 10 mM)

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Based on the desired concentration and volume, calculate the required mass of this compound. For example, for 1 mL of a 10 mM stock solution, weigh out 5.78 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • To facilitate dissolution, vortex the solution and/or sonicate in an ultrasonic bath for a short period.[1] Gentle warming to 37°C for 10 minutes can also be employed.[1]

    • Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[2]

Preparation of Working Solutions for In Vitro Assays

1. Dilution in Aqueous Buffer for Cell-Based Assays

  • Materials: High-concentration DMSO stock solution of this compound, appropriate cell culture medium or assay buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES).[1][4]

  • Procedure:

    • Thaw the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired assay buffer to achieve the final working concentrations.

    • It is critical to ensure that the final concentration of DMSO in the assay medium is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

    • For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the assay buffer.

Preparation of Formulations for In Vivo Administration

1. Formulation in a Vehicle for Oral Gavage (Example)

  • Materials: High-concentration DMSO stock solution of this compound, PEG300, Tween 80, and sterile water (ddH₂O) or saline.[3][4]

  • Procedure:

    • Prepare a high-concentration stock of this compound in DMSO.

    • For a final formulation, an example could be a vehicle consisting of a specific ratio of solvents. For instance, to prepare a 1 mL working solution, one might start by taking a calculated volume of the DMSO stock.[3]

    • To this, add a volume of PEG300 and mix until the solution is clear.[3][4]

    • Next, add Tween 80 and mix thoroughly.[3][4]

    • Finally, add sterile water or saline to reach the final volume and mix until the solution is homogenous and clear.[3][4]

    • The prepared formulation should be used immediately for optimal results.[3]

Note: The specific ratios of the vehicle components may need to be optimized depending on the required final concentration and the specific animal model.

Visualizations

This compound Dissolution and Dilution Workflow

cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation INCB_powder This compound Powder Vortex Vortex / Sonicate INCB_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock in DMSO Vortex->Stock_Solution Dilution_in_vitro Serial Dilution Stock_Solution->Dilution_in_vitro Mixing Sequential Mixing Stock_Solution->Mixing Assay_Buffer Assay Buffer (e.g., RPMI) Assay_Buffer->Dilution_in_vitro Final_in_vitro Final Working Solution (nM range) Dilution_in_vitro->Final_in_vitro Vehicle Vehicle Components (PEG300, Tween 80, ddH2O) Vehicle->Mixing Final_in_vivo Final Formulation for Dosing Mixing->Final_in_vivo

Caption: Workflow for this compound dissolution and preparation for experimental use.

Simplified CCR2 Signaling Pathway Inhibition by this compound

This compound is an antagonist of the C-C chemokine receptor 2 (CCR2).[5][6][7][8] The binding of the ligand CCL2 (also known as MCP-1) to CCR2 initiates a signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.[5] this compound blocks this interaction, thereby inhibiting downstream signaling events such as ERK phosphorylation and subsequent cell migration (chemotaxis).[1][6]

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CCR2 CCR2 ERK_Phos ERK Phosphorylation CCR2->ERK_Phos Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates This compound This compound This compound->CCR2 Blocks Chemotaxis Chemotaxis / Cell Migration ERK_Phos->Chemotaxis Leads to

Caption: this compound antagonism of the CCR2 signaling pathway.

References

Application Notes and Protocols for INCB3344 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). A key pathological feature of EAE and MS is the infiltration of mononuclear cells, particularly T cells and macrophages, into the CNS, leading to inflammation, demyelination, and axonal damage. The chemokine receptor CCR2 and its ligand, CCL2 (also known as MCP-1), play a critical role in mediating the migration of these inflammatory cells to the CNS.[1][2]

INCB3344 is a potent and selective small molecule antagonist of the CCR2 receptor.[3] It has demonstrated efficacy in reducing disease severity in preclinical models of inflammatory diseases, including EAE, by inhibiting the influx of pathogenic immune cells into the CNS.[3] These application notes provide detailed protocols for utilizing this compound in the MOG35-55-induced EAE model in C57BL/6 mice, along with data presentation guidelines and a summary of the underlying signaling pathways.

Data Presentation

Effective evaluation of a therapeutic candidate in the EAE model requires meticulous data collection and clear presentation. The following tables provide a structured format for summarizing key quantitative data from studies involving this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesIC50 (nM)Assay Type
CCR2 Binding AntagonismHuman5.1Whole cell binding
CCR2 Binding AntagonismMurine10 ± 5Whole cell binding
Chemotaxis AntagonismHuman3.8Chemotaxis assay
Chemotaxis AntagonismMurine7.8Chemotaxis assay

Data compiled from publicly available information.[3][4]

Table 2: Illustrative In Vivo Efficacy of this compound in MOG35-55-Induced EAE in C57BL/6 Mice

Treatment Group (n=10/group)Mean Day of Onset (± SEM)Mean Peak Clinical Score (± SEM)Cumulative Disease Score (± SEM)Mean Body Weight Loss at Peak (%)
Vehicle Control12.5 ± 0.83.2 ± 0.345.6 ± 4.118.5
This compound (30 mg/kg, p.o., daily)16.2 ± 1.11.8 ± 0.222.3 ± 3.5*9.2

*p < 0.05 compared to Vehicle Control. Note: This table presents illustrative data based on the reported significant reduction of disease by this compound. Actual results may vary.

Table 3: Illustrative Histopathological Analysis of Spinal Cords from EAE Mice

Treatment GroupMean Inflammation Score (± SEM)Mean Demyelination Score (± SEM)
Vehicle Control2.8 ± 0.42.5 ± 0.3
This compound (30 mg/kg)1.2 ± 0.21.0 ± 0.2

*p < 0.05 compared to Vehicle Control. Scoring based on a 0-4 scale. Note: This table presents illustrative data.

Signaling Pathway

The therapeutic effect of this compound in the EAE model is attributed to its inhibition of the CCL2/CCR2 signaling axis. The following diagram illustrates the key downstream signaling pathways activated upon CCL2 binding to CCR2, which are consequently blocked by this compound.

CCR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binding G_Protein G_Protein CCR2->G_Protein This compound This compound This compound->CCR2 Inhibition PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK_STAT G_Protein->JAK_STAT MAPK MAPK G_Protein->MAPK Ca_Mobilization Ca_Mobilization PLC->Ca_Mobilization Akt Akt PI3K->Akt STAT_Activation STAT_Activation JAK_STAT->STAT_Activation ERK_Activation ERK_Activation MAPK->ERK_Activation Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Cell_Survival Cell_Survival Akt->Cell_Survival Gene_Expression Gene_Expression STAT_Activation->Gene_Expression ERK_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

CCR2 Signaling Pathway Blocked by this compound

Experimental Protocols

This section provides a detailed protocol for inducing EAE in C57BL/6 mice and a suggested treatment regimen for evaluating this compound.

Protocol 1: Induction of EAE with MOG35-55 in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane for anesthesia

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

    • Create an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Draw the mixture into a glass syringe and forcefully expel it back into the tube repeatedly until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Anesthetize mice with isoflurane.

    • Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the upper back (100 µL per site).

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile PBS.

  • Clinical Scoring and Body Weight Monitoring:

    • Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

    • Use the following standard EAE clinical scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: Administration of this compound

Materials:

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).

  • Dosing Regimen (Prophylactic):

    • Begin daily oral gavage of either vehicle or this compound on the day of immunization (Day 0) and continue throughout the study period.

  • Dosing Regimen (Therapeutic):

    • Alternatively, for a therapeutic model, begin daily oral gavage when mice first exhibit clinical signs of EAE (e.g., a clinical score of 1).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study of this compound in the EAE model.

EAE_Workflow cluster_preparation Preparation cluster_induction EAE Induction cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal_Acclimation Day_0 Day 0: Immunization (MOG/CFA) PTX Injection Start this compound/Vehicle Animal_Acclimation->Day_0 Reagent_Preparation Reagent_Preparation Reagent_Preparation->Day_0 Day_2 Day 2: PTX Injection Day_0->Day_2 Daily_Monitoring Daily: Clinical Scoring Body Weight Day_2->Daily_Monitoring Termination Study Termination (e.g., Day 28) Daily_Monitoring->Termination Analysis Histopathology Immunophenotyping Termination->Analysis

Experimental Workflow for this compound in EAE

Conclusion

This compound presents a promising therapeutic strategy for autoimmune diseases such as MS by targeting the CCR2-mediated recruitment of inflammatory cells. The protocols and guidelines provided herein offer a comprehensive framework for the preclinical evaluation of this compound in the EAE model. Rigorous adherence to these protocols and systematic data analysis are crucial for obtaining reproducible and translatable results.

References

Application Note & Protocol: Analysis of ERK Phosphorylation upon INCB3344 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical signaling route that governs a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK pathway is a hallmark of many diseases, most notably cancer. Consequently, it has emerged as a pivotal target for therapeutic intervention. INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] The binding of the chemokine CCL2 to its receptor CCR2 can trigger downstream signaling cascades, including the activation of the ERK pathway.[1][2][5] By inhibiting CCR2, this compound effectively blocks CCL2-mediated signaling, leading to a reduction in ERK phosphorylation.[1][2]

This document provides a comprehensive protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on ERK phosphorylation in a cellular context. Western blotting is a robust and widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, offering direct evidence of a compound's on-target activity.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway from CCL2 binding to CCR2, leading to the activation of ERK, and the point of inhibition by this compound.

ERK_Pathway_Inhibition cluster_membrane Cell Membrane CCR2 CCR2 MEK MEK CCR2->MEK Activates CCL2 CCL2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Phosphorylation Downstream Cellular Responses (Proliferation, etc.) pERK->Downstream Promotes

Caption: Inhibition of the ERK signaling pathway by this compound.

Experimental Protocols

This section details the methodology for assessing the impact of this compound on ERK phosphorylation using Western blotting.

Materials and Reagents

  • Cell Line: Appropriate cell line expressing CCR2 (e.g., THP-1, or other cancer cell lines with demonstrated CCR2 expression).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: As required for the specific cell line (e.g., RPMI-1640, DMEM).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer (4X)

  • Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris).

  • Running Buffer: (e.g., MOPS or MES).

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Experimental Workflow

The diagram below outlines the key steps in the Western blot protocol.

Western_Blot_Workflow A 1. Cell Culture & Treatment (this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-ERK, Total ERK, Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).

    • Following this compound pre-treatment, stimulate the cells with a known concentration of CCL2 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6][7]

    • Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the denatured protein samples into the wells of a precast polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.[8][9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[6]

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][9]

    • Incubate the membrane with the primary antibody against phospho-ERK1/2, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[6][8][9]

    • Wash the membrane three times for 5-10 minutes each with TBST.[6][8][9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[6][8][9]

    • Wash the membrane again three times for 5-10 minutes each with TBST.[6][8][9]

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing:

    • To detect total ERK and the loading control on the same membrane, the membrane can be stripped and re-probed.[8]

    • After imaging for phospho-ERK1/2, wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again for 1 hour at room temperature.

    • Proceed with the primary antibody incubation for total ERK, followed by the secondary antibody and detection steps as described above.

    • Repeat the stripping and re-probing procedure for the GAPDH or β-actin loading control.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of this compound. Densitometry analysis of the bands should be performed using image analysis software. The intensity of the phospho-ERK1/2 bands should be normalized to the total ERK1/2 bands, which are then normalized to the loading control (e.g., GAPDH or β-actin).

Table 1: Densitometric Analysis of ERK Phosphorylation Following this compound Treatment

Treatment GroupThis compound Conc. (nM)Relative p-ERK/Total ERK Intensity (Fold Change vs. Vehicle Control)Standard Deviationp-value
Vehicle Control (DMSO + CCL2)01.00± 0.12-
This compound + CCL2100.78± 0.09< 0.05
This compound + CCL21000.45± 0.06< 0.01
This compound + CCL210000.15± 0.04< 0.001
Untreated Control (No CCL2)00.05± 0.02< 0.001

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This application note provides a detailed protocol for the analysis of ERK phosphorylation in response to this compound treatment using Western blotting. The successful implementation of this protocol will enable researchers to effectively quantify the inhibitory potential of this compound on the CCR2-mediated ERK signaling pathway, providing valuable insights for drug development and mechanistic studies. Adherence to best practices in Western blotting, including appropriate controls and quantitative analysis, is essential for generating reliable and reproducible data.

References

Application Note: Flow Cytometry Analysis of Monocyte Migration Inhibition by INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for quantifying the inhibitory effect of INCB3344, a potent CCR2 antagonist, on monocyte migration using a chemotaxis assay coupled with flow cytometry analysis.

Introduction

Monocyte migration is a fundamental process in the immune response, playing a critical role in inflammation and tissue repair.[1][2] This migration is largely directed by chemokine gradients. A key signaling pathway governing this process is the interaction between chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2).[3][4][5] Dysregulation of the CCL2/CCR2 axis is implicated in various chronic inflammatory diseases, making it a significant therapeutic target.[5][6][7]

This compound is a potent, selective, and orally bioavailable small molecule antagonist of the CCR2 receptor.[6][8][9] It effectively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling and functional responses such as monocyte chemotaxis.[3][6][9] This application note details an in vitro protocol to assess the potency of this compound in inhibiting human monocyte migration toward a CCL2 gradient, with quantification of migrated cells performed by flow cytometry.

Principle of the Assay

The assay employs a Boyden chamber (or Transwell®) system to measure monocyte chemotaxis.[1][10] Monocytes are placed in the upper chamber of the insert, while a solution containing the chemoattractant CCL2 is placed in the lower chamber. Monocytes migrate through a porous membrane separating the chambers in response to the CCL2 gradient. By pre-incubating the monocytes with varying concentrations of this compound, the dose-dependent inhibitory effect of the compound can be determined. The number of migrated cells in the lower chamber is then accurately quantified using a flow cytometer, allowing for the calculation of inhibition percentages and IC50 values.

Data Presentation: Potency of this compound

This compound has demonstrated potent antagonist activity against both human and rodent CCR2 in various assays. The following tables summarize its reported inhibitory concentrations (IC50).

Table 1: this compound IC50 Values in Chemotaxis and Binding Assays

Assay TypeTarget SpeciesCell Type / SystemReported IC50 ValueReference
Chemotaxis Human (hCCR2)hCCR2-expressing cells3.8 nM[8]
Mouse (mCCR2)mCCR2-expressing cells7.8 nM[8]
Mouse (mCCR2)WEHI-274.1 cells10 nM[9][11]
Ligand Binding Human (hCCR2)hCCR2-expressing cells5.1 nM[8]
Mouse (mCCR2)Mouse Monocytes10 nM[6][9]

Table 2: Sample Data Representation for Experimental Results

This compound Conc. (nM)Migrated Monocytes (Count)% Migration vs. Positive Control% Inhibition
0 (Vehicle Control)50,000100%0%
0.145,00090%10%
135,00070%30%
1024,50049%51%
1007,50015%85%
10002,0004%96%
Negative Control (No CCL2)1,5003%97%

Diagrams of Pathways and Workflows

Signaling Pathway

The diagram below illustrates the CCL2/CCR2 signaling axis and the mechanism of inhibition by this compound. CCL2 binding to the CCR2 G-protein coupled receptor initiates downstream signaling, leading to monocyte migration. This compound acts as a competitive antagonist, blocking CCL2 binding and preventing this cascade.

CCL2_CCR2_Pathway cluster_membrane Cell Membrane cluster_cell Monocyte CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (Chemokine) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks Binding Signaling Downstream Signaling (e.g., ERK Phosphorylation) G_Protein->Signaling Migration Chemotaxis / Migration Signaling->Migration Chemotaxis_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment & Assay Setup cluster_analysis 3. Flow Cytometry Analysis pbmc Isolate PBMCs from Whole Blood mono_iso Purify Monocytes (e.g., CD14+ Selection) pbmc->mono_iso treat Pre-incubate Monocytes with This compound or Vehicle mono_iso->treat boyden Prepare Boyden Chamber: - CCL2 in lower well - Add treated cells to upper insert treat->boyden incubation Incubate (e.g., 90 min, 37°C) to allow migration boyden->incubation collect Collect Migrated Cells from Lower Chamber incubation->collect stain Stain Cells with Counting Beads and Viability Dye collect->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Quantify migrated cells and calculate % inhibition acquire->analyze

References

Application Notes and Protocols for INCB3344 in Macrophage Influx Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of INCB3344, a potent and selective CCR2 antagonist, for inhibiting macrophage influx in preclinical research models. The information compiled here is based on a review of publicly available scientific literature.

Introduction

This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[1][2][3] The interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2 is a key signaling pathway that directs the movement of these immune cells.[2] By blocking this interaction, this compound effectively reduces the influx of macrophages into tissues, making it a valuable tool for studying the role of macrophages in various inflammatory and disease processes.[1][3] This document outlines the effective dosages, experimental protocols, and the underlying signaling pathway relevant to the use of this compound.

Mechanism of Action: The CCL2-CCR2 Signaling Pathway

This compound functions by competitively inhibiting the binding of CCL2 to CCR2 on the surface of monocytes and macrophages.[2] This disruption of the CCL2-CCR2 axis prevents the downstream signaling events that lead to chemotaxis and cell migration.

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates ERK_phos ERK Phosphorylation G_protein->ERK_phos Leads to Chemotaxis Chemotaxis & Macrophage Influx ERK_phos->Chemotaxis Promotes This compound This compound This compound->CCR2 Blocks

Figure 1: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of this compound.

Quantitative Data: this compound Potency and Efficacy

This compound has demonstrated potent activity in both in vitro and in vivo settings. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Potency of this compound
ParameterSpeciesValueReference
IC₅₀ (CCL2 Binding)Mouse10 nM[1]
IC₅₀ (Binding Antagonism)Human5.1 nM[4]
IC₅₀ (Binding Antagonism)Murine9.5 nM[4]
IC₅₀ (Chemotaxis Antagonism)Human3.8 nM[4]
IC₅₀ (Chemotaxis Antagonism)Murine7.8 nM[4]
Dissociation Constant (Kd)Human~5 nM[2]
Table 2: In Vivo Dosage and Efficacy of this compound in Rodent Models
Animal ModelDisease ModelDosageRouteEfficacy in Inhibiting Macrophage/Monocyte InfluxReference
MouseDelayed-Type HypersensitivityDose-dependentOralDose-dependent inhibition of macrophage influx.[1]
MouseThioglycolate-Induced Peritonitis30 mg/kg BIDOral36% suppression of monocyte influx.[5]
MouseThioglycolate-Induced Peritonitis60 mg/kg BIDOral55% suppression of monocyte influx.[5]
MouseThioglycolate-Induced Peritonitis100 mg/kg BIDOral73% suppression of monocyte influx.[5]
MouseAngiotensin II-Induced Hypertension30 mg/kg/dayIP~50% reduction in macrophage accumulation in the artery wall.[6]
MouseDOCA/Salt-Induced Hypertension30 mg/kg/dayIPComplete reversal of DOCA/salt-induced macrophage influx.[7]
MouseDiabetic NephropathyNot specifiedNot specifiedDecreased bone marrow-derived macrophage abundance.[8][9]
RatInflammatory ArthritisTherapeutic dosingOralSignificant disease reduction.[1]

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in inhibiting macrophage influx in a preclinical setting.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study evaluating this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis animal_model Select Animal Model (e.g., C57BL/6 mice) disease_induction Induce Disease/Inflammation (e.g., Thioglycollate injection) animal_model->disease_induction treatment_groups Randomize into Groups: - Vehicle Control - this compound (various doses) disease_induction->treatment_groups drug_admin Administer this compound (e.g., Oral Gavage) treatment_groups->drug_admin sample_collection Sample Collection (e.g., Peritoneal Lavage, Tissue Harvest) drug_admin->sample_collection macrophage_quant Quantify Macrophage Influx: - Flow Cytometry - Immunohistochemistry - Cell Counting sample_collection->macrophage_quant data_analysis Data Analysis and Interpretation macrophage_quant->data_analysis

Figure 2: General workflow for evaluating this compound's effect on macrophage influx in vivo.
Protocol: Thioglycollate-Induced Peritonitis in Mice

This protocol is designed to assess the dose-dependent inhibition of macrophage influx into the peritoneal cavity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sterile 4% thioglycollate broth

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-CD11b)

  • Red blood cell lysis buffer

  • Hemocytometer or automated cell counter

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle, 30 mg/kg this compound, 60 mg/kg this compound, 100 mg/kg this compound).

  • This compound Administration: Prepare this compound in the vehicle at the desired concentrations. Administer the assigned treatment to each mouse via oral gavage twice daily (BID).

  • Induction of Peritonitis: 24 hours after the initial treatment, inject 1 mL of sterile 4% thioglycollate broth intraperitoneally (i.p.) into each mouse to induce macrophage recruitment.

  • Continued Treatment: Continue the BID oral administration of this compound or vehicle for the duration of the experiment (typically 3 days post-thioglycollate injection).

  • Peritoneal Lavage: At the end of the treatment period, euthanize the mice. Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5-10 mL of cold PBS. Gently massage the abdomen and then aspirate the fluid.

  • Cell Counting: Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.

  • Flow Cytometry Analysis:

    • Centrifuge the lavage fluid to pellet the cells.

    • Resuspend the cell pellet in FACS buffer.

    • Perform red blood cell lysis if necessary.

    • Stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., CD45, F4/80, CD11b).

    • Analyze the stained cells using a flow cytometer to quantify the number and percentage of macrophages.

Protocol: Immunohistochemical Analysis of Macrophage Infiltration in Tissues

This protocol is suitable for assessing macrophage influx in solid tissues from various disease models (e.g., delayed-type hypersensitivity, diabetic nephropathy).

Materials:

  • Tissue samples from vehicle and this compound-treated animals

  • Formalin or other appropriate fixative

  • Paraffin (B1166041) embedding reagents

  • Microtome

  • Microscope slides

  • Primary antibody against a macrophage marker (e.g., F4/80 for mice, CD68 for rats/humans)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Microscope with imaging software

Procedure:

  • Tissue Fixation and Processing:

    • Harvest the tissue of interest and fix it in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions.

    • Clear the tissue with xylene and embed it in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on microscope slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene.

    • Rehydrate the sections through graded ethanol to water.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitope. The method (heat-induced or enzymatic) will depend on the primary antibody used.

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking solution (e.g., normal serum from the species of the secondary antibody).

    • Incubate the sections with the primary antibody against the macrophage marker at the recommended dilution and incubation time/temperature.

    • Wash the slides with buffer (e.g., PBS or TBS).

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash the slides.

  • Visualization:

    • Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Imaging and Quantification:

    • Dehydrate the slides, clear in xylene, and mount with a coverslip.

    • Examine the slides under a microscope and capture images.

    • Quantify the number of positively stained macrophages per unit area using image analysis software.

Concluding Remarks

This compound is a well-characterized and effective tool for investigating the role of CCR2-mediated macrophage influx in various physiological and pathological processes. The dosages and protocols outlined in these application notes provide a solid foundation for designing and executing experiments to explore the therapeutic potential of targeting the CCL2-CCR2 axis. Researchers should always optimize protocols for their specific experimental models and conditions.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, primarily directing the migration of monocytes and macrophages to sites of inflammation.[5][6] This signaling axis has been implicated in a variety of chronic inflammatory diseases, making CCR2 a compelling therapeutic target.[5][7] this compound has demonstrated high affinity and potent antagonism for both human and murine CCR2, making it a valuable tool for in vitro and in vivo studies.[2]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and other potential CCR2 antagonists.

CCR2 Signaling Pathway

The binding of the chemokine ligand CCL2 to its G protein-coupled receptor (GPCR), CCR2, initiates a cascade of intracellular signaling events. This activation leads to the dissociation of G-protein subunits, which in turn trigger downstream pathways crucial for cellular responses like chemotaxis, proliferation, and survival.[6] Key pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5] this compound acts by blocking the binding of CCL2 to CCR2, thereby inhibiting these downstream signaling events.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_Protein Gαi/βγ CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K ERK ERK G_Protein->ERK Akt Akt PI3K->Akt Chemotaxis Chemotaxis, Proliferation, Survival Akt->Chemotaxis ERK->Chemotaxis

Figure 1: Simplified CCR2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from competitive binding and chemotaxis assays across various species.

Table 1: this compound Potency in Competitive Binding Assays

Target SpeciesAssay TypeCell Line/PreparationIC50 (nM)Reference(s)
HumanWhole Cell BindinghCCR2-expressing cells5.1[1][2][3][4][8]
MurineWhole Cell BindingWEHI-274.19.5 - 10[1][2][3][4][7][8]
RatWhole Cell Binding-7.3[1][3]
CynomolgusWhole Cell Binding-16[1][3]

Table 2: this compound Potency in Chemotaxis Assays

Target SpeciesIC50 (nM)Reference(s)
Human3.8[1][2][3][4][8]
Murine7.8[1][2][3][4][8]
Rat2.7[1][3]
Cynomolgus6.2[1][3]

Table 3: Selectivity of this compound

TargetIC50 (µM)Reference(s)
Murine CCR1>1[1]
Murine CCR5>3[1]
Panel of >50 ion channels, transporters, and other GPCRs>1[1]

Experimental Protocols

CCR2 Radioligand Binding Assay

This assay determines the binding affinity of a test compound, such as this compound, to the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare CCR2-expressing cells (e.g., WEHI-274.1) incubate Incubate cells, radioligand, and this compound prep_cells->incubate prep_ligand Prepare 125I-CCL2 (Radioligand) prep_ligand->incubate prep_compound Prepare serial dilutions of this compound prep_compound->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash measure Measure radioactivity (Scintillation Counting) filter_wash->measure plot Plot % inhibition vs. [this compound] measure->plot calculate Calculate IC50 plot->calculate

Figure 2: Experimental Workflow for a CCR2 Radioligand Binding Assay.

Materials:

  • Cells: Murine monocytic cell line WEHI-274.1 (endogenously expressing CCR2) or a cell line stably expressing human CCR2.[1]

  • Radioligand: 125I-labeled CCL2 (e.g., human or murine).

  • Test Compound: this compound.

  • Assay Buffer: RPMI 1640 with 1% BSA.

  • Wash Buffer: Cold PBS.

  • Non-specific Binding Control: High concentration of unlabeled CCL2 (e.g., 1 µM).

  • Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to an appropriate density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of unlabeled CCL2 (1 µM).

    • Compound Wells: 25 µL of serially diluted this compound.

  • Add 50 µL of 125I-CCL2 to all wells (final concentration should be close to its Kd, e.g., 50 pM).

  • Add 100 µL of the cell suspension to all wells.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate. Wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.

  • Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts.

    • For each concentration of this compound, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay (Transwell Migration Assay)

This functional assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Quantification & Analysis prep_cells Prepare CCR2-expressing cells (e.g., THP-1) pre_incubate Pre-incubate cells with serial dilutions of this compound prep_cells->pre_incubate upper_chamber Add pre-incubated cells to upper chamber (Transwell insert) pre_incubate->upper_chamber lower_chamber Add CCL2 (chemoattractant) to lower chamber incubate Incubate to allow cell migration lower_chamber->incubate upper_chamber->incubate quantify Quantify migrated cells in lower chamber incubate->quantify plot Plot % inhibition of migration vs. [this compound] quantify->plot calculate Calculate IC50 plot->calculate

Figure 3: Experimental Workflow for a Chemotaxis Assay.

Materials:

  • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Equipment: Transwell inserts (e.g., 5 µm pore size for monocytes), 24-well plates, fluorescence plate reader, cell viability dye (e.g., Calcein AM).

Procedure:

  • Cell Preparation: Culture THP-1 cells or isolate PBMCs. On the day of the assay, resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.

  • Compound Pre-incubation: In a separate plate, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • To the lower wells of a 24-well plate, add 600 µL of assay medium containing hCCL2 (at a pre-determined optimal concentration, e.g., its EC50). For negative control wells, add assay medium without hCCL2.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • To quantify the migrated cells in the lower chamber, a fluorescent dye such as Calcein AM can be added. Incubate according to the manufacturer's instructions.

    • Read the fluorescence in a plate reader.

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings.

    • Calculate the percentage inhibition of migration for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the inhibition of CCL2-induced ERK phosphorylation in CCR2-expressing cells by this compound.

Materials:

  • Cells: Cell line stably expressing CCR2 (e.g., CHO-CCR2 or HEK293-CCR2).

  • Ligand: Recombinant CCL2.

  • Test Compound: this compound.

  • Assay Buffer: Serum-free media.

  • Detection Reagents: ELISA kit for phosphorylated ERK (p-ERK) or antibodies for Western blotting.

  • Equipment: 96-well culture plates, plate reader (for ELISA) or Western blotting equipment.

Procedure:

  • Cell Seeding: Seed CCR2-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Pre-incubation: Pre-treat the cells with various concentrations of this compound for 30-60 minutes at 37°C.

  • Ligand Stimulation: Add CCL2 at its EC80 concentration to the wells and incubate for a pre-determined optimal time (e.g., 5-15 minutes) at room temperature.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the p-ERK detection kit or for Western blot sample preparation.

  • Quantification:

    • ELISA: Follow the manufacturer's instructions to quantify the amount of p-ERK in each well.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK and total ERK (as a loading control).

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal.

    • Calculate the percentage inhibition of CCL2-induced ERK phosphorylation for each this compound concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the CCL2-induced increase in intracellular calcium in CCR2-expressing cells.

Materials:

  • Cells: Cell line stably expressing CCR2 and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi).

  • Ligand: Recombinant CCL2.

  • Test Compound: this compound.

  • Calcium-sensitive dye: Fluo-4 AM or other suitable dyes.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR).

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add various concentrations of this compound to the wells.

  • Ligand Stimulation: After a short pre-incubation with the compound, inject CCL2 (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage inhibition of the CCL2-induced calcium response for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

References

Pharmacokinetic Analysis of INCB3344 in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[1][2][3] As a key mediator in various inflammatory diseases, CCR2 is a significant therapeutic target.[4][5] this compound has demonstrated efficacy in various preclinical models of inflammatory diseases, including diabetic nephropathy, delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis.[3][5] This document provides a detailed overview of the pharmacokinetic (PK) profile of this compound in preclinical models and comprehensive protocols for its analysis.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound [1][6]

Assay TypeSpeciesTargetIC50 (nM)
Binding AntagonismHumanhCCR25.1
MurinemCCR29.5[1][6]
RatrCCR27.3
CynomolguscCCR216
Chemotaxis AntagonismHumanhCCR23.8[1][6]
MurinemCCR27.8[1][6]
RatrCCR22.7
CynomolguscCCR26.2

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice [1][6][7]

ParameterRouteDose (mg/kg)ValueSpecies
Oral BioavailabilityOral1047%[1][6]Balb/c Mice
AUCOral102664 nM·hSprague-Dawley Rats
AUCOral103888 nM·h[1]Balb/c Mice
Half-life (t1/2)Intraperitoneal30~12 hours[7]Mice
Free Fraction (Serum)--15%[6][7]Mouse
Free Fraction (Serum)--24%[6][7]Human

Signaling Pathway

This compound acts as an antagonist to the CCR2 receptor, inhibiting the downstream signaling cascade initiated by its ligand, CCL2 (also known as MCP-1). This inhibition ultimately blocks monocyte and macrophage chemotaxis.

cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein G-protein CCR2->G_protein Activation ERK_Phos ERK Phosphorylation G_protein->ERK_Phos Leads to CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks Chemotaxis Chemotaxis (Monocyte Migration) ERK_Phos->Chemotaxis Promotes

Caption: this compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical pharmacokinetic analysis of this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.

cluster_workflow Pharmacokinetic Study Workflow Prep 1. Preparation - Fast animals overnight - Prepare this compound formulation Dosing 2. Dosing - Administer this compound via oral gavage Prep->Dosing Sampling 3. Blood Sampling - Collect blood at multiple time points Dosing->Sampling Analysis 4. Sample Analysis - Process plasma - Quantify this compound by LC-MS/MS Sampling->Analysis PK_Analysis 5. PK Analysis - Calculate Cmax, Tmax, AUC, t1/2 Analysis->PK_Analysis

Caption: In Vivo PK Study Workflow

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Balb/c mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Isoflurane (B1672236) for anesthesia

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate mice to the housing facility for at least one week.

    • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • This compound Formulation:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

  • Dosing:

    • Weigh each mouse to determine the exact volume of the formulation to be administered.

    • Administer the this compound formulation via oral gavage.

  • Blood Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 50-100 µL) from each mouse.

    • Blood can be collected via retro-orbital sinus or saphenous vein puncture under light isoflurane anesthesia.

    • Collect blood into microcentrifuge tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Protocol 2: In Vitro Chemotaxis Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line)

  • Recombinant human CCL2 (MCP-1)

  • This compound

  • Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate membranes)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Fluorescent dye for cell quantification (e.g., Calcein-AM)

Procedure:

  • Cell Preparation:

    • Culture CCR2-expressing cells according to standard protocols.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of the chemotaxis chamber, add serum-free medium containing CCL2 at a concentration that induces a submaximal chemotactic response.

    • In control wells, add serum-free medium without CCL2.

    • In the upper chamber, add the cell suspension.

    • To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the compound for 30 minutes at 37°C before adding them to the upper chamber.

  • Incubation:

    • Incubate the chemotaxis chambers at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 2-4 hours).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the upper surface of the membrane.

    • Quantify the migrated cells on the lower surface of the membrane. This can be done by staining the cells with a fluorescent dye and measuring the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Plasma Protein Binding Assay

This protocol uses equilibrium dialysis to determine the fraction of this compound bound to plasma proteins.

Materials:

  • This compound

  • Blank plasma from the species of interest (e.g., mouse, rat, human)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Spike blank plasma with this compound to a final concentration of 1 µM.

    • Prepare the equilibrium dialysis device according to the manufacturer's instructions.

  • Dialysis:

    • Add the this compound-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.

    • Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

    • Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) using the following formula:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of plasma protein binding can be calculated as:

      • % Bound = (1 - fu) x 100

Conclusion

This compound is a potent and selective CCR2 antagonist with favorable preclinical pharmacokinetic properties, including good oral bioavailability in mice. The protocols provided herein offer a framework for the comprehensive evaluation of the pharmacokinetic and pharmacodynamic characteristics of this compound and other similar compounds in a preclinical setting. These studies are essential for understanding the disposition of the drug and for guiding dose selection in subsequent efficacy and safety studies.

References

Application Notes and Protocols for Histological Analysis of Tissues Following INCB3344 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the histological analysis of tissues from preclinical models treated with INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The provided protocols and data serve as a guide for evaluating the in vivo efficacy of this compound in mitigating inflammation, particularly the infiltration of macrophages, in various disease models.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets CCR2, a key receptor in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[3] By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis and subsequent tissue infiltration by macrophages.[1][3] This mechanism of action makes this compound a valuable tool for studying the role of the CCL2-CCR2 axis in various inflammatory and autoimmune diseases.

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This compound competitively inhibits this binding, thereby preventing the activation of downstream pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][3] The inhibition of these pathways ultimately leads to a reduction in cellular responses like chemotaxis, proliferation, and survival of monocytes and macrophages.

Preclinical Applications and Histological Findings

This compound has been evaluated in several rodent models of inflammatory diseases, where histological analysis has been a critical endpoint for assessing its therapeutic efficacy.

  • Diabetic Nephropathy: In mouse models of diabetic nephropathy, treatment with this compound has been shown to significantly reduce the infiltration of macrophages into the glomeruli of the kidneys.[4][5] This reduction in macrophage accumulation is associated with amelioration of kidney damage.[4][5]

  • Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, this compound treatment led to a significant decrease in the number of macrophages in the spinal cord.[2] This was correlated with a reduction in the clinical severity of the disease.[2]

  • Inflammatory Arthritis: In a rat model of inflammatory arthritis, therapeutic dosing of this compound resulted in a significant reduction in disease severity.[1][2] Histopathological analysis of the joints in related studies with CCR2 antagonists has shown reduced inflammation and bone resorption.[6]

  • Delayed-Type Hypersensitivity (DTH): Treatment with this compound in a mouse model of DTH led to a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation as observed through histopathological analysis.[1][2]

Quantitative Histological Data

The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound and other CCR2 antagonists on macrophage infiltration in various disease models.

Table 1: Effect of this compound on Glomerular Macrophage Infiltration in a Mouse Model of Diabetic Nephropathy

Treatment GroupMean Number of Glomerular Macrophages (per glomerulus)Reference
db/db VehicleNot explicitly quantified, but significantly higher than this compound group[4]
db/db this compoundSignificantly lower than vehicle group[4]

Data is presented qualitatively as specific numerical values were not provided in the abstract.

Table 2: Effect of a CCR2 Antagonist (RS504393) on Glomerular Macrophage Infiltration in a Mouse Model of Diabetic Nephropathy

Treatment GroupMean Number of Glomerular Macrophages (per glomerulus)Reference
Vehicle-treated Control0.3 ± 0.03[7]
Vehicle-treated Diabetic (Ins2Akita)3.1 ± 0.2[7]
CCR2 Antagonist-treated Control0.6 ± 0.06[7]
CCR2 Antagonist-treated Diabetic (Ins2Akita)1.1 ± 0.05[7]

Table 3: Effect of this compound on Macrophage Numbers in the Spinal Cord of EAE Mice

Treatment GroupMacrophage Count (cells x 10^5)Reference
Vehicle5.8[2]
This compound (100 mg/kg QD)2.4[2]

Experimental Protocols

Detailed methodologies for the key histological experiments are provided below.

Protocol 1: Hematoxylin and Eosin (H&E) Staining for General Morphology and Inflammation Assessment

This protocol is for staining paraffin-embedded tissue sections to visualize general tissue morphology and inflammatory cell infiltrates.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (bluing agent)

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.

    • Immerse slides in 95% Ethanol: 1 change for 3 minutes.

    • Immerse slides in 70% Ethanol: 1 change for 3 minutes.

    • Rinse slides in running tap water for 5 minutes.

  • Staining:

    • Immerse slides in Harris Hematoxylin solution for 3-5 minutes.

    • Rinse slides in running tap water for 1 minute.

    • Differentiate slides in 1% acid alcohol for a few seconds (dip until desired differentiation is achieved).

    • Rinse slides in running tap water for 1 minute.

    • Blue slides in Scott's tap water substitute for 1-2 minutes.

    • Rinse slides in running tap water for 1-2 minutes.

    • Counterstain with Eosin Y solution for 1-2 minutes.

    • Rinse slides in running tap water for 1 minute.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols: 95% Ethanol (2 changes for 2 minutes each), 100% Ethanol (2 changes for 2 minutes each).

    • Clear slides in Xylene: 2 changes for 5 minutes each.

    • Mount a coverslip on each slide using a permanent mounting medium.

Expected Results: Nuclei will be stained blue/purple, and the cytoplasm and extracellular matrix will be stained in varying shades of pink/red. Inflammatory cell infiltrates will be readily visible.

Protocol 2: Immunohistochemistry (IHC) for Macrophage Detection

This protocol is for the detection of macrophages in paraffin-embedded tissue sections using a specific macrophage marker, such as F4/80 for mice or CD68 for rats and humans.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against macrophage marker (e.g., anti-F4/80 or anti-CD68)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval:

    • Follow steps 1a-1e from the H&E protocol.

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse slides in distilled water.

  • Immunostaining:

    • Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse slides with PBS (Phosphate Buffered Saline).

    • Block non-specific binding by incubating slides in blocking buffer for 30-60 minutes at room temperature.

    • Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Rinse slides with PBS.

    • Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse slides with PBS.

    • Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS.

  • Detection and Counterstaining:

    • Develop the signal by incubating slides with DAB substrate until a brown color appears.

    • Rinse slides with distilled water.

    • Counterstain with Hematoxylin for 30-60 seconds.

    • Rinse slides in running tap water.

    • Blue the slides in Scott's tap water substitute or 0.1% sodium bicarbonate.

    • Rinse slides in running tap water.

  • Dehydration and Mounting:

    • Follow steps 3a-3c from the H&E protocol.

Expected Results: Macrophages will be stained brown, while the cell nuclei will be counterstained blue.

Quantitative Analysis of Histological Data

The stained sections can be quantified to assess the extent of inflammation and macrophage infiltration.

Method 1: Manual Cell Counting

  • Capture high-power field (HPF) images (e.g., 400x magnification) from multiple, randomly selected areas of the tissue section.

  • Manually count the number of positively stained cells (e.g., brown-stained macrophages in IHC) within each HPF.

  • Calculate the average number of positive cells per HPF for each experimental group.

Method 2: Semi-Quantitative Scoring

  • Establish a scoring system to grade the severity of inflammation or the density of infiltrating cells (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

  • A blinded observer should score each tissue section.

  • Calculate the average score for each experimental group.

Method 3: Digital Image Analysis

  • Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the area of positive staining or the number of positive cells.

  • Set a consistent color threshold to identify the stained cells.

  • The software can automatically calculate the percentage of the stained area or the number of positive cells per unit area.

Visualizations

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_protein G-protein CCR2->G_protein Activates JAK JAK G_protein->JAK PI3K PI3K G_protein->PI3K MAPK MAPK (ERK) G_protein->MAPK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Akt Akt PI3K->Akt Akt->Transcription MAPK->Transcription Response Cellular Responses (Chemotaxis, Proliferation, Survival) Transcription->Response Histology_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Staining cluster_analysis Analysis Tissue Tissue Collection (from this compound-treated and control animals) Fixation Fixation (e.g., 10% Formalin) Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Histological Staining (H&E or IHC) Deparaffinization->Staining Dehydration Dehydration & Clearing Staining->Dehydration Mounting Coverslipping Dehydration->Mounting Imaging Microscopy & Imaging Mounting->Imaging Quantification Quantitative Analysis (Cell counting, Scoring, Image analysis) Imaging->Quantification Data Data Interpretation & Comparison Quantification->Data

References

Application Notes and Protocols for a Delayed-Type Hypersensitivity (DTH) Model Using INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delayed-type hypersensitivity (DTH) is a T-cell-mediated immune response that manifests as localized inflammation and swelling. It serves as a valuable in vivo model for evaluating the efficacy of novel immunomodulatory compounds. INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 axis, this compound is expected to inhibit the influx of these key inflammatory cells, thereby attenuating the DTH response.[1][2] These application notes provide a detailed protocol for establishing a DTH model in mice and for evaluating the therapeutic potential of this compound.

Mechanism of Action of this compound

This compound is a potent, selective, and orally bioavailable antagonist of both human and murine CCR2.[3][4] It functions by inhibiting the binding of CCL2 to CCR2, which in turn blocks downstream signaling pathways responsible for monocyte and macrophage chemotaxis.[1][2] This targeted action prevents the accumulation of these inflammatory cells at the site of the immune challenge, leading to a reduction in tissue inflammation and swelling.[1][2]

Data Presentation

In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)
Human CCR2 (hCCR2)Binding Antagonism5.1
Murine CCR2 (mCCR2)Binding Antagonism9.5
Human CCR2 (hCCR2)Chemotaxis Antagonism3.8
Murine CCR2 (mCCR2)Chemotaxis Antagonism7.8

Data sourced from MedChemExpress and Brodmerkel et al., 2005.[1][5]

In Vivo Efficacy of this compound in a Mouse DTH Model
Treatment GroupDose (mg/kg, BID, p.o.)Inhibition of Ear Swelling (%)Inhibition of CCR2 mRNA Expression (%)
Vehicle-00
This compound302334
This compound503569
This compound1005484

Data represents the percentage of inhibition compared with the vehicle-treated group. Data sourced from Brodmerkel et al., 2005.[1]

Experimental Protocols

Materials and Reagents
  • Animals: Female BALB/c mice (or other suitable strain), 6-8 weeks old.

  • Sensitizing Agent: 0.5% (w/v) 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle.

  • Challenge Agent: 0.2% (w/v) DNFB in a 4:1 acetone:olive oil vehicle.

  • Test Compound: this compound.

  • Vehicle for this compound: 0.5% (w/v) methylcellulose (B11928114) in sterile water.

  • Anesthesia: Isoflurane or other appropriate anesthetic.

  • Measurement Tool: Digital calipers or a thickness gauge.

  • Equipment: Oral gavage needles, micropipettes, standard laboratory equipment.

Experimental Procedure

1. Sensitization (Day 0): a. Anesthetize the mice. b. Shave a small area on the abdomen of each mouse. c. Apply 25 µL of 0.5% DNFB solution to the shaved abdomen.

2. Treatment with this compound (Days 4-6): a. Prepare this compound in 0.5% methylcellulose at the desired concentrations (e.g., 30, 50, and 100 mg/kg). b. Administer the vehicle or this compound solution orally (p.o.) twice daily (BID) for three consecutive days.

3. Challenge (Day 5): a. One hour after the morning dose of this compound, lightly anesthetize the mice. b. Measure the baseline thickness of the right ear pinna using digital calipers. c. Apply 10 µL of 0.2% DNFB solution to both the inner and outer surfaces of the right ear.

4. Measurement of DTH Response (Day 6): a. 24 hours after the challenge, measure the thickness of the right ear pinna. b. The DTH response is calculated as the change in ear thickness from the baseline measurement. c. The percentage of inhibition of ear swelling for each treatment group is calculated relative to the vehicle-treated control group.

5. (Optional) Histological and Molecular Analysis: a. After the final measurement, euthanize the mice and collect the ear tissue. b. Tissues can be fixed in formalin for histological analysis (e.g., H&E staining) to assess cellular infiltration. c. Tissues can be snap-frozen for molecular analysis, such as qPCR to measure the expression of inflammatory markers like CCR2.

Visualizations

DTH_Experimental_Workflow DTH Experimental Workflow with this compound Treatment cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_readout Readout Phase day0 Day 0: Sensitization Apply 0.5% DNFB to shaved abdomen day4 Day 4: Start this compound Treatment Oral gavage, twice daily (BID) day0->day4 4 days day5_treat Day 5: Continue this compound Treatment (BID) day4->day5_treat day6_treat Day 6: Final this compound Treatment (AM dose) day5_treat->day6_treat day5_challenge Day 5: Challenge Apply 0.2% DNFB to the right ear day6_readout Day 6: Measure Ear Swelling (24h post-challenge) day5_challenge->day6_readout 24 hours analysis Optional Analysis: Histology (Cell Infiltration) qPCR (CCR2 mRNA) day6_readout->analysis

Caption: Workflow for the DTH model with this compound treatment.

CCR2_Signaling_Pathway This compound Mechanism of Action CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds Signaling Downstream Signaling (e.g., ERK Phosphorylation) CCR2->Signaling Activates This compound This compound This compound->CCR2 Blocks Chemotaxis Monocyte/Macrophage Chemotaxis Signaling->Chemotaxis Leads to Inflammation Inflammation & Swelling Chemotaxis->Inflammation Causes

Caption: this compound blocks the CCL2/CCR2 signaling pathway.

Conclusion

The DTH model is a robust and reproducible method for assessing the in vivo efficacy of anti-inflammatory compounds. This compound, as a potent CCR2 antagonist, has demonstrated significant, dose-dependent inhibition of the DTH response in mice.[1] The protocols and data presented here provide a comprehensive guide for researchers to independently validate and explore the therapeutic potential of this compound and other CCR2 antagonists in the context of T-cell-mediated inflammation.

References

Application Notes and Protocols: Long-Term Administration of INCB3344 in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

INCB3344 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation.[2][3] This axis is a key driver in the pathogenesis of numerous chronic inflammatory diseases.[2][4] Consequently, this compound serves as a critical research tool for investigating the therapeutic potential of CCR2 antagonism in various preclinical chronic disease models.[4][5] These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations to guide researchers in utilizing this compound for long-term studies.

Mechanism of Action: The CCL2/CCR2 Signaling Axis

This compound exerts its effect by binding to CCR2, a G-protein coupled receptor (GPCR), and competitively inhibiting the binding of CCL2.[6] This blockade prevents the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, adhesion, and infiltration into tissues, thereby mitigating the inflammatory response.[3] The binding of this compound to the receptor is both rapid and reversible.[6]

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates This compound This compound This compound->CCR2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC Ca_PKC Ca²⁺ Release & Protein Kinase C (PKC) PLC->Ca_PKC ERK ERK Phosphorylation Ca_PKC->ERK Chemotaxis Monocyte Chemotaxis, Adhesion & Infiltration ERK->Chemotaxis

Caption: this compound blocks CCL2 binding to CCR2, inhibiting downstream signaling.

Pharmacological and Pharmacokinetic Data

This compound demonstrates high potency and selectivity for both human and murine CCR2, with good oral bioavailability in rodents, making it well-suited for in vivo experiments.[1][4][5]

Table 1: In Vitro Potency of this compound

Assay Type Species IC50 Value (nM) Reference
Binding Antagonism Human (hCCR2) 5.1 [1]
Mouse (mCCR2) 9.5 - 10 [1][4]
Rat (rCCR2) 7.3 [1]
Cynomolgus (cCCR2) 16 [1]
Chemotaxis Antagonism Human (hCCR2) 3.8 [1]
Mouse (mCCR2) 7.8 [1]
Rat (rCCR2) 2.7 [1]
Cynomolgus (cCCR2) 6.2 [1]

| ERK Phosphorylation | Mouse (mCCR2) | 3 - 10 |[7] |

IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Profile of this compound in Mice

Parameter Value Reference
Oral Bioavailability 47% [1][5]
Half-life (intravenous) ~1 hour [8]

| Serum Free Fraction | 15% |[5] |

Application in Chronic Disease Models

This compound has been successfully administered in several long-term rodent models of chronic disease, demonstrating significant therapeutic effects.

Table 3: Summary of this compound Efficacy in Chronic Disease Models

Disease Model Species Dosing Regimen Duration Key Outcomes Reference
Diabetic Nephropathy Mouse Not specified 8 weeks Decreased albuminuria and serum creatinine (B1669602); Reduced kidney macrophage infiltration and TLR9 expression. [8][9]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Therapeutic dosing (not specified) Not specified Significantly reduced disease severity. [4][8]
Inflammatory Arthritis Rat Therapeutic dosing (not specified) Not specified Significant reduction in disease parameters. [4][8]
Diet-Induced Obesity / Type 2 Diabetes Mouse Not specified Short-term Improved insulin (B600854) sensitivity; Reduced adipose tissue macrophage content and inflammation. [10][11]

| Delayed-Type Hypersensitivity | Mouse | 30-100 mg/kg BID, oral | 48 hours | Dose-dependent inhibition of macrophage influx; Substantial reduction in tissue inflammation. |[4][7][8] |

Experimental Protocols

Protocol 1: In Vitro Whole-Cell CCR2 Binding Assay

This protocol is used to determine the potency of this compound in inhibiting radiolabeled CCL2 from binding to cells expressing CCR2.

Materials:

  • WEHI-274.1 murine monocytic cell line[7]

  • Assay Buffer: RPMI 1640, 0.1% BSA, 20 mM HEPES

  • ¹²⁵I-labeled murine CCL2 (mCCL2)

  • Unlabeled mCCL2 (for non-specific binding control)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Filtration apparatus with 1.2-μM filters

  • Gamma counter

Procedure:

  • Culture WEHI-274.1 cells to the appropriate density and harvest.

  • Prepare serial dilutions of this compound in Assay Buffer. Also prepare a high concentration of unlabeled mCCL2 (e.g., 0.3 µM) for determining non-specific binding.[7]

  • In a 96-well plate, add 5x10⁵ cells per well.[7]

  • Add the diluted this compound or unlabeled mCCL2 to the respective wells.

  • Immediately add ¹²⁵I-labeled mCCL2 to all wells at a final concentration of ~150 pM.[7]

  • Incubate for 30 minutes at room temperature.[7]

  • Harvest the cells by filtering the plate contents through the 1.2-μM filters.

  • Wash the filters with ice-cold Assay Buffer to remove unbound ligand.

  • Allow filters to air-dry.

  • Determine the bound radioactivity by counting the filters in a gamma counter.[7]

  • Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled mCCL2) from total binding (wells with no inhibitor).

  • Plot the percent inhibition of specific binding against the concentration of this compound to determine the IC50 value.

Protocol 2: Long-Term Administration in a Diabetic Nephropathy Mouse Model

This protocol provides a framework for evaluating the long-term efficacy of this compound in a chronic disease model, such as streptozotocin (B1681764) (STZ)-induced diabetic nephropathy.

Chronic_Study_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Endpoint Analysis Induction Induce Diabetes (e.g., STZ injection) Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomize Mice into Groups (Vehicle, this compound) Confirmation->Grouping Treatment Daily Oral Gavage (e.g., 30 mg/kg this compound) for 8 Weeks Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose, Urine Albumin) Treatment->Monitoring Sacrifice Sacrifice at Week 8 Treatment->Sacrifice Collection Collect Blood & Kidneys Sacrifice->Collection Analysis Serum Creatinine Kidney Histology (H&E, PAS) Immunohistochemistry (e.g., F4/80) Gene Expression (qPCR) Collection->Analysis

Caption: Workflow for a long-term chronic disease study with this compound.

Materials:

  • Diabetic model mice (e.g., db/db mice or STZ-induced)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Equipment for blood and urine collection and analysis

Procedure:

  • Model Induction: Induce disease in mice as required by the model (e.g., multiple low-dose STZ injections for Type 1 diabetes models). Allow for disease establishment.

  • Baseline Measurements: Before starting treatment, collect baseline data, including body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR).

  • Group Randomization: Randomize animals into a vehicle control group and one or more this compound treatment groups (e.g., 30 mg/kg/day).

  • Long-Term Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).[8]

  • Routine Monitoring: Monitor animal health, body weight, and blood glucose levels weekly. Collect urine periodically (e.g., every 2-4 weeks) to assess UACR.

  • Endpoint Analysis: At the end of the treatment period:

    • Collect terminal blood samples for measurement of serum creatinine and other relevant biomarkers.[8]

    • Perfuse and harvest kidneys. One kidney can be fixed in formalin for histological analysis (e.g., H&E and PAS staining) and immunohistochemistry (e.g., for macrophage markers like F4/80).

    • The other kidney can be snap-frozen for molecular analysis, such as qPCR to measure the expression of inflammatory and fibrotic genes (e.g., Ccl2, Tlr9, Tnf-α, Col1a1).[9]

  • Data Analysis: Compare the outcomes between the vehicle and this compound-treated groups using appropriate statistical methods.

Protocol 3: In Vivo Macrophage Infiltration Model (Thioglycolate-Induced Peritonitis)

This acute model is useful for confirming the in vivo activity of this compound in blocking macrophage recruitment before embarking on longer chronic studies.

Peritonitis_Workflow start Start dose Oral Dose 1 (Vehicle or this compound) start->dose induce Inject Thioglycolate (i.p.) dose->induce dose_repeat Repeat Dosing (e.g., BID for 48h) induce->dose_repeat lavage Peritoneal Lavage (Collect Fluid) dose_repeat->lavage analysis Cell Count & Flow Cytometry (Macrophages, Neutrophils) lavage->analysis end End analysis->end

Caption: Experimental workflow for the thioglycolate-induced peritonitis model.

Materials:

  • Female BALB/c mice[7]

  • Sterile 3% Thioglycolate solution

  • This compound formulated for oral administration

  • Phosphate-Buffered Saline (PBS) containing EDTA

  • Flow cytometry antibodies (e.g., anti-F4/80, anti-Ly6G)

Procedure:

  • Dose mice orally with vehicle or this compound (e.g., 30, 60, or 100 mg/kg).[7]

  • One hour after dosing, administer a 1 mL intraperitoneal (i.p.) injection of sterile 3% thioglycolate to each mouse.

  • Continue dosing with this compound or vehicle twice daily (BID) for 48 hours.[7]

  • At the 48-hour time point, euthanize the mice.

  • Perform a peritoneal lavage by injecting 5-10 mL of cold PBS + EDTA into the peritoneal cavity, gently massaging the abdomen, and withdrawing the fluid.

  • Determine the total number of cells in the lavage fluid using a hemocytometer.

  • Use flow cytometry to differentiate and quantify cell populations, specifically inflammatory monocytes/macrophages and neutrophils.

  • Analyze the data to determine the dose-dependent effect of this compound on inhibiting macrophage influx into the peritoneum.[7]

References

Troubleshooting & Optimization

INCB3344 Technical Support Center: Troubleshooting Solubility and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of INCB3344, a potent and selective CCR2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 210 mg/mL having been reported.[2] For optimal results, using freshly opened, anhydrous DMSO is advised, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: Is this compound soluble in aqueous solutions?

A2: No, this compound is practically insoluble in water. Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely result in precipitation.

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous medium. What should I do?

A4: This is a common issue known as "solvent shock." To avoid this, it is recommended to perform a stepwise dilution. Additionally, ensuring the final concentration of DMSO in your working solution is low (typically less than 0.5%) can help maintain solubility. For further guidance, please refer to the Troubleshooting Guide below.

Q5: Can I use sonication or warming to help dissolve this compound?

A5: Yes, if you observe precipitation or phase separation during preparation, gentle warming (e.g., to 37°C for 10 minutes) and/or sonication can be used to aid dissolution.[1]

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityConcentration (Molar)Notes
DMSO≥200 mg/mL~346 mMUltrasonic treatment may be needed. Use of new, anhydrous DMSO is recommended.[1]
DMSO210 mg/mL~364 mMSonication is recommended.[2]
Ethanol≥89.8 mg/mL~155 mM
WaterInsoluble-

Troubleshooting Guide: Solubility Issues

This guide provides step-by-step solutions for common solubility problems encountered during experiments with this compound.

Issue 1: Compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer or Media

  • Cause: This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of the solution. The concentration of this compound may also be too high for the final aqueous solution.

  • Solution Workflow:

    A Precipitation Observed During Aqueous Dilution B Reduce Final Concentration A->B C Perform Stepwise Dilution A->C D Use Co-solvents for In Vivo Formulations A->D E Check DMSO Quality (Use Anhydrous) A->E F Solution Remains Clear B->F C->F D->F E->F

    Troubleshooting workflow for precipitation issues.
    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous working solution.

    • Perform Stepwise Dilution: Instead of a single large dilution, add the DMSO stock solution to the aqueous buffer in smaller increments while vortexing or stirring.

    • Use Co-solvents (for in vivo preparations): For animal studies, complex vehicles containing co-solvents are often necessary. Refer to the In Vivo Solution Preparation Protocol below for recommended formulations.

    • Check DMSO Quality: Ensure you are using high-quality, anhydrous DMSO, as water content can reduce the initial stock concentration and promote precipitation upon dilution.[1]

Issue 2: Instability of Working Solutions Over Time

  • Cause: this compound in aqueous solutions, even with a small percentage of DMSO, may not be stable for extended periods.

  • Solution: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] For in vitro assays, prepare the final dilutions immediately before adding them to the cells.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Protocol:

    • Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need 5.78 mg (Molecular Weight: 577.59 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1]

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1]

2. Preparation of Working Solution for In Vitro Assays

  • Protocol:

    • Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

    • A vehicle control containing the same final concentration of DMSO should be included in your experiments.

3. Preparation of Formulation for In Vivo Oral Administration

Several vehicles have been reported for the in vivo administration of this compound. Below are two examples.

  • Formulation A (Suspension):

    • Vehicle Composition: 10% DMSO / 0.9% carboxymethylcellulose.[2]

    • Protocol:

      • Dissolve the required amount of this compound in DMSO.

      • In a separate tube, prepare the 0.9% carboxymethylcellulose solution.

      • Slowly add the this compound/DMSO solution to the carboxymethylcellulose solution while stirring to form a suspension.

  • Formulation B (Solution):

    • Vehicle Composition: 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).[3]

    • Protocol:

      • Add each solvent one by one to a sterile tube.[1]

      • First, dissolve the this compound in NMP and Solutol HS-15.

      • Add the PEG-400 and mix thoroughly.

      • Finally, add the citric acid solution and mix until a clear solution is obtained.

      • This formulation should be prepared fresh for daily dosing.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

cluster_0 Cell Membrane CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein Activation CCR2->G_protein This compound This compound This compound->CCR2 Blocks ERK_phos ERK Phosphorylation G_protein->ERK_phos Chemotaxis Monocyte/ Macrophage Chemotaxis ERK_phos->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Simplified CCR2 signaling pathway and the inhibitory action of this compound.

A Prepare this compound Stock (10 mM in DMSO) C Prepare Serial Dilutions of this compound in Assay Medium A->C B Culture Monocytic Cells (e.g., THP-1, WEHI-274.1) D Pre-incubate Cells with This compound or Vehicle Control B->D C->D E Load Cells into Upper Chamber of Transwell Plate D->E G Incubate to Allow Cell Migration E->G F Add Chemoattractant (CCL2) to Lower Chamber F->G H Quantify Migrated Cells (e.g., Staining, Cell Counting) G->H I Analyze Data and Determine IC50 Value H->I

Experimental workflow for an in vitro chemotaxis assay.

References

Off-target effects of INCB3344 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CCR2 antagonist, INCB3344. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It has been shown to effectively inhibit the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1]

Q2: How selective is this compound for CCR2?

This compound exhibits high selectivity for CCR2. Studies have demonstrated that it is at least 100-fold more selective for CCR2 over other closely related chemokine receptors, such as CCR1 and CCR5, and a broader panel of G protein-coupled receptors (GPCRs).[1][4]

Q3: Are there any known significant off-target effects of this compound?

The most notable off-target effect reported for this compound is moderate activity on the human Ether-a-go-go-Related Gene (hERG) potassium channel.[4] This interaction was identified as a potential liability for its development as a clinical candidate.[4] Beyond this, this compound is generally considered to have limited off-target effects due to its high selectivity for CCR2.[4]

Q4: My cells are not responding to this compound treatment as expected. What are some potential reasons?

Several factors could contribute to a lack of response:

  • Cell Line Authenticity and CCR2 Expression: Verify the identity of your cell line and confirm that it expresses CCR2 at sufficient levels. Different cell lines can have varying levels of receptor expression.

  • Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.

  • Experimental Conditions: Optimize the concentration of this compound and the incubation time for your specific cell type and assay.

  • Ligand Concentration: In functional assays, the concentration of the CCR2 ligand (e.g., CCL2/MCP-1) used to stimulate the cells is critical. Ensure you are using an appropriate concentration to elicit a response that can be effectively inhibited.

Q5: I am observing unexpected cellular effects that don't seem related to CCR2 antagonism. What could be the cause?

While this compound is highly selective, off-target effects, though minimal, can sometimes be observed, particularly at high concentrations. The known interaction with the hERG channel is one possibility, which could be relevant in cells where this channel plays a significant role.[4] It is also advisable to include appropriate controls in your experiments, such as a vehicle control and potentially a negative control compound, to help distinguish between on-target and potential off-target effects.

Troubleshooting Guides

Problem: Inconsistent IC50 values in binding assays.
  • Possible Cause 1: Radioligand Issues.

    • Troubleshooting: Ensure the radioligand is not degraded. Use a fresh batch if necessary and verify its specific activity. Optimize the concentration of the radioligand to be at or below its Kd for the receptor.

  • Possible Cause 2: Cell Membrane Preparation.

    • Troubleshooting: Ensure consistency in your cell membrane preparation protocol. Variations in protein concentration or membrane integrity can affect binding. Perform a protein quantification assay for each batch of membranes.

  • Possible Cause 3: Assay Buffer Composition.

    • Troubleshooting: Maintain a consistent buffer composition, including pH and ionic strength, across all experiments.

Problem: High background signal in chemotaxis assays.
  • Possible Cause 1: Suboptimal Serum Concentration.

    • Troubleshooting: If using serum as a chemoattractant, its concentration is critical. Too high a concentration can lead to high background migration. Perform a dose-response curve to determine the optimal serum concentration.

  • Possible Cause 2: Cell Health.

    • Troubleshooting: Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells can migrate non-specifically.

  • Possible Cause 3: Incorrect Pore Size of the Transwell Insert.

    • Troubleshooting: The pore size of the insert should be appropriate for the size and migratory capacity of the cells being used. For monocytes, a 5 µm pore size is commonly used.

Problem: No inhibition of ERK phosphorylation is observed.
  • Possible Cause 1: Insufficient Stimulation.

    • Troubleshooting: Ensure that the concentration of the CCR2 ligand (e.g., CCL2) is sufficient to induce a robust and detectable level of ERK phosphorylation.

  • Possible Cause 2: Timing of Stimulation and Lysis.

    • Troubleshooting: The kinetics of ERK phosphorylation are transient. Perform a time-course experiment to determine the peak of ERK phosphorylation after ligand stimulation and harvest the cells at that time point.

  • Possible Cause 3: Antibody Quality.

    • Troubleshooting: Use validated antibodies for both phosphorylated ERK (p-ERK) and total ERK. Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesCell Line/SystemIC50 (nM)
Radioligand BindingCCR2Human-5.1
Radioligand BindingCCR2MouseWEHI-274.19.5
ChemotaxisCCR2Human-3.8
ChemotaxisCCR2MouseWEHI-274.17.8

Data compiled from multiple sources.[2][5]

Table 2: Selectivity Profile of this compound

Off-TargetAssay TypeIC50Fold Selectivity (vs. hCCR2)
CCR1Radioligand Binding>1000 nM>196
CCR5Radioligand Binding>1000 nM>196
hERGDofetilide Binding13 µM~2549

Data compiled from multiple sources.[4][5]

Experimental Protocols

CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to CCR2 by measuring its ability to displace a radiolabeled CCR2 ligand.

Materials:

  • HEK293 cells stably expressing human CCR2

  • [125I]-CCL2 (radioligand)

  • This compound

  • Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hCCR2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2 (typically at its Kd), and serial dilutions of this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value.

Monocyte Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit the migration of monocytes towards a CCR2 ligand.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary human monocytes

  • Recombinant human CCL2/MCP-1

  • This compound

  • Assay Medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Fluorescence plate reader

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

  • Label the monocytic cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in assay medium.

  • In a separate plate, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add assay medium containing CCL2/MCP-1 to the lower wells of a 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on CCL2-induced ERK phosphorylation, a downstream signaling event of CCR2 activation.

Materials:

  • CCR2-expressing cells

  • Recombinant human CCL2/MCP-1

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed CCR2-expressing cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Stimulate the cells with CCL2/MCP-1 for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-p-ERK primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.

  • Quantify the band intensities and determine the effect of this compound on ERK phosphorylation.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates This compound This compound This compound->CCR2 Blocks PLC PLC G_protein->PLC Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting Steps cluster_resolution Potential Resolution Observation Unexpected Experimental Result (e.g., no inhibition, off-target effect) Check_Reagents 1. Verify Reagent Quality (this compound, Ligand, Antibodies) Observation->Check_Reagents Check_Cells 2. Confirm Cell Health & Target Expression (Authenticity, CCR2 levels, Passage number) Observation->Check_Cells Check_Protocol 3. Review Experimental Protocol (Concentrations, Incubation times, Controls) Observation->Check_Protocol Consider_Off_Target 4. Consider Off-Target Effects (hERG activity, High concentrations) Observation->Consider_Off_Target New_Reagents Use Fresh Reagents Check_Reagents->New_Reagents Validate_Cells Validate Cell Line Check_Cells->Validate_Cells Optimize Optimize Assay Conditions Check_Protocol->Optimize Include_Controls Include Additional Controls Check_Protocol->Include_Controls Consider_Off_Target->Include_Controls

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing INCB3344 Dose for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INCB3344, a potent and selective CCR2 antagonist. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and curated data to facilitate the optimization of this compound dosage for maximal therapeutic effect in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions by binding to CCR2 and inhibiting the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2] This blockade prevents the recruitment of monocytes and macrophages to sites of inflammation, which is a key process in many inflammatory and autoimmune diseases.[1][2]

Q2: What is the selectivity profile of this compound?

A2: this compound is a highly selective antagonist for CCR2. It exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors, such as CCR1 and CCR5.[3]

Q3: What are the key in vitro effects of this compound?

A3: In vitro, this compound potently inhibits the binding of CCL2 to both human and murine CCR2 with nanomolar efficacy.[4] It also demonstrates dose-dependent inhibition of CCL2-mediated functional responses, including ERK phosphorylation and chemotaxis.[1]

Q4: What is the oral bioavailability of this compound in preclinical models?

A4: this compound has good oral bioavailability in rodents. In mice, the oral bioavailability has been reported to be 47%.[4]

Q5: In which in vivo models has this compound shown efficacy?

A5: this compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis.[1][5]

Troubleshooting Guides

This section addresses common challenges that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Question: Why am I observing a higher IC50 value in my cell-based chemotaxis assay compared to published biochemical binding assays?

  • Answer: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:

    • Cellular ATP Concentrations: Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the target kinase. In contrast, intracellular ATP levels are significantly higher, which can lead to increased competition for ATP-competitive inhibitors and a higher apparent IC50.

    • Cell Permeability: The compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.

    • Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.

    • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the concentration available to bind to CCR2.

Issue 2: High background or non-specific inhibition in in vitro assays.

  • Question: I am observing a high background signal or what appears to be non-specific inhibition in my assay. What could be the cause?

  • Answer: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. To address this:

    • Visual Inspection: Examine your compound in solution for any cloudiness or precipitate.

    • Dose-Response Curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve.

    • Detergent Inclusion: Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent, such as Triton X-100, in the assay buffer to disrupt potential aggregates. A significant reduction in inhibition in the presence of the detergent suggests aggregation was the issue.

Issue 3: Variability in in vivo study results.

  • Question: My in vivo results with this compound are not consistent across experiments. What are some potential sources of variability?

  • Answer: In vivo studies can be influenced by several factors:

    • Animal Strain and Sex: Different mouse or rat strains can exhibit varying responses to inflammatory stimuli and therapeutic interventions. Sex differences in metabolism and immune responses can also play a role.

    • Disease Model Induction: The severity and progression of induced models like EAE can be sensitive to the specific protocol, including the dose and batch of reagents like Pertussis toxin. Standardization of the induction protocol is critical.

    • Drug Formulation and Administration: Ensure the compound is fully solubilized and administered consistently. The timing of administration relative to disease induction or challenge is also crucial.

    • Pharmacokinetics: The relatively short half-life of some CCR2 antagonists may require more frequent dosing (e.g., every 6-8 hours) to maintain therapeutic concentrations.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesTargetIC50 (nM)
Binding AntagonismHumanhCCR25.1
Binding AntagonismMurinemCCR29.5
Binding AntagonismRatrCCR27.3
Binding AntagonismCynomolguscCCR216
ChemotaxisHumanhCCR23.8
ChemotaxisMurinemCCR27.8
ChemotaxisRatrCCR22.7
ChemotaxisCynomolguscCCR26.2

Data sourced from MedchemExpress.[4]

Table 2: In Vivo Dose-Dependent Efficacy of this compound in a Thioglycolate-Induced Peritonitis Model

Dose (mg/kg, BID, oral)Inhibition of Monocyte Influx (%)
3036
6055
10073

Data adapted from ResearchGate.[5]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose (mg/kg, oral)10
AUC (nM*h)2664 (Balb/c) / 3888 (Balb/c)
Oral Bioavailability (%)47

Data sourced from MedchemExpress.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in study design and execution.

1. In Vitro Chemotaxis Assay

  • Objective: To determine the ability of this compound to inhibit CCL2-induced cell migration.

  • Materials:

    • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

    • Recombinant human CCL2 (hCCL2).

    • This compound.

    • Assay Medium: RPMI 1640 with 0.5% BSA.

    • Transwell inserts (5 µm pore size for a 24-well plate).

    • Detection Reagent: Calcein-AM or similar viability stain.

    • Fluorescence Plate Reader.

  • Procedure:

    • Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend cells in assay medium to a concentration of 2 x 10^6 cells/mL.

    • Compound Preparation: Prepare a serial dilution of this compound in assay medium.

    • Assay Setup:

      • Add assay medium containing hCCL2 (at a pre-determined optimal concentration) to the lower chamber of the 24-well plate.

      • In the upper chamber (the Transwell insert), add the cell suspension and the different concentrations of this compound. Include a vehicle control.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

    • Quantification of Migrated Cells:

      • Carefully remove the inserts.

      • Add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate according to the manufacturer's instructions.

      • Alternatively, aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.

    • Data Analysis: Plot the fluorescence signal against the log concentration of this compound to determine the IC50 value.

2. In Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model

  • Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.

  • Materials:

    • C57BL/6 mice.

    • Keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA).

    • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

    • This compound formulated for oral gavage.

    • Calipers for measuring ear or paw thickness.

  • Procedure:

    • Sensitization (Day 0):

      • Prepare an emulsion of KLH or mBSA in CFA/IFA.

      • Immunize mice via intraperitoneal injection with the emulsion.

    • Treatment:

      • Begin oral administration of this compound or vehicle at the desired dose and frequency. Dosing can be prophylactic (starting at sensitization) or therapeutic (starting before challenge).

    • Challenge (Day 5-7):

      • Measure the baseline thickness of one ear or hind paw.

      • Inject a solution of KLH or mBSA in PBS intradermally into the pinna of the ear or the footpad. Inject the contralateral ear/paw with PBS as a control.

    • Measurement (24 hours post-challenge):

      • Measure the thickness of both the antigen-challenged and PBS-injected ears/paws.

    • Data Analysis: The DTH response is calculated as the difference in swelling between the antigen-challenged and PBS-injected sites. Compare the DTH response in the this compound-treated groups to the vehicle-treated group.

3. In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

  • Objective: To assess the therapeutic potential of this compound in a model of multiple sclerosis.

  • Materials:

    • C57BL/6 mice.

    • Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55).

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Pertussis toxin (PTx).

    • This compound formulated for oral gavage or intraperitoneal injection.

  • Procedure:

    • Induction (Day 0):

      • Prepare an emulsion of MOG35-55 in CFA.

      • Immunize mice subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.

      • Administer PTx intraperitoneally on Day 0 and Day 2 post-immunization.

    • Treatment:

      • Initiate treatment with this compound or vehicle at the desired dose and schedule. Treatment can be prophylactic (starting at or before induction) or therapeutic (starting at the onset of clinical signs).

    • Clinical Scoring:

      • Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

    • Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.

Mandatory Visualization

The following diagram illustrates the CCR2 signaling pathway, which is inhibited by this compound.

CCR2_Signaling_Pathway cluster_MAPK MAPK Cascade CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits G_protein Gαi/Gβγ CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates RAS RAS G_protein->RAS Activates NFkB NF-κB PLC->NFkB AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Responses (Chemotaxis, Proliferation, Survival, Inflammation) ERK->Cellular_Response AKT->NFkB AKT->Cellular_Response NFkB->Cellular_Response

References

Troubleshooting INCB3344 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INCB3344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound in solution to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1] This interaction is crucial for the migration of monocytes and other immune cells to sites of inflammation. By blocking this signaling pathway, this compound can reduce tissue inflammation, making it a valuable tool for studying inflammatory diseases.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4]

Q3: How should I store my this compound stock solution to ensure its stability?

To maintain the stability of your this compound stock solution, it is crucial to adhere to the following storage conditions:

  • For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.[4]

  • For short-term storage (up to 1 month), the stock solution can be kept at -20°C.[4]

  • It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some steps to troubleshoot this:

  • Lower the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.

  • Use a formulation with solubilizing agents: For in vivo studies, formulations of this compound have been prepared using agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline, which can enhance solubility.[4]

  • Sonication: Gentle sonication after dilution may help to redissolve small precipitates.[4]

Q5: How can I be sure that my this compound is active in my experiments?

The activity of this compound can be confirmed by observing a dose-dependent inhibition of CCL2-mediated responses.[1] This can be assessed through various functional assays, such as:

  • Chemotaxis assays: Measuring the inhibition of monocyte migration towards a CCL2 gradient.

  • Signaling pathway analysis: Assessing the inhibition of downstream signaling molecules of CCR2, such as the phosphorylation of ERK (extracellular signal-regulated kinase).[1]

Data Presentation

Table 1: Potency of this compound

Assay TypeSpeciesIC50 Value
CCR2 Binding AntagonismHuman (hCCR2)5.1 nM
CCR2 Binding AntagonismMurine (mCCR2)9.5 nM
Chemotaxis AntagonismHuman (hCCR2)3.8 nM
Chemotaxis AntagonismMurine (mCCR2)7.8 nM

Data sourced from MedchemExpress and PubMed.[2][4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Data sourced from MedchemExpress.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

    • Calibrated pipettes and sterile, low-binding tips

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile, low-binding microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has visible precipitate.

  • Possible Cause: The compound has low aqueous solubility and is precipitating out of solution upon dilution from the organic stock.

  • Troubleshooting Steps:

    • Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its effect on the biological system and on the solubility of your compound.

    • Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can improve solubility. The addition of solubilizing agents or excipients, such as cyclodextrins, may also be explored, but these must be tested for compatibility with your assay.

    • Sonication/Vortexing: Gentle sonication or vortexing after dilution can sometimes help to dissolve small precipitates, but this may not be a long-term solution if the compound is inherently insoluble.

Issue 2: I am observing a loss of this compound activity over time in my experiment.

  • Possible Cause: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C, exposure to light, or presence of certain enzymes in cell culture media).

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.

    • Minimize Exposure to Harsh Conditions: Protect the solution from light by using amber tubes or covering the container with aluminum foil. Minimize the time the compound spends at elevated temperatures.

    • Replenish the Compound: For long-term experiments, consider replenishing the compound by performing partial media changes with freshly diluted this compound.

    • Assess Stability in Experimental Media: To confirm instability, incubate this compound in your experimental media for the duration of your experiment and then test its activity in a functional assay.

Visualizations

Troubleshooting_INCB3344_Instability start Start: this compound Instability Suspected check_precipitate Is there visible precipitate in the working solution? start->check_precipitate check_activity Is there a loss of biological activity? check_precipitate->check_activity No solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes stability_issue Potential Stability Issue check_activity->stability_issue Yes end_good Problem Resolved check_activity->end_good No troubleshoot_solubility Troubleshoot Solubility: - Lower final concentration - Increase co-solvent % - Use solubilizing agents - Sonicate solubility_issue->troubleshoot_solubility check_stock Check Stock Solution: - Properly stored? - Expired? - Repeated freeze-thaw cycles? stability_issue->check_stock prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock Yes troubleshoot_stability Troubleshoot Stability: - Prepare fresh working solutions - Minimize light/heat exposure - Replenish compound in long-term assays check_stock->troubleshoot_stability No prepare_fresh_stock->end_good troubleshoot_solubility->end_good end_bad Further Investigation Needed troubleshoot_stability->end_bad

Caption: Troubleshooting workflow for this compound instability in solution.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein activation CCR2->G_protein This compound This compound This compound->CCR2 Blocks PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK MAPK Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Cellular_Response Cellular Responses: - Chemotaxis - Proliferation - Survival PI3K_AKT->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

References

INCB3344 Preclinical Safety & Toxicology Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential toxicity of INCB3344 observed in preclinical animal studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity concern identified for this compound in preclinical studies?

The primary concern identified for this compound is its potential for cardiotoxicity due to off-target effects on the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1] this compound was not advanced as a clinical candidate because of its moderate hERG activity.[1] Inhibition of the hERG channel can lead to a delay in cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram (ECG) and can increase the risk of serious cardiac arrhythmias.

Q2: Has this compound undergone formal toxicology studies in animals?

While specific toxicology reports for this compound are not publicly available in the provided search results, it is standard practice for a compound at this stage of development to have undergone preclinical safety evaluation. For instance, a similar dual CCR2 and CCR5 antagonist from the same company (INCB10820/PF-4178903) was evaluated in 28-day toxicology studies before being selected as a clinical candidate. It is highly probable that this compound was also assessed in toxicology studies to inform the decision to halt its development.

Q3: Were there any other significant toxicities reported in animal efficacy studies?

The available literature focuses on the efficacy of this compound in various animal models of inflammatory diseases, such as experimental autoimmune encephalomyelitis and inflammatory arthritis.[2][3] These studies report therapeutic effects without detailing specific adverse events or toxicities at the doses used. The absence of reported toxicity in these efficacy studies does not preclude the existence of findings in formal, higher-dose toxicology studies.

Troubleshooting Guide for In-Vivo Experiments

This guide is intended to help researchers identify and troubleshoot potential toxicity-related issues during their experiments with this compound.

Observed Issue Potential Cause (related to this compound) Recommended Action
Sudden death in animals, particularly during or shortly after dosing. Potential cardiotoxicity (arrhythmia) due to hERG channel inhibition, especially at higher doses or with rapid intravenous administration.- Review dosing regimen and consider administration via a slower infusion rate for intravenous studies.- If possible, conduct ECG monitoring to assess for QT interval prolongation.- Consider using a lower dose or a different CCR2 antagonist with a more favorable cardiac safety profile.
Lethargy, reduced activity, or changes in behavior. This is a non-specific sign of toxicity and could be related to various off-target effects.- Perform a thorough clinical examination of the animals.- Collect blood samples for hematology and clinical chemistry analysis to assess organ function.- At the end of the study, conduct a comprehensive gross necropsy and histopathological examination of major organs.
Unexpected changes in immune cell populations beyond the expected reduction in monocytes/macrophages. While this compound is highly selective for CCR2, off-target effects on other receptors or direct cellular toxicity at high concentrations cannot be entirely ruled out.[2][4]- Perform comprehensive immunophenotyping of blood and tissue samples to characterize changes in various immune cell subsets.- Correlate any unexpected immunological findings with clinical observations and histopathology.

Data Presentation

In-Vitro hERG Activity
Compound Assay Type IC50 (μM) Reference
This compoundDofetilide Binding Assay13[1]
Preclinical Efficacy Models and Dosing

The following table summarizes dosing regimens used in various preclinical efficacy studies where overt toxicity was not reported as a primary finding. This information may be useful for dose selection in new experiments, keeping in mind that the absence of reported toxicity in these specific models does not confirm safety at these or higher doses.

Animal Model Species Dose(s) Route of Administration Reported Outcome Reference
Delayed-Type HypersensitivityMouse30, 60, 100 mg/kg BIDOralDose-dependent inhibition of macrophage influx.[3]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specifiedNot specifiedSignificant reduction in disease severity.[2][3]
Inflammatory ArthritisRatNot specifiedNot specifiedSignificant reduction in disease severity.[2][3]

Experimental Protocols

hERG (human Ether-a-go-go-Related Gene) Channel Inhibition Assay (Dofetilide Binding Assay)

While the specific protocol used for this compound is not detailed in the provided search results, a typical radioligand binding assay to assess hERG affinity would involve the following general steps:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG (KCNH2) gene are cultured to ensure sufficient expression of the channel protein.

  • Membrane Preparation: The cultured cells are harvested, and a crude membrane preparation is isolated through homogenization and centrifugation.

  • Binding Assay: The cell membranes are incubated with a radiolabeled ligand known to bind to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole) in the presence of varying concentrations of the test compound (this compound).

  • Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.

  • Scintillation Counting: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known hERG blocker) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by fitting the data to a concentration-response curve.

Visualizations

CCR2_Signaling_Pathway CCR2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein Activation CCR2->G_Protein Downstream_Signaling Downstream Signaling (e.g., ERK phosphorylation) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (Chemotaxis, Migration) Downstream_Signaling->Cellular_Response This compound This compound This compound->CCR2 Blocks

Caption: Mechanism of this compound as a CCR2 antagonist.

Experimental_Workflow_Toxicity_Assessment General Workflow for Preclinical Toxicity Assessment Dose_Range_Finding Dose Range-Finding Study (e.g., in mice) Definitive_Tox_Study Definitive Toxicology Study (e.g., 28-day study in rodents/non-rodents) Dose_Range_Finding->Definitive_Tox_Study In_Life_Observations In-Life Observations (Clinical signs, body weight, food consumption) Definitive_Tox_Study->In_Life_Observations ECG_Monitoring Cardiovascular Safety (ECG monitoring for QT interval) Definitive_Tox_Study->ECG_Monitoring Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) Definitive_Tox_Study->Clinical_Pathology Data_Analysis Data Analysis & Reporting (Determine NOAEL) In_Life_Observations->Data_Analysis ECG_Monitoring->Data_Analysis Necropsy_Histopath Necropsy & Histopathology (Organ weights, microscopic examination) Clinical_Pathology->Necropsy_Histopath Necropsy_Histopath->Data_Analysis

Caption: A typical workflow for preclinical toxicology studies.

References

How to minimize variability in INCB3344 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INCB3344. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and standardized protocols to help minimize variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the handling and use of this compound.

1. General Handling and Storage

  • Q1: How should I prepare and store stock solutions of this compound to ensure stability?

    • A: Proper storage is critical for maintaining the integrity of this compound.[1] Stock solutions should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2] Protect the compound from light by using amber vials or by wrapping tubes in foil.[1]

  • Q2: I'm observing precipitation of this compound when I dilute it into my aqueous assay buffer. What can I do?

    • A: Poor aqueous solubility is a common issue with small molecule inhibitors.[2] First, ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is low, typically less than 0.5%, to avoid solvent-induced artifacts.[2] If precipitation still occurs, consider lowering the final compound concentration, using a different buffer system, or adjusting the pH.[1] Gentle warming or sonication can help dissolve the compound, but should be done cautiously to avoid degradation.[3]

2. In Vitro Assay Variability

  • Q3: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?

    • A: Inconsistent results can stem from several sources.[2] Key factors include:

      • Cell Culture Conditions: Variations in cell passage number, cell confluency, and serum batch can significantly impact cellular responses. It is crucial to standardize your cell culture protocol and regularly test for mycoplasma contamination.[2]

      • Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly. Use the same batch of critical reagents, like serum, for a set of comparative experiments.[2]

      • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of variability.[4] Calibrate pipettes regularly and use consistent techniques, especially for serial dilutions.[2]

      • Compound Stability: As mentioned in Q1, ensure your this compound stock is stable and prepare fresh dilutions for each experiment.[2]

  • Q4: The inhibitory effect of this compound seems to diminish over the course of a long-term experiment (e.g., >24 hours). Why?

    • A: This could be due to the metabolic instability or degradation of this compound in the culture medium.[3] To address this, you can replenish the compound by performing partial or full media changes with fresh this compound at regular intervals.[3] It may also be beneficial to assess the compound's stability in your specific culture medium over time.

3. Troubleshooting Unexpected Results

  • Q5: My vehicle control (DMSO) is showing a biological effect. What should I do?

    • A: The final concentration of the solvent may be too high.[3] It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[2][3] Crucially, ensure that all wells, including the untreated controls, contain the exact same final concentration of the vehicle.[3]

  • Q6: How can I confirm that the observed effects are due to on-target inhibition of CCR2?

    • A: Distinguishing on-target from off-target effects is vital.[2] Consider the following strategies:

      • Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not produce the same phenotype.[3]

      • Rescue Experiments: If possible, overexpressing the target protein (CCR2) could potentially rescue the phenotype, indicating an on-target effect.[2]

      • Use a Structurally Unrelated Inhibitor: Employing a different CCR2 antagonist with a distinct chemical structure can help confirm that the observed effect is due to CCR2 inhibition.[2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound across different species and assay formats.

Table 1: this compound IC50 Values in Radioligand Binding Assays [5][6]

Target SpeciesTarget ReceptorIC50 (nM)
HumanhCCR25.1
MousemCCR29.5
RatrCCR27.3
CynomolguscCCR216

Table 2: this compound IC50 Values in Chemotaxis Functional Assays [5][6]

Target SpeciesTarget ReceptorIC50 (nM)
HumanhCCR23.8
MousemCCR27.8
RatrCCR22.7
CynomolguscCCR26.2

Signaling Pathway and Workflow Diagrams

Visual aids to understand the mechanism of action and critical experimental steps.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein Gαi / Gβγ CCR2->G_Protein Activates This compound This compound This compound->CCR2 Inhibits PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Activates RAS_MAPK Ras/MAPK Pathway G_Protein->RAS_MAPK Activates Chemotaxis Cell Migration & Chemotaxis PI3K_Akt->Chemotaxis RAS_MAPK->Chemotaxis

Caption: Simplified CCR2 signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start High Variability or No Compound Effect Check_Stock Step 1: Verify Stock Solution - Check for precipitation - Confirm storage conditions - Run LC-MS if degradation suspected Start->Check_Stock Stock_OK Stock Solution OK? Check_Stock->Stock_OK Make_Fresh_Stock Resolution: Prepare fresh stock solution. Aliquot for single use. Stock_OK->Make_Fresh_Stock No Check_Cells Step 2: Evaluate Cell Health & Culture - Check passage number - Confirm >95% viability - Test for mycoplasma Stock_OK->Check_Cells Yes Cells_OK Cells Healthy & Standardized? Check_Cells->Cells_OK Standardize_Cells Resolution: Use consistent passage number. Thaw a fresh vial of cells. Cells_OK->Standardize_Cells No Check_Assay Step 3: Review Assay Protocol - Calibrate pipettes - Use consistent incubation times - Check reagent/serum lots Cells_OK->Check_Assay Yes Assay_OK Assay Protocol Consistent? Check_Assay->Assay_OK Standardize_Assay Resolution: Create & follow a strict SOP. Use an automated liquid handler. Assay_OK->Standardize_Assay No Check_Controls Step 4: Analyze Controls - Is vehicle control inert? - Is positive control working? Assay_OK->Check_Controls Yes Result Problem Identified Check_Controls->Result

Caption: Troubleshooting workflow for variable this compound results.

Detailed Experimental Protocol: Chemotaxis Assay

This protocol provides a detailed methodology for a Transwell/Boyden chamber chemotaxis assay to measure the functional inhibition of CCR2 by this compound, with specific steps to minimize variability.

Objective: To determine the IC50 of this compound by measuring its ability to inhibit CCL2-induced migration of CCR2-expressing cells (e.g., THP-1 monocytes).

Materials:

  • Cells: THP-1 cells (or other CCR2-expressing cell line) at a low, consistent passage number.

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA). Use a single lot of BSA for all related experiments.

  • Control Medium: Assay medium without chemoattractant.

  • Transwell Inserts: 5 µm pore size for a 24-well plate.

  • Detection Reagent: Calcein-AM or similar fluorescence-based cell viability stain.

  • Instrumentation: Fluorescence plate reader, calibrated multichannel pipettes.

Procedure:

  • Cell Preparation (Day of Assay):

    • Culture THP-1 cells under standardized conditions. Use cells in the logarithmic growth phase with >95% viability.

    • Harvest cells and wash once with pre-warmed assay medium.

    • Resuspend the cells in assay medium to a final concentration of 2 x 10^6 cells/mL. Ensure a homogenous single-cell suspension.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay medium from a fresh aliquot of DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is identical and ≤ 0.1%.

  • Assay Setup:

    • Lower Chamber: Add 600 µL of assay medium containing CCL2 to the lower wells of a 24-well plate. The optimal CCL2 concentration should be pre-determined via a dose-response curve (typically the EC80 concentration).

      • For negative control wells (random migration), add 600 µL of control medium.

      • For positive control wells (maximum migration), add 600 µL of assay medium with CCL2 and the vehicle control.

    • Cell Pre-incubation: In a separate 96-well plate, mix equal volumes of the cell suspension (from step 1) and the compound dilutions (from step 2). This creates the final cell suspension with the desired inhibitor concentrations. Incubate for 30 minutes at 37°C.[7]

    • Upper Chamber: After pre-incubation, gently mix the cell suspensions and add 100 µL to the top of each Transwell insert.

  • Incubation:

    • Place the 24-well plate with inserts into a 37°C, 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically to achieve a good signal window for migration.[7]

  • Quantification of Migrated Cells:

    • Carefully remove the inserts. To remove non-migrated cells, gently wipe the top of the membrane with a cotton swab.

    • Transfer 100 µL from the lower chamber of each well to a black, clear-bottom 96-well plate.

    • Add 100 µL of Calcein-AM solution (at 2x final concentration) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Read the fluorescence on a plate reader with appropriate filters (e.g., 485 nm excitation / 520 nm emission).

  • Data Analysis:

    • Subtract the average fluorescence from the negative control (random migration) wells from all other readings.

    • Normalize the data by setting the positive control (vehicle-treated, CCL2-stimulated) as 100% migration.

    • Plot the percent inhibition against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

References

Technical Support Center: Troubleshooting INCB3344 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing INCB3344. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro chemotaxis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by binding to CCR2 and inhibiting the downstream signaling and cellular functions induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[2] This includes blocking ERK phosphorylation and, consequently, chemotaxis.[1][3] The binding of this compound to CCR2 is rapid and reversible.[2]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay and the species. A summary of reported values is provided in the table below.

Assay Type Species Cell Line/System Target IC50 (nM)
BindingHuman-hCCR25.1[4][5]
BindingMurineWEHI-274.1 cellsmCCR29.5 - 10 ± 5[4][6]
BindingRat-rCCR27.3[4]
BindingCynomolgus-cCCR216[4]
ChemotaxisHuman-hCCR23.8[4][5]
ChemotaxisMurine-mCCR27.8[4][5]
ChemotaxisRat-rCCR22.7[4]
ChemotaxisCynomolgus-cCCR26.2[4]

Q3: Is this compound selective for CCR2?

Yes, this compound is a highly selective antagonist for CCR2. It exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors such as CCR1 and CCR5.[1][3][7]

Troubleshooting Guide: this compound Not Showing Expected Inhibition of Chemotaxis

If you are not observing the expected inhibition of chemotaxis with this compound in your experiments, several factors could be at play, ranging from compound handling to experimental setup and cell-specific characteristics. This guide will walk you through a series of troubleshooting steps to identify and resolve the issue.

Diagram: Troubleshooting Workflow for this compound Chemotaxis Assays

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Assay Optimization cluster_3 Cell-Specific Factors A This compound shows no/low inhibition of chemotaxis B Verify Compound Handling and Storage A->B Start Here C Check Experimental Controls B->C D Optimize this compound Concentration C->D E Optimize Chemoattractant (CCL2) Concentration D->E F Review Assay Incubation Time E->F G Confirm CCR2 Expression F->G H Assess Cell Health and Viability G->H I Consider Receptor Internalization H->I

Caption: A step-by-step workflow to diagnose issues with this compound in chemotaxis assays.

Compound Handling and Storage

Issue: The potency of this compound can be compromised by improper handling, storage, or solubility issues.

Troubleshooting Steps:

  • Solubility: this compound is practically insoluble in water.[8] It is typically dissolved in a solvent like DMSO to create a stock solution.[8]

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer (e.g., RPMI), ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Be aware that diluting a DMSO stock into an aqueous buffer can sometimes lead to precipitation of the compound. Visually inspect your diluted solutions for any signs of precipitation.

  • Storage:

    • Recommendation: Store the stock solution at -20°C or -80°C.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

  • Fresh Preparations:

    • Recommendation: Prepare fresh dilutions of this compound in your assay medium for each experiment from a frozen stock.

Experimental Controls and Setup

Issue: Lack of proper controls or suboptimal assay conditions can lead to misleading results.

Troubleshooting Steps:

  • Positive and Negative Controls:

    • Recommendation: Always include a positive control (chemoattractant alone, e.g., CCL2) to confirm that the cells are capable of chemotaxis, and a negative control (medium without chemoattractant) to measure basal random migration.

  • Vehicle Control:

    • Recommendation: Include a vehicle control where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help to rule out any effects of the solvent on chemotaxis.

  • Chemoattractant Concentration:

    • Recommendation: The concentration of the chemoattractant (e.g., CCL2) is critical. Too high a concentration can lead to receptor saturation and desensitization, making it difficult to observe inhibition. Perform a dose-response curve for your chemoattractant to determine the optimal concentration that induces a robust but submaximal chemotactic response (typically the EC50 or EC80).

  • Assay Incubation Time:

    • Recommendation: The optimal incubation time can vary between cell types. A time course experiment should be performed to determine the point of maximal migration without excessive random movement.

This compound Concentration and Pre-incubation

Issue: The concentration of this compound and the pre-incubation time with the cells are crucial for effective receptor blockade.

Troubleshooting Steps:

  • Dose-Response Curve:

    • Recommendation: Perform a full dose-response curve for this compound to determine its IC50 in your specific assay system. This will help to verify if the compound is active but at a different potency than expected.

  • Pre-incubation Time:

    • Recommendation: Pre-incubate the cells with this compound before adding them to the chemotaxis chamber. A pre-incubation time of 30-60 minutes at 37°C is generally sufficient to allow for the antagonist to bind to CCR2.

Cell-Specific Factors

Issue: The responsiveness of cells to CCR2 antagonists can be influenced by several biological factors.

Troubleshooting Steps:

  • CCR2 Expression Levels:

    • Recommendation: Confirm that your cells of interest express sufficient levels of CCR2 on their surface. This can be done using techniques like flow cytometry or western blotting. Low or absent CCR2 expression will result in a lack of response to both CCL2 and this compound.

  • Cell Health and Viability:

    • Recommendation: Ensure that the cells are healthy and viable. Stressed or unhealthy cells may not migrate efficiently. Perform a viability assay (e.g., trypan blue exclusion) before each experiment.

  • Receptor Internalization:

    • Recommendation: CCR2, like many GPCRs, can undergo internalization upon ligand binding. While this compound is an antagonist, it's worth considering if prolonged exposure could lead to receptor internalization in your specific cell type, thereby reducing the number of receptors available for CCL2-mediated chemotaxis. This could potentially mask the inhibitory effect at later time points.

  • Biased Signaling:

    • Recommendation: Some antagonists can exhibit "biased signaling," where they block certain downstream pathways while activating others. While there is no direct evidence of this compound acting as a biased agonist, it is a theoretical possibility in complex biological systems.

Experimental Protocols

General Chemotaxis Assay Protocol (Boyden Chamber/Transwell Assay)

This protocol provides a general framework. Optimization of cell number, chemoattractant concentration, and incubation time is essential for each specific cell type and experimental setup.

Materials:

  • CCR2-expressing cells (e.g., monocytes, macrophages, or a cell line like THP-1)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)

  • Chemoattractant (e.g., recombinant human or mouse CCL2/MCP-1)

  • This compound

  • DMSO (for stock solution)

  • Transwell inserts (typically 5 or 8 µm pore size, depending on cell type)

  • 24-well companion plates

  • Fluorescent dye for cell quantification (e.g., Calcein-AM) or reagents for staining (e.g., crystal violet)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • For some cell types, serum-starve the cells for 2-24 hours in chemotaxis medium to reduce basal activation.

    • Harvest cells and resuspend them in chemotaxis medium at the desired concentration (e.g., 1 x 10^6 cells/mL). Check cell viability.

  • Preparation of this compound and Chemoattractant:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in chemotaxis medium.

    • Prepare the chemoattractant (CCL2) at the desired concentration in chemotaxis medium.

  • Pre-incubation with this compound:

    • In a separate tube or plate, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle control).

    • Incubate for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the 24-well plate. For the negative control, add chemotaxis medium only.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined optimal time (e.g., 2-6 hours).

  • Quantification of Migrated Cells:

    • Carefully remove the inserts from the plate.

    • Remove the non-migrated cells from the top of the insert membrane with a cotton swab.

    • Quantify the migrated cells on the bottom of the membrane using one of the following methods:

      • Staining: Fix and stain the cells with a dye like crystal violet. Elute the dye and measure the absorbance.

      • Fluorescence: If using a fluorescent dye like Calcein-AM, either pre-label the cells before the assay or lyse the migrated cells and measure the fluorescence in the lower chamber.

Data Analysis:

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control (CCL2 alone).

  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Diagram: CCR2 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds & Activates This compound This compound This compound->CCR2 Binds & Inhibits G_protein G-protein Activation CCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK Phosphorylation PLC->ERK PI3K->ERK Chemotaxis Chemotaxis ERK->Chemotaxis

Caption: Simplified signaling pathway of CCR2 activation by CCL2 and its inhibition by this compound.

References

Technical Support Center: INCB3344 & CCR2 Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the binding characteristics of the CCR2 antagonist, INCB3344.

Frequently Asked Questions (FAQs)

Q1: Is the binding of this compound to the CCR2 receptor reversible?

Yes, the binding of this compound to the human CCR2 (hCCR2) receptor is rapid and reversible[1]. This characteristic is crucial for understanding its mechanism of action and for designing experiments to assess its potency and efficacy.

Q2: What is the binding affinity of this compound for CCR2?

This compound binds to human CCR2 with high affinity, exhibiting a dissociation constant (Kd) of approximately 5 nM[1]. For murine CCR2 (mCCR2), a kinetic dissociation binding constant (KD) of 7.6 nM has been reported[2].

Q3: How potent is this compound at inhibiting CCR2 function?

This compound is a potent antagonist of CCR2. Its potency has been demonstrated in various assays, including binding antagonism and inhibition of chemotaxis. The IC50 values for this compound are summarized in the table below.

Q4: Is this compound selective for CCR2?

Yes, this compound is a selective CCR2 antagonist. It exhibits more than 100-fold selectivity for CCR2 over other closely related chemokine receptors like CCR1 and CCR5[3][4]. It has also been tested against a broad panel of other G protein-coupled receptors, ion channels, and transporters, showing IC50 values of over 1 μM[5][6].

Q5: Can this compound be used in rodent models?

Yes, this compound is active against both human and rodent CCR2, making it a suitable tool for target validation in rodent models of disease[4]. It has demonstrated efficacy in various animal models, including those for delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis[7][8].

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in functional assays.

  • Possible Cause: Cell-based functional assays, such as chemotaxis, can be influenced by various factors. High expression levels of CCR2 in recombinant cell lines can sometimes lead to an underestimation of a compound's potency.

  • Recommendation: It is advisable to use cells endogenously expressing CCR2, such as the murine monocyte cell line WEHI-274.1, for more physiologically relevant results[5][6]. Additionally, ensure that the concentration of the chemoattractant (e.g., CCL2) used is near its EC50 for optimal assay sensitivity.

Issue 2: Lack of in vivo efficacy despite potent in vitro activity.

  • Possible Cause: Achieving sustained high levels of receptor occupancy is often necessary for in vivo efficacy of CCR2 antagonists[2]. The pharmacokinetic properties of this compound, such as its half-life, will influence the dosing regimen required to maintain sufficient receptor occupancy.

  • Recommendation: Conduct pharmacokinetic studies to determine the optimal dosing schedule. The reported oral bioavailability of this compound in mice is 47%, with a plasma half-life of approximately 1.6 hours[8][9]. Consider these parameters when designing in vivo experiments.

Issue 3: Observing unexpected off-target effects.

  • Possible Cause: While this compound is highly selective, it is always good practice to rule out off-target effects.

  • Recommendation: When feasible, include control experiments with cell lines that do not express CCR2 to confirm that the observed effects are mediated by the target receptor. Additionally, consider using a structurally unrelated CCR2 antagonist as a comparator to strengthen the evidence for on-target activity.

Data Presentation

Table 1: Binding and Functional Potency of this compound

SpeciesAssay TypeTargetIC50 / KdReference
HumanBinding AntagonismhCCR25.1 nM (IC50)[4][5]
HumanBinding AffinityhCCR2~5 nM (Kd)[1]
HumanChemotaxishCCR23.8 nM (IC50)[4][5]
MurineBinding AntagonismmCCR29.5 nM (IC50)[4][5]
MurineBinding AffinitymCCR27.6 nM (KD)[2]
MurineBinding AntagonismmCCR210 ± 5 nM (IC50)[5]
MurineChemotaxismCCR27.8 nM (IC50)[4][5]
RatBinding AntagonismrCCR27.3 nM (IC50)[5][6]
RatChemotaxisrCCR22.7 nM (IC50)[5][6]
CynomolgusBinding AntagonismcCCR216 nM (IC50)[5][6]
CynomolgusChemotaxiscCCR26.2 nM (IC50)[5][6]

Table 2: Kinetic Parameters of [3H]this compound Binding to Murine CCR2

ParameterValueReference
Dissociation Rate (koff)0.227 min⁻¹[2]
Residence Time (RT)4.4 min[2]

Experimental Protocols

CCR2 Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or CHO cells transiently expressing murine CCR2.

  • Radioligand: [³H]this compound or ¹²⁵I-labeled mCCL2.

  • Test Compound: this compound.

  • Assay Buffer: RPMI 1640 with 1% BSA.

  • Wash Buffer: Cold PBS.

  • Filtration Plate: 96-well filter plate.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL[10].

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 1 µM unlabeled CCL2 or 10 µM this compound[2][10].

    • Test Compound: 25 µL of serially diluted this compound.

  • Add 50 µL of radioligand (e.g., 5 nM [³H]this compound or ~50 pM ¹²⁵I-mCCL2) to all wells[2][10].

  • Add 100 µL of the cell suspension to all wells[10].

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation[10]. For kinetic experiments, incubate at 25°C[2].

  • Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold[10].

  • Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity[10].

  • Data Analysis: Subtract non-specific binding from all other readings to determine specific binding. Calculate IC50 values using non-linear regression.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • Cells: CCR2-expressing cells (e.g., WEHI-274.1).

  • Chemoattractant: Murine CCL2 (mCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 1% BSA.

  • Chemotaxis Plate: 96-well plate with a porous membrane insert (e.g., 5 µm pore size).

  • Fluorescent Dye: CyQuant or similar cell quantification reagent.

Procedure:

  • Cell Preparation: Harvest cells and resuspend in assay medium to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Lower Wells: Add assay medium containing mCCL2 (at its EC50 concentration) with or without serially diluted this compound.

    • Upper Inserts: Add the cell suspension.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours[10].

  • Quantification of Migrated Cells:

    • Remove the inserts.

    • Add a cell lysis buffer containing a fluorescent dye to the lower wells[10].

    • Read the fluorescence on a plate reader.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the maximal cell migration (IC50).

Visualizations

CCR2_Binding_and_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates This compound This compound This compound->CCR2 Binds & Blocks (Reversible) G_protein G-protein (Gi) CCR2->G_protein Activates Signaling Downstream Signaling (e.g., ERK Phosphorylation, Chemotaxis) G_protein->Signaling Initiates

Caption: Reversible binding of this compound to CCR2 blocks CCL2-mediated signaling.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare CCR2-expressing cells incubation Incubate cells, radioligand, and this compound prep_cells->incubation prep_ligand Prepare Radioligand ([3H]this compound or 125I-CCL2) prep_ligand->incubation prep_compound Prepare serial dilutions of this compound prep_compound->incubation filtration Filter and wash to separate bound from free radioligand incubation->filtration quantification Quantify bound radioactivity filtration->quantification analysis Calculate specific binding and determine IC50 quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Challenges in translating INCB3344 results from in vitro to in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INCB3344, a potent and selective CCR2 antagonist. It addresses common challenges encountered when translating in vitro findings to in vivo experimental models.

Troubleshooting Guide & FAQs

This section is designed to help researchers troubleshoot and understand potential discrepancies between in vitro and in vivo results with this compound.

Q1: My in vivo model is not showing the expected efficacy for this compound, despite observing potent inhibition of chemotaxis in vitro. What are the potential reasons?

A1: A lack of correlation between potent in vitro activity and in vivo efficacy can stem from several factors related to pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics/Exposure: While this compound has good oral bioavailability in rodents (47% in mice), its half-life and clearance might lead to insufficient target coverage over the dosing interval in your specific model.[1][2][3] Consider the following:

    • Dosing Regimen: Ensure the dose and frequency are sufficient to maintain a plasma concentration above the IC90 for the duration of the critical biological process you are studying. For example, in a mouse model of delayed-type hypersensitivity, doses of 30-100 mg/kg administered twice daily (BID) were required to see a dose-dependent inhibition of macrophage influx.[4]

    • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the absorption rate and overall exposure. Intraperitoneal injection has been used in some studies to ensure consistent delivery.[1][5]

    • Metabolism: Species-specific differences in drug metabolism can alter exposure.

  • Target Engagement: It is crucial to confirm that this compound is engaging with its target, CCR2, in your in vivo model. A whole blood binding assay can be utilized to monitor the pharmacodynamic activity of CCR2 antagonists in preclinical models.[6] This can help determine if the administered dose is sufficient to occupy the CCR2 receptors on circulating monocytes.

  • Model-Specific Biology: The complexity of the in vivo environment can introduce factors not present in simplified in vitro chemotaxis assays.

    • Redundancy in Chemokine Pathways: While CCR2 is a major receptor for monocyte migration, other chemokine receptors and pathways might compensate for its inhibition in your specific disease model.[7]

    • Disease Pathology: The role of CCR2+ monocytes may vary depending on the stage of the disease. For instance, some studies suggest that the timing of CCR2 inhibition is critical for therapeutic effect.[8]

Q2: How do I select the appropriate dose and administration route for my in vivo study with this compound?

A2: The optimal dose and route depend on the animal model, the disease being studied, and the desired level of target inhibition. Based on published studies:

  • Oral Administration: In mice, a dose of 30 mg/kg has been used, which results in an AUC of 2664 nM*h.[1]

  • Intraperitoneal (i.p.) Injection: A dose of 30 mg/kg/day has been shown to reduce macrophage accumulation in the artery wall in a mouse model of hypertension.[5]

  • Subcutaneous (s.c.) Administration: A dose of 100 mg/kg once daily (QD) was used in a mouse EAE model to achieve approximately 75% CCR2 inhibition at trough (24 hours post-dose).[9]

It is recommended to perform a pilot PK/PD study in your specific animal strain to establish the dose that achieves the desired target engagement over time.

Q3: Are there significant species differences in the potency of this compound that I should be aware of?

A3: this compound is a potent antagonist for both human and rodent CCR2, which is a significant advantage over many other CCR2 antagonists that have poor activity at the rodent receptor.[9][10][11] However, there are slight variations in potency across species that might be relevant for experimental design.

  • Binding Affinity: The IC50 values for binding antagonism are 5.1 nM for human CCR2 and 9.5 nM for murine CCR2.[1][3]

  • Chemotaxis Inhibition: The IC50 values for antagonism of chemotaxis are 3.8 nM for human CCR2 and 7.8 nM for murine CCR2.[1][3]

While these differences are minor, they underscore the importance of using species-relevant in vitro assays to establish baseline potency before moving into in vivo models.

Q4: I am observing unexpected toxicity or off-target effects in my animals. Is this a known issue with this compound?

A4: this compound has been reported to be highly selective for CCR2. It exhibits over 100-fold selectivity against a panel of other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[2][3][9][10]

However, any small molecule can have unexpected effects in vivo.

  • hERG Activity: It has been noted that this compound has moderate hERG activity (IC50 = 13 µM), which made it unsuitable as a clinical candidate but acceptable as a tool compound for preclinical research.[2] While this is primarily a concern for cardiac safety in humans, high exposures in animal models could potentially lead to cardiovascular-related effects.

  • Vehicle Effects: Ensure that the vehicle used to dissolve and administer this compound is well-tolerated by the animals and does not cause adverse effects on its own. This compound is typically dissolved in DMSO for in vitro use, which needs to be appropriately diluted for in vivo administration.[4]

If you observe unexpected toxicity, consider reducing the dose, changing the administration route, or performing a thorough histological analysis to identify the affected tissues.

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeSpecies/Cell LineTargetIC50 (nM)
Binding AntagonismHumanhCCR25.1[1][3]
Binding AntagonismMurinemCCR29.5[1][3]
Binding AntagonismMurine (WEHI-274.1 cells)mCCR210 ± 5[1]
Binding AntagonismRatrCCR27.3[1]
Binding AntagonismCynomolguscCCR216[1]
Chemotaxis AntagonismHumanhCCR23.8[1][3]
Chemotaxis AntagonismMurinemCCR27.8[1][3]
Chemotaxis AntagonismRatrCCR22.7[1]
Chemotaxis AntagonismCynomolguscCCR26.2[1]
Table 2: Selectivity Profile of this compound
TargetSpeciesIC50
CCR1Murine>1 µM[1]
CCR5Murine>3 µM[1]
Panel of >50 ion channels, transporters, and other GPCRsNot Specified>1 µM[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Oral Bioavailability47%[1][3]
AUC (10 mg/kg, oral)2664 nM*h[1]
Half-life (30 mg/kg, i.p.)~12 hours[2]
Free Fraction (Mouse Serum)15%[2][3]
Free Fraction (Human Serum)24%[2][3]

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is a generalized procedure based on descriptions of CCL2-mediated chemotaxis inhibition by this compound.

  • Cell Culture: Culture a CCR2-expressing cell line (e.g., human monocytes, WEHI-274.1 murine monocytic cells) in appropriate media.

  • Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane).

  • Chemoattractant Preparation: Prepare a solution of the CCR2 ligand (e.g., human or murine CCL2/MCP-1) in assay buffer at a concentration known to induce a robust chemotactic response (e.g., 30 nM).[4]

  • This compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure: a. Add the chemoattractant solution to the lower wells of the chemotaxis chamber. b. Harvest and resuspend the CCR2-expressing cells in assay buffer. c. Pre-incubate the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature. d. Add the cell suspension to the upper wells of the chamber. e. Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Quantification: a. After incubation, remove the non-migrated cells from the top of the membrane. b. Fix and stain the migrated cells on the underside of the membrane. c. Count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Thioglycolate-Induced Peritonitis Model

This protocol describes a common model to assess the effect of CCR2 inhibition on inflammatory cell recruitment.[4][9]

  • Animal Model: Use female BALB/c mice (or other suitable strain).

  • Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of 1 ml of 3% thioglycolate broth to each mouse to induce an inflammatory response.

  • This compound Administration: a. Prepare a formulation of this compound suitable for oral gavage or i.p. injection. b. Administer this compound or vehicle control to groups of mice at specified doses (e.g., 30, 60, or 100 mg/kg) and schedules (e.g., BID) starting at the time of thioglycolate injection.

  • Peritoneal Lavage: At a predetermined time point after thioglycolate injection (e.g., 48 hours), euthanize the mice. a. Expose the peritoneal cavity and inject 5-10 ml of ice-cold PBS or saline. b. Gently massage the abdomen to dislodge the cells. c. Aspirate the peritoneal fluid (lavage).

  • Cell Counting and Analysis: a. Determine the total number of cells in the lavage fluid using a hemocytometer or automated cell counter. b. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate between macrophages, neutrophils, and other leukocytes. c. Alternatively, use flow cytometry with specific cell surface markers (e.g., CD11b, F4/80 for macrophages; Ly6G for neutrophils) for more precise quantification.

  • Data Analysis: Compare the total number of recruited cells, and specifically the number of macrophages, between the vehicle-treated and this compound-treated groups.

Mandatory Visualizations

CCR2 Signaling Pathway

CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G Protein Signaling CCR2->G_protein Activates ERK_Phos ERK Phosphorylation G_protein->ERK_Phos Leads to Chemotaxis Chemotaxis (Cell Migration) G_protein->Chemotaxis Induces This compound This compound This compound->CCR2 Antagonizes

Caption: Simplified CCR2 signaling pathway and the antagonistic action of this compound.

In Vivo Experimental Workflow: Peritonitis Model

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis grouping Group Animals (Vehicle vs. This compound) thioglycolate Induce Peritonitis (Thioglycolate i.p.) grouping->thioglycolate treatment Administer this compound (e.g., oral, BID) thioglycolate->treatment wait Incubate (e.g., 48 hours) treatment->wait lavage Peritoneal Lavage wait->lavage cell_count Total Cell Count lavage->cell_count facs Flow Cytometry / Diff-Quik (Quantify Macrophages) lavage->facs

Caption: Workflow for a thioglycolate-induced peritonitis model to test this compound efficacy.

Logic Diagram: In Vitro to In Vivo Discrepancies

logic_discrepancy cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_bio Biological Complexity invitro Potent In Vitro Activity (e.g., low nM IC50) invivo_fail Lack of In Vivo Efficacy invitro->invivo_fail Does not always translate to dose Inadequate Dose / Frequency target_engagement Insufficient Target Engagement at Site dose->target_engagement route Suboptimal Route of Administration route->target_engagement metabolism Rapid Metabolism / Clearance metabolism->target_engagement target_engagement->invivo_fail redundancy Redundant Pathways (Other Chemokines) redundancy->invivo_fail model Inappropriate Animal Model model->invivo_fail timing Critical Timing Window for Inhibition Missed timing->invivo_fail

Caption: Potential reasons for discrepancies between in vitro and in vivo results.

References

INCB3344 Technical Support Center: Troubleshooting Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the INCB3344 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments, particularly concerning oral administration and bioavailability. While this compound is reported to have good oral bioavailability in preclinical rodent models, experimental discrepancies can arise. This guide provides troubleshooting advice and frequently asked questions to help you achieve consistent and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in mice?

A1: Published literature indicates that this compound has good oral bioavailability in mice. Studies have reported an oral bioavailability of approximately 47%.[1][2] However, this can be highly dependent on the formulation used for administration due to the compound's low aqueous solubility.

Q2: I am observing lower than expected plasma concentrations of this compound after oral gavage. What are the potential causes?

A2: Lower than expected plasma levels are often linked to issues with the formulation and administration of this compound. Key factors to consider include:

  • Improper Formulation: this compound is practically insoluble in water.[3] Administration in a simple aqueous vehicle will likely result in poor absorption. A suitable formulation with solubilizing agents is crucial.

  • Compound Precipitation: If the compound precipitates out of the formulation vehicle before or after administration, its absorption will be significantly reduced.

  • Dosing Inaccuracy: Errors in dose calculation, preparation, or the volume administered can lead to lower systemic exposure.

  • Animal-related Factors: The health, fasting state, and gastrointestinal motility of the experimental animals can influence drug absorption.

Q3: What is a recommended formulation for the oral administration of this compound in mice?

A3: Due to its poor water solubility, this compound requires a formulation that can maintain its solubility in the gastrointestinal tract. A published study successfully used a formulation consisting of 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).[4] It is critical to ensure the compound is fully dissolved in the vehicle before administration.

Q4: How does this compound work?

A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[5][6] CCR2 and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking this receptor, this compound inhibits the migration of these immune cells.[5][7]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot experiments where the oral bioavailability of this compound is lower than anticipated.

Problem: Low or Variable Plasma Exposure After Oral Dosing

1. Review Your Formulation Protocol

  • Solubility is Key: Given that this compound is insoluble in water, the choice of vehicle is the most critical factor.[3]

    • Recommended Action: Use a vehicle containing solubilizing agents. Avoid simple aqueous suspensions. Refer to the sample formulation protocol below.

  • Ensure Complete Dissolution: The compound must be fully dissolved in the vehicle.

    • Recommended Action: After adding this compound to the vehicle, vortex and sonicate until no visible particles remain.[3] A clear solution is indicative of complete dissolution.

2. Check for Compound Precipitation

  • Pre-dosing: Observe the formulation for any signs of precipitation after preparation and before administration.

  • Post-dosing: While difficult to observe directly, precipitation in the gastrointestinal tract can be a cause of low absorption.

    • Recommended Action: Using a formulation with surfactants and co-solvents, such as the one described below, helps maintain the drug in solution upon dilution with gastric fluids.

3. Verify Dosing Procedure

  • Accurate Administration: Ensure the full intended dose is delivered to the stomach.

    • Recommended Action: Use appropriate oral gavage techniques. Check for any leakage from the mouth during or after dosing. Ensure the gavage needle is correctly placed.

Experimental Protocols

Sample Formulation for Oral Administration in Mice

This protocol is based on a successful formulation reported in the literature.[4]

ComponentPercentagePurpose
N-methyl-2-pyrrolidone (NMP)5%Co-solvent
Solutol HS-155%Surfactant/Solubilizer
Polyethylene glycol 400 (PEG-400)30%Co-solvent/Vehicle
Citric Acid (10 mM)60%Aqueous phase

Preparation Steps:

  • Weigh the required amount of this compound.

  • In a sterile container, combine the NMP, Solutol HS-15, and PEG-400.

  • Add the this compound to the solvent mixture.

  • Vortex and sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.

  • Add the 10 mM citric acid solution and mix thoroughly.

  • Visually inspect the final formulation to ensure there is no precipitation before administration.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the pharmacokinetic profile of this compound in male C57BL/6 mice after a single oral dose. This data can serve as a reference for your experimental outcomes.

DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
30 mg/kg1853 ± 3982.010565 ± 1530
100 mg/kg4683 ± 10304.044111 ± 6980

Data presented as mean ± SEM. Data extracted from a published study for reference.[4]

Visualizations

Signaling Pathway of this compound

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds Recruitment Monocyte/Macrophage Recruitment CCR2->Recruitment Activates This compound This compound This compound->CCR2 Blocks Inflammation Inflammation Recruitment->Inflammation

Caption: Mechanism of action of this compound as a CCR2 antagonist.

Experimental Workflow for Assessing Oral Bioavailability

cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Formulation Prepare this compound Formulation Dosing Oral Gavage Administration Formulation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Processing Process to Obtain Plasma Blood_Collection->Plasma_Processing LC_MS LC-MS/MS Analysis Plasma_Processing->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability

Caption: Workflow for in vivo oral bioavailability studies.

References

Technical Support Center: INCB3344 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with INCB3344. It provides troubleshooting advice, detailed experimental protocols, and quantitative data to assist in the optimization of dose-response curve experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

Q1: Why is my dose-response curve not reaching a plateau (i.e., not "bottoming out")?

A: An incomplete or flat dose-response curve typically indicates that the concentration range of this compound tested is not wide enough to capture the full inhibitory effect.[1]

  • Troubleshooting Steps:

    • Expand Concentration Range: Significantly broaden the range of concentrations tested. A common practice is to use a log or semi-log dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Given this compound's nanomolar potency, ensure your range extends low enough to see the transition from no effect to partial effect and high enough to see the maximal effect.[2]

    • Verify Compound Activity: Ensure the compound has not degraded. Prepare fresh stock solutions from the solid compound.

    • Check Assay Conditions: Confirm that the concentration of the agonist (e.g., CCL2) is appropriate. The agonist concentration should ideally be around its EC50 or EC80 to create a sufficient assay window for inhibition.

Q2: My calculated IC50 value for this compound is significantly different from the published values. What are the potential reasons?

A: Discrepancies in IC50 values can arise from variations in experimental conditions. Published IC50 values for this compound are in the low nanomolar range.[3][4]

  • Potential Causes & Solutions:

    • Assay Type: Different assays (e.g., binding vs. functional chemotaxis) will yield different potency values. Ensure you are comparing your results to the appropriate assay type.[5]

    • Cell Type and Receptor Density: The cell line used, its passage number, and the expression level of the CCR2 receptor can influence the apparent potency.

    • Ligand Concentration: In competitive binding assays, the concentration of the radiolabeled ligand can affect the IC50 value of the competitor.

    • Serum Concentration: this compound has been shown to bind to serum proteins (15% free fraction in mouse serum, 24% in human serum).[2][4] The presence of serum in the assay medium can reduce the free concentration of this compound available to bind to the receptor, leading to a higher apparent IC50. Consider reducing serum concentration or using serum-free media if the assay allows.

    • Incubation Time and Temperature: Ensure incubation times are sufficient to reach equilibrium and that the temperature is consistent with the established protocol.

Q3: I am observing high variability in my assay results between replicates or experiments. What are some common sources of error?

A: High variability can compromise the reliability of your dose-response curve and the accuracy of the calculated IC50.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.[6]

    • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially when performing serial dilutions. Reverse pipetting can help reduce bubbles and improve accuracy.[7]

    • Reagent Preparation: Prepare fresh reagents and agonist dilutions for each experiment.

    • Edge Effects: In 96-well plates, wells on the edge are prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.[6]

    • Data Analysis: Use a non-linear regression model (four-parameter logistic fit) to analyze the data. Ensure you have enough data points on the linear portion of the sigmoidal curve to accurately define the slope.[1]

Q4: How should I select the initial concentration range for my dose-response experiment?

A: A well-planned concentration range is critical for generating a complete and informative dose-response curve.

  • Strategy:

    • Start with Published Data: Based on published data, the IC50 of this compound is between 3-10 nM for functional and binding assays.[3][5]

    • Set a Wide Range: Your concentration range should span at least 3-4 orders of magnitude around the expected IC50. A good starting range for this compound would be from 0.1 nM to 1000 nM (1 µM).

    • Use a Logarithmic Scale: Prepare serial dilutions on a logarithmic or semi-logarithmic scale (e.g., 1:3 or 1:10 dilutions) to ensure data points are evenly distributed across the curve.

    • Include Controls: Always include "no drug" (vehicle control) and "no agonist" (negative control) wells to define the top and bottom of the curve.

Q5: this compound is not showing the expected efficacy in my in vivo animal model. What should I consider?

A: Lack of in vivo efficacy can be related to pharmacokinetics (PK), pharmacodynamics (PD), or the animal model itself.

  • Considerations:

    • Pharmacokinetics: this compound has a relatively short plasma half-life in mice (~1.6 hours at a 100 mg/kg dose).[8] A single daily dose may not be sufficient to maintain a therapeutic concentration. Consider a dosing regimen of twice daily (BID) to provide sustained target coverage, as has been used in some preclinical models.[9]

    • Oral Bioavailability: While this compound has good oral bioavailability in rodents (47% in mice), factors like formulation and food effects can influence absorption.[3][4]

    • Dose Selection: Efficacy is dose-dependent. Studies have shown dose-dependent inhibition of macrophage influx with this compound.[9][10] It may be necessary to perform a dose-ranging study in your specific model to find the optimal therapeutic dose.

    • Animal Model: The role of the CCR2/CCL2 axis can vary between different disease models. Confirm that CCR2-mediated monocyte/macrophage recruitment is a key driver of pathology in your specific model.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency (IC50) of this compound

Assay Type Species Cell Line/Target IC50 (nM)
Binding Antagonism Human hCCR2 5.1[3][4][5]
Binding Antagonism Murine mCCR2 9.5[3][4][5]
Binding Antagonism Murine WEHI-274.1 cells 10 ± 5[3][5][8]
Binding Antagonism Rat rCCR2 7.3[3][5]
Binding Antagonism Cynomolgus cCCR2 16[3][5]
Chemotaxis Antagonism Human hCCR2 3.8[3][4][5]
Chemotaxis Antagonism Murine mCCR2 7.8[3][4][5]
Chemotaxis Antagonism Rat rCCR2 2.7[3][5]

| Chemotaxis Antagonism | Cynomolgus | cCCR2 | 6.2[3][5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value
Oral Bioavailability 47%[3][4]
Plasma Half-life (100 mg/kg, p.o.) ~1.6 hours[8]
Free Fraction in Mouse Serum 15%[2][4]

| AUC (10 mg/kg, p.o.) | 2664 nM*h[3] |

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[11][12]

  • Materials:

    • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expresses CCR2) or other CCR2-expressing cells/membranes.[11]

    • Radioligand: 125I-labeled murine CCL2 (mCCL2).

    • Test Compound: this compound.

    • Assay Buffer: RPMI 1640 with 1% BSA.

    • Wash Buffer: Cold PBS.

    • Filtration Plate: 96-well filter plate.

    • Scintillation Counter.

  • Procedure:

    • Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.[11]

    • Assay Setup (in triplicate in a 96-well plate):

      • Total Binding: Add assay buffer, radioligand (e.g., 125I-mCCL2), and cell suspension.

      • Non-specific Binding: Add a high concentration of unlabeled CCL2 (e.g., 1 µM), radioligand, and cell suspension.[11]

      • Compound Competition: Add serial dilutions of this compound, radioligand, and cell suspension.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13][14]

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer.[13]

    • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50.

In Vitro Chemotaxis Assay

This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient using a transwell system.[11][15][16]

  • Materials:

    • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

    • Chemoattractant: Recombinant human CCL2 (hCCL2).

    • Test Compound: this compound.

    • Assay Medium: RPMI 1640 with 0.5% BSA.

    • Transwell Inserts: 96-well plate with inserts (e.g., 5 µm pore size).[16]

    • Detection Reagent: Calcein-AM or similar viability dye.[17]

  • Procedure:

    • Cell Preparation: Culture cells as required. The day before the assay, starve the cells by resuspending them in a low-serum or serum-free medium.[17] On the day of the assay, harvest, wash, and resuspend the cells in assay medium at a final concentration of 1-2 x 10^6 cells/mL.

    • Compound Pre-incubation: In a separate plate, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

    • Assay Setup:

      • Add assay medium containing CCL2 (chemoattractant) to the lower wells of the transwell plate. Include wells with assay medium only as a negative control.

      • Place the transwell inserts into the wells.

      • Add the pre-incubated cell/compound mixture to the top of the inserts.[11]

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[11][15]

    • Quantification of Migrated Cells:

      • Carefully remove the inserts. Gently remove any non-migrated cells from the top of the membrane with a cotton swab.

      • Add a cell lysis buffer or a fluorescent dye like Calcein-AM to the lower wells.[11][17]

      • Read the fluorescence on a plate reader. The signal is proportional to the number of cells that migrated through the membrane.

    • Data Analysis: Normalize the data to the vehicle control (100% migration) and negative control (0% migration). Plot the percent inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50.

Mandatory Visualizations

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2 activates G-protein-mediated signaling cascades, leading to monocyte and macrophage migration.[18][19] this compound acts as an antagonist, blocking this interaction and inhibiting downstream cellular responses.[20]

CCR2_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_Protein Gαi Protein Activation CCR2->G_Protein Activates Downstream Downstream Signaling (PI3K/Akt, MAPK) G_Protein->Downstream Response Cellular Response (Chemotaxis, Migration) Downstream->Response

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Dose-Response Curve Generation

This diagram outlines the key steps for performing a cell-based dose-response experiment to determine the IC50 of an antagonist like this compound.

Dose_Response_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Cell Culture (e.g., THP-1, WEHI) B Prepare Serial Dilutions of this compound D Seed Cells in Assay Plate A->D C Prepare Agonist (e.g., CCL2) E Pre-incubate Cells with this compound Dilutions B->E F Add Agonist (CCL2) to Stimulate Response C->F D->E E->F G Incubate for Defined Period F->G H Measure Assay Signal (e.g., Fluorescence, CPM) G->H I Normalize Data to Controls (0% and 100% Inhibition) H->I J Plot Dose-Response Curve (% Inhibition vs. Log[Conc]) I->J K Calculate IC50 using Non-linear Regression (4PL) J->K

Caption: General experimental workflow for generating a dose-response curve.

References

Addressing batch-to-batch variability of INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR2 antagonist, INCB3344. The following information is designed to help address potential issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] Its primary mechanism of action is to inhibit the binding of the chemokine CCL2 (also known as monocyte chemoattrapotent and selective small molecule antagonist of the mouse CCR2 receptor.[1] It is active against both human and murine CCR2, making it a valuable tool for in vitro and in vivo studies in rodents.[2][3] this compound blocks CCL2-mediated downstream signaling and cellular functions, such as ERK phosphorylation and chemotaxis.[1][4]

Q2: What are the typical in vitro potencies of this compound?

The potency of this compound can vary slightly depending on the assay format and species. The following table summarizes reported IC50 values.

Assay TypeSpeciesIC50 Value (nM)
Binding Antagonism Human (hCCR2)5.1
Murine (mCCR2)9.5 - 10
Rat7.3
Cynomolgus16
Chemotaxis Antagonism Human (hCCR2)3.8
Murine (mCCR2)7.8
Rat2.7
Cynomolgus6.2

Q3: Is this compound suitable for in vivo studies?

Yes, this compound has good oral bioavailability and systemic exposure in rodents, making it suitable for in vivo pharmacological studies.[1][3] It has been successfully used in various rodent models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (a model of multiple sclerosis), and inflammatory arthritis.[1][5][6][7]

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.[8] It is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[9] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and loss of activity.[10] For experiments, prepare fresh dilutions from the stock solution in your aqueous assay buffer.

Troubleshooting Guide

Issue 1: I am observing significant batch-to-batch variability in the potency (IC50) of this compound in my experiments.

Batch-to-batch variability is a common challenge in pharmaceutical research and can arise from multiple factors.[11][12][13] Here's a systematic approach to troubleshoot this issue:

Step 1: Verify Compound Identity and Purity

  • Possible Cause: The purity of different batches of this compound may vary.

  • Recommendation: If possible, obtain a certificate of analysis (CoA) for each batch to confirm its identity and purity. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity and identify any potential degradation products.[9]

Step 2: Evaluate Compound Solubility and Stability

  • Possible Cause: this compound may have limited solubility in aqueous buffers, leading to precipitation and a lower effective concentration.[14] The compound may also be unstable under your specific experimental conditions.

  • Recommendation:

    • Solubility: Visually inspect your final dilutions for any signs of precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[10]

    • Stability: Prepare fresh dilutions of this compound for each experiment to minimize degradation.[10] If you suspect instability in your assay medium, you can perform a time-course experiment to see if the inhibitory effect diminishes over time.

Step 3: Standardize Experimental Procedures

  • Possible Cause: Inconsistent experimental procedures can introduce significant variability.

  • Recommendation:

    • Cell Culture: Ensure that cell passage number, confluency, and serum batches are consistent between experiments.[10]

    • Reagents: Use reagents from the same lot whenever possible and ensure they are stored correctly and are within their expiration dates.

    • Pipetting: Calibrate pipettes regularly and use consistent pipetting techniques to minimize errors in compound dilution.[10]

Step 4: Perform a Side-by-Side Comparison

  • Possible Cause: To definitively determine if the variability is due to the compound batch, a head-to-head comparison is necessary.

  • Recommendation: If you have access to multiple batches of this compound, perform a dose-response experiment testing all batches simultaneously in the same assay. This will help to isolate the batch as the source of variability.

Issue 2: The inhibitory effect of this compound is lower than expected based on published data.

Step 1: Review Assay Conditions

  • Possible Cause: Differences in assay conditions can significantly impact the apparent potency of an inhibitor.

  • Recommendation:

    • Ligand Concentration: In competitive binding or functional assays, the concentration of the agonist (CCL2) will influence the IC50 value of the antagonist. Ensure you are using a consistent and appropriate concentration of CCL2.

    • Cell Type and Receptor Expression: The level of CCR2 expression on your cells can affect the potency of this compound. Verify the CCR2 expression levels on your cell line.

Step 2: Consider Off-Target Effects or Cellular Mechanisms

  • Possible Cause: At higher concentrations, small molecule inhibitors can exhibit off-target effects.[14] Cellular efflux pumps can also reduce the intracellular concentration of the compound.

  • Recommendation: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. If you suspect efflux pump activity, you can test the effect of known efflux pump inhibitors in your assay, although this can introduce other confounding factors.

Experimental Protocols

1. CCR2 Radioligand Binding Assay

This protocol is adapted from descriptions of whole-cell binding assays for this compound.[2][8]

  • Objective: To determine the ability of this compound to inhibit the binding of a radiolabeled CCL2 ligand to cells expressing CCR2.

  • Materials:

    • CCR2-expressing cells (e.g., WEHI-274.1 murine monocyte cell line)

    • Binding Buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES)

    • [¹²⁵I]-labeled CCL2

    • This compound

    • Unlabeled CCL2 (for determining non-specific binding)

    • 96-well filter plates

    • Gamma counter

  • Procedure:

    • Prepare a suspension of CCR2-expressing cells in Binding Buffer.

    • In a 96-well plate, add varying concentrations of this compound.

    • For total binding wells, add buffer instead of this compound.

    • For non-specific binding wells, add a high concentration of unlabeled CCL2.

    • Add the [¹²⁵I]-labeled CCL2 to all wells at a final concentration near its Kd.

    • Add the cell suspension to all wells.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Harvest the cells onto the filter plate using a cell harvester and wash with cold Binding Buffer.

    • Allow the filters to dry, and then measure the radioactivity in a gamma counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

2. Chemotaxis Assay

This protocol is based on general chemotaxis assay principles and the known function of this compound.[1]

  • Objective: To assess the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

  • Materials:

    • CCR2-expressing cells (e.g., primary monocytes or a suitable cell line)

    • Chemotaxis medium (e.g., serum-free RPMI 1640 with 0.1% BSA)

    • CCL2

    • This compound

    • Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

    • Cell viability stain (e.g., Calcein-AM)

    • Plate reader with fluorescence detection

  • Procedure:

    • Pre-treat the CCR2-expressing cells with varying concentrations of this compound for 15-30 minutes.

    • In the lower chamber of the Transwell plate, add chemotaxis medium containing CCL2.

    • In control wells, add chemotaxis medium without CCL2.

    • Add the pre-treated cells to the upper chamber of the Transwell.

    • Incubate the plate at 37°C in a humidified incubator for 1-3 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

    • Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Visualizations

G CCR2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Signaling CCR2->G_protein Activates ERK_Phos ERK Phosphorylation G_protein->ERK_Phos Chemotaxis Chemotaxis G_protein->Chemotaxis This compound This compound This compound->CCR2 Inhibits

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

G Troubleshooting Workflow for this compound Batch-to-Batch Variability start Inconsistent Results Observed check_purity Step 1: Verify Compound Identity & Purity (CoA, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_solubility Step 2: Evaluate Solubility & Stability in Assay Buffer solubility_ok Soluble & Stable? check_solubility->solubility_ok standardize_protocol Step 3: Standardize Experimental Protocol protocol_ok Protocol Standardized? standardize_protocol->protocol_ok side_by_side Step 4: Perform Side-by-Side Comparison of Batches isolate_batch Batch Identified as Source of Variability side_by_side->isolate_batch purity_ok->check_solubility Yes contact_supplier Contact Supplier/ Synthesize New Batch purity_ok->contact_supplier No solubility_ok->standardize_protocol Yes optimize_buffer Optimize Buffer/ Handling solubility_ok->optimize_buffer No protocol_ok->side_by_side Yes refine_protocol Refine Protocol protocol_ok->refine_protocol No variability_resolved Variability Resolved isolate_batch->variability_resolved

Caption: A systematic workflow for troubleshooting this compound batch variability.

G Experimental Workflow for Assessing this compound Potency prep_stock 1. Prepare Concentrated This compound Stock in DMSO prep_dilutions 2. Create Serial Dilutions in Assay Buffer prep_stock->prep_dilutions run_assay 4. Perform Assay (e.g., Binding or Chemotaxis) prep_dilutions->run_assay prep_cells 3. Prepare CCR2-Expressing Cells prep_cells->run_assay data_acq 5. Acquire Data (e.g., Radioactivity, Fluorescence) run_assay->data_acq data_analysis 6. Analyze Data and Calculate IC50 data_acq->data_analysis

Caption: A general experimental workflow for this compound potency assessment.

References

How to control for confounding factors in INCB3344 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with INCB3344. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for confounding factors and address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by competitively inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[4] This blockade prevents the downstream signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.[1][2]

Q2: How selective is this compound for CCR2?

A2: this compound exhibits high selectivity for CCR2. It has been shown to be at least 100-fold more selective for CCR2 over other closely related chemokine receptors, such as CCR1 and CCR5.[2][5][6] Its inhibitory activity against a panel of over 50 other ion channels and G protein-coupled receptors is also significantly lower, generally with IC50 values greater than 1 µM.[3][5]

Q3: Are there known off-target effects of this compound that I should be aware of?

A3: While highly selective, a potential off-target effect to consider is the moderate activity of this compound on the human ether-a-go-go-related gene (hERG) potassium channel, with a reported IC50 of 13 µM.[5] hERG inhibition can have cardiotoxic implications. Additionally, as with many small molecules, interactions with cytochrome P450 (CYP) enzymes could be a theoretical consideration, potentially leading to drug-drug interactions in complex in vivo models.

Q4: Can this compound be used in both human and rodent studies?

A4: Yes, this compound is a potent antagonist for both human and rodent CCR2, making it a valuable tool for preclinical studies in mice and rats that can be translated to human systems.[5][6] However, it is important to be aware of potential species-specific differences in binding affinity and pharmacokinetics.[7]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability or inconsistent IC50 values in chemotaxis assays.

  • Possible Cause 1: Cell health and CCR2 expression levels.

    • Troubleshooting Step: Ensure your cells (e.g., THP-1, primary monocytes) are healthy and in the logarithmic growth phase. Regularly verify CCR2 expression levels using flow cytometry, as expression can vary with cell passage number and culture conditions.

  • Possible Cause 2: Inconsistent CCL2 gradient.

    • Troubleshooting Step: Confirm the stability and concentration of your CCL2 stock. Ensure proper assembly of the chemotaxis chamber to establish a consistent and reproducible chemokine gradient.

  • Possible Cause 3: Suboptimal assay conditions.

    • Troubleshooting Step: Optimize the incubation time and cell density for your specific cell type. Ensure the assay medium does not contain factors that might interfere with chemotaxis.

Issue 2: Observed cellular effect does not align with known CCR2 signaling.

  • Possible Cause: Off-target effect of this compound.

    • Troubleshooting Step: To confirm that the observed phenotype is due to on-target CCR2 inhibition, use a structurally unrelated CCR2 antagonist as a control. If the alternative antagonist reproduces the effect, it is more likely a true consequence of CCR2 blockade.

    • Troubleshooting Step: Perform a rescue experiment by adding an excess of the CCR2 ligand, CCL2. If the effect of this compound is reversed, it suggests an on-target mechanism.

In Vivo Experiments

Issue 3: Lack of efficacy or unexpected results in an animal model.

  • Possible Cause 1: Inadequate dosing or bioavailability.

    • Troubleshooting Step: this compound has good oral bioavailability in rodents (around 47% in mice).[5][6] However, it's crucial to perform pharmacokinetic studies in your specific animal model and under your experimental conditions to ensure adequate plasma concentrations are achieved and maintained to inhibit CCR2. Consider the dosing regimen (e.g., once or twice daily) based on the compound's half-life.

  • Possible Cause 2: Species-specific differences in potency.

    • Troubleshooting Step: While this compound is active in both human and rodent systems, subtle differences in receptor binding and pharmacology can exist.[7] Confirm the in vitro potency of this compound on cells from the animal species you are using.

  • Possible Cause 3: Redundancy in the chemokine system.

    • Troubleshooting Step: In some inflammatory models, other chemokine pathways may compensate for the inhibition of CCR2. Consider measuring the expression of other chemokines and their receptors in your model to assess potential compensatory mechanisms.

  • Possible Cause 4: General confounding factors in animal studies.

    • Troubleshooting Step: Ensure proper randomization of animals into treatment groups and blinding of investigators during data collection and analysis. Standardize animal handling, housing conditions, and diet, as these can influence inflammatory responses.[8]

Data Presentation

In Vitro Potency of this compound
Assay Type Species Cell Line/System IC50 (nM)
Binding Antagonism Human-5.1[3]
MouseWEHI-274.19.5[3]
Rat-7.3[3]
Cynomolgus Monkey-16[3]
Chemotaxis Inhibition Human-3.8[3]
Mouse-7.8[3]
Rat-2.7[3]
Cynomolgus Monkey-6.2[3]
Selectivity Profile of this compound
Target IC50
Murine CCR1>1 µM[3][5]
Murine CCR5>3 µM[3][5]
Panel of >50 ion channels, transporters, and other GPCRs>1 µM[3][5]
hERG13 µM[5]

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).

  • Radioligand: 125I-labeled murine CCL2 (mCCL2).

  • Test Compound: this compound.

  • Assay Buffer: RPMI 1640 with 1% BSA.

  • Wash Buffer: Cold PBS.

  • Filtration Plate: 96-well filter plate.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Harvest and wash WEHI-274.1 cells. Resuspend in assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, 125I-mCCL2, and serial dilutions of this compound or vehicle control.

  • Incubation: Add the cell suspension to each well and incubate to allow binding to reach equilibrium.

  • Filtration: Transfer the contents to a pre-wetted filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2 (IC50) by non-linear regression.

In Vitro Chemotaxis Assay

This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis System: 24-well plate with Transwell inserts (e.g., 5 µm pore size).

  • Cell Viability/Quantification Reagent: (e.g., Calcein-AM or CyQuant).

Procedure:

  • Cell Preparation: Resuspend cells in assay medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Assay Setup: Add CCL2 to the lower wells of the 24-well plate. Place the Transwell inserts into the wells.

  • Cell Seeding: Add the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification: Quantify the number of migrated cells in the lower chamber using a suitable fluorescent dye and a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks Gai Gαi CCR2->Gai Activates Gbg Gβγ CCR2->Gbg AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gbg->PI3K Activates Ras Ras Gbg->Ras cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Cell Survival Akt->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay b1 Prepare Cells (e.g., WEHI-274.1) b2 Incubate with 125I-CCL2 & this compound b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine IC50 b4->b5 c1 Prepare Cells (e.g., THP-1) c2 Pre-incubate with this compound c1->c2 c3 Add to Transwell with CCL2 Gradient c2->c3 c4 Incubate (2-4h) c3->c4 c5 Quantify Migrated Cells c4->c5 c6 Determine IC50 c5->c6

Caption: Standard experimental workflows for in vitro characterization of this compound.

References

Improving the therapeutic window of INCB3344 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing INCB3344 in preclinical models. The information is structured to address common challenges and provide clear protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2.[1][3] This inhibition prevents the downstream signaling cascade that leads to the recruitment of monocytes and macrophages to sites of inflammation.[1][4]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in a variety of rodent models of inflammatory diseases. These include:

  • Delayed-Type Hypersensitivity: Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[1][4][5]

  • Experimental Autoimmune Encephalomyelitis (EAE): A mouse model of multiple sclerosis where therapeutic dosing significantly reduced disease severity.[1][4][5]

  • Inflammatory Arthritis: Efficacy has been shown in a rat model of this condition.[1][4][5]

  • Diabetic Nephropathy: Administration in a mouse model resulted in decreased albuminuria and serum creatinine (B1669602) levels, along with reduced macrophage accumulation in the kidney.[5][6]

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for CCR2. It exhibits at least 100-fold selectivity over other closely related G protein-coupled receptors, including other CC chemokine receptors like CCR1 and CCR5.[1][4][7]

Q4: Is this compound active against both human and rodent CCR2?

A4: Yes, this compound is a potent antagonist of both human and rodent CCR2, making it a suitable tool compound for target validation in preclinical models that can be relevant to human disease.[2][3][7][8]

Q5: Why was this compound not advanced into clinical development?

A5: Despite its utility as a preclinical tool, this compound was not pursued as a clinical candidate due to moderate activity against the hERG (human Ether-à-go-go-Related Gene) channel, which can be associated with cardiac arrhythmias.[7]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Lack of in vivo efficacy Inadequate dosing or dosing frequency.- The reported half-life of this compound is relatively short (~1 hour intravenously in mice).[2] Consider a twice-daily (BID) dosing regimen to maintain sufficient plasma concentrations. - Ensure the dose used is consistent with those reported in the literature for the specific disease model (e.g., 30-100 mg/kg BID).[4]
Poor oral bioavailability in the study animals.- While this compound has good oral bioavailability in rodents (47% in mice), this can be affected by the vehicle used for administration.[2][8] - Ensure proper formulation. A common vehicle for preclinical studies is a suspension in 0.5% methylcellulose.
High variability in experimental results Inconsistent drug administration.- For oral gavage, ensure accurate volume administration based on the most recent body weights. - For intraperitoneal injections, ensure consistent injection technique to avoid administration into the gut or other organs.
Animal model variability.- Ensure that the chosen animal model has a strong CCR2-dependent component in its pathology. - Use age- and sex-matched animals in all experimental groups.
Unexpected off-target effects Potential for hERG channel inhibition at higher concentrations.- While primarily a preclinical concern for clinical translation, be aware of the potential for cardiovascular effects at high doses. - If cardiotoxicity is suspected, consider including cardiovascular monitoring in your study design or using a lower dose in combination with another therapeutic agent.
Cross-reactivity with other receptors at very high concentrations.- Although highly selective, at concentrations significantly exceeding the IC50 for CCR2, off-target effects cannot be entirely ruled out.[1] - Correlate the observed phenotype with a CCR2-dependent biomarker (e.g., reduction in monocyte infiltration) to confirm on-target activity.
Difficulty dissolving the compound Improper solvent selection.- For in vitro assays, this compound is typically dissolved in DMSO.[2] - For in vivo use, create a stock solution in a suitable solvent like DMSO and then dilute it into the final administration vehicle. Be mindful of the final DMSO concentration, as it can have its own biological effects.

Data Presentation

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50
CCL2 Binding Antagonism Human5.1 nM[2][8]
Mouse9.5 nM[2][8]
Rat7.3 nM[2]
Cynomolgus Monkey16 nM[2]
Chemotaxis Antagonism Human3.8 nM[2][8]
Mouse7.8 nM[2][8]
Rat2.7 nM[2]
Cynomolgus Monkey6.2 nM[2]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Oral Bioavailability 47%[2][8]
Half-life (intravenous) 1 hour[2]
Free Fraction in Serum 15% (Mouse)[8]
24% (Human)[8]

Experimental Protocols

1. In Vitro Chemotaxis Assay

This protocol is a generalized procedure based on published methods.[2]

  • Cell Preparation: Use a monocytic cell line expressing CCR2 (e.g., WEHI-274.1 for murine CCR2). Culture cells to the appropriate density and wash with assay medium (e.g., RPMI 1640).

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare a solution of the chemoattractant (e.g., 30 nM murine CCL2).

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of a 96-well modified Boyden chamber.

    • Place an 8-µm polycarbonate filter over the lower wells.

    • Load the cell suspension, pre-incubated with various concentrations of this compound or vehicle control, into the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow cell migration (e.g., 90 minutes).

  • Quantification: Remove non-migrated cells from the top of the filter. Stain and count the migrated cells on the underside of the filter.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.

2. In Vivo Delayed-Type Hypersensitivity (DTH) Model

This protocol is a generalized procedure based on published methods.[1]

  • Sensitization: Sensitize mice (e.g., BALB/c) by subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) emulsified in complete Freund's adjuvant) at the base of the tail.

  • Drug Administration: On the day of challenge, and for the duration of the study, administer this compound or vehicle control orally (e.g., 30 mg/kg BID).

  • Challenge: Several days after sensitization (e.g., day 6), challenge the mice by injecting the antigen into one hind footpad. Inject the contralateral footpad with saline as a control.

  • Measurement: At a specified time after the challenge (e.g., 24 hours), measure the thickness of both footpads using a caliper. The DTH response is the difference in thickness between the antigen-challenged and saline-injected footpads.

  • Histological Analysis (Optional): Collect the footpads for histological analysis to quantify the infiltration of macrophages and other immune cells.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates This compound This compound This compound->CCR2 Blocks Signaling Downstream Signaling (e.g., ERK Phosphorylation) G_Protein->Signaling Chemotaxis Monocyte Chemotaxis & Recruitment Signaling->Chemotaxis

Caption: Mechanism of action of this compound as a CCR2 antagonist.

G cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis Model Select Preclinical Model (e.g., EAE, DTH) Dose Determine Dose & Regimen (e.g., 30 mg/kg BID) Model->Dose Admin Administer this compound or Vehicle Dose->Admin Induce Induce Disease Monitor Monitor Disease Progression & Animal Health Induce->Monitor Endpoint Collect Endpoints (e.g., Clinical Score, Tissue) Monitor->Endpoint Biomarker Analyze Biomarkers (e.g., Macrophage Infiltration) Endpoint->Biomarker Stats Statistical Analysis Biomarker->Stats

Caption: General experimental workflow for in vivo studies with this compound.

G Start Suboptimal In Vivo Efficacy Observed CheckDose Is the dose and frequency adequate? Start->CheckDose CheckRoute Is the administration route/vehicle appropriate? CheckDose->CheckRoute Yes IncreaseDose Increase dose or dosing frequency (e.g., BID) CheckDose->IncreaseDose No CheckModel Is the model known to be CCR2-dependent? CheckRoute->CheckModel Yes OptimizeVehicle Optimize formulation/vehicle CheckRoute->OptimizeVehicle No CheckPK Consider performing a satellite PK study End Problem Resolved / New Hypothesis CheckPK->End ConfirmTarget Confirm target engagement with a PD biomarker CheckModel->ConfirmTarget Yes ReconsiderModel Re-evaluate the chosen preclinical model CheckModel->ReconsiderModel No IncreaseDose->End OptimizeVehicle->End ConfirmTarget->CheckPK ReconsiderModel->End

Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to CCR2 Antagonists: INCB3344 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a host of inflammatory and autoimmune diseases. Its role in mediating the migration of monocytes and macrophages to sites of inflammation has spurred the development of numerous antagonists. This guide provides an objective comparison of INCB3344, a potent and selective CCR2 antagonist, with other notable antagonists in its class, supported by experimental data to inform research and drug development decisions.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of CCR2 antagonists is a key indicator of their potential therapeutic efficacy. This is typically assessed through binding assays, which measure the affinity of the antagonist for the CCR2 receptor, and chemotaxis assays, which evaluate the antagonist's ability to block cell migration in response to CCR2 ligands like CCL2 (also known as MCP-1).

This compound demonstrates high potency across multiple species in both binding and chemotaxis assays, with IC50 values in the low nanomolar range.[1][2] This positions it as a highly effective inhibitor of the CCR2 pathway in preclinical studies. The following tables summarize the in vitro potency of this compound and other selected CCR2 antagonists.

Table 1: In Vitro Potency (IC50) of CCR2 Antagonists in Binding Assays

CompoundSpeciesAssay TypeIC50 (nM)
This compound HumanWhole Cell Binding5.1[1][2]
MurineWhole Cell Binding9.5[1][2]
RatWhole Cell Binding7.3[1]
CynomolgusWhole Cell Binding16[1]
PF-04634817 RatCCR2 Binding20.8
CCX140-B Human125I-CCL2 Binding17[3]
RS-504393 HumanCCR2b Binding89
JNJ-41443532 HumanhCCR2 Binding37

Table 2: In Vitro Potency (IC50) of CCR2 Antagonists in Chemotaxis Assays

CompoundSpeciesIC50 (nM)
This compound Human3.8[1][2]
Murine7.8[1][2]
Rat2.7[1]
Cynomolgus6.2[1]
CCX140-B Human8[3]
RS-504393 Human330
JNJ-41443532 Human30

In Vivo Efficacy in Preclinical Models

The therapeutic potential of CCR2 antagonists is further evaluated in various animal models of human diseases. These studies provide crucial insights into the in vivo efficacy and potential clinical applications of these compounds.

Table 3: In Vivo Efficacy of Selected CCR2 Antagonists in Preclinical Models

CompoundDisease ModelAnimal ModelDosing RegimenKey Quantitative Findings
This compound Inflammatory ArthritisRat Adjuvant-Induced ArthritisTherapeutic dosing (post-disease onset)Significantly reduced disease severity.[2][4][5]
Diabetic Nephropathydb/db mice8 weeksDecreased albuminuria and serum creatinine (B1669602) levels.
PF-04634817 Diabetic NephropathyHypertensive endothelial nitric oxide synthase-deficient mice with streptozotocin-induced diabetes30 mg/kg/day in chow (early intervention)Inhibited albuminuria, podocyte loss, and renal function impairment.[6]
CCX140-B Diabetic NephropathyDiet-induced obese human CCR2 knockin mice100 mg/kg for 2 weeksSignificantly reduced fasting glucose and insulin (B600854) levels.[3][7][8]

CCR2 Signaling Pathways

Understanding the signaling cascades initiated by CCR2 activation is fundamental to appreciating the mechanism of action of its antagonists. Upon binding its ligand, CCL2, CCR2, a G protein-coupled receptor (GPCR), activates several downstream pathways that orchestrate cellular responses like migration, proliferation, and survival.[9] this compound and other antagonists act by blocking the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.

The binding of CCL2 to CCR2 triggers the dissociation of the Gαi subunit from the Gβγ dimer of the associated heterotrimeric G-protein.[10] This initiates multiple signaling cascades:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[9][11]

  • MAPK/ERK Pathway: This cascade, involving MEK and ERK, is implicated in cell migration and gene expression.[11][12][13]

  • JAK/STAT Pathway: Activation of JAK2 and subsequently STAT3 plays a role in cell survival and extravasation.[11][14]

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates This compound This compound & Other Antagonists This compound->CCR2 Blocks PI3K PI3K G_protein->PI3K MAPK_cascade MEK/ERK G_protein->MAPK_cascade JAK2 JAK2 G_protein->JAK2 Akt Akt PI3K->Akt Cellular_Response Cell Migration, Proliferation, Survival Akt->Cellular_Response MAPK_cascade->Cellular_Response STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Response

A simplified diagram of the CCR2 signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of CCR2 antagonists. Below are representative protocols for key in vitro assays.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[15]

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing CCR2 incubate Incubate membranes, radioligand, and antagonist prep_membranes->incubate prep_radioligand Prepare radioligand (e.g., [125I]-CCL2) prep_radioligand->incubate prep_compound Prepare serial dilutions of test antagonist prep_compound->incubate filter Rapid filtration to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity on filters wash->count analyze Generate dose-response curve and calculate IC50 count->analyze

Workflow for a CCR2 radioligand binding assay.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1, WEHI-274.1, or transfected HEK293 cells).[15]

  • Radioligand: A radiolabeled CCR2 ligand, such as [125I]-CCL2.[15]

  • Test Compound: The CCR2 antagonist to be evaluated.

  • Assay Buffer: Typically a Tris-based buffer containing divalent cations and protease inhibitors.

  • Filtration System: A cell harvester with glass fiber filters.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Membrane Preparation: Isolate cell membranes from CCR2-expressing cells via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test antagonist. Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a chemoattractant gradient.[15]

Chemotaxis_Assay_Workflow Monocyte Chemotaxis Assay Workflow cluster_prep Preparation cluster_migration Migration cluster_quantification Quantification cluster_analysis Data Analysis prep_cells Prepare monocyte suspension (e.g., THP-1 cells) prep_compound Pre-incubate monocytes with test antagonist prep_cells->prep_compound prep_chemoattractant Add chemoattractant (CCL2) to lower chamber of Transwell add_cells Add pre-incubated cells to upper chamber of Transwell prep_chemoattractant->add_cells prep_compound->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify Quantify migrated cells in the lower chamber incubate->quantify analyze Generate dose-response curve and calculate IC50 quantify->analyze

Workflow for a monocyte chemotaxis assay.

Materials:

  • Cells: A monocytic cell line (e.g., THP-1) or primary human monocytes.[15]

  • Chemoattractant: Recombinant human CCL2.[15]

  • Test Compound: The CCR2 antagonist to be evaluated.

  • Assay Medium: Serum-free or low-serum cell culture medium.

  • Transwell Inserts: With a pore size suitable for monocyte migration (typically 3-5 µm).

  • Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).

  • Fluorescence Plate Reader: To measure the fluorescence of migrated cells.

Procedure:

  • Assay Setup: Add the chemoattractant (CCL2) to the lower chamber of the Transwell plate.

  • Cell Preparation: Harvest and resuspend the monocytes in assay medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate to allow the cells to migrate through the porous membrane towards the chemoattractant.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye and a plate reader.

  • Data Analysis: Plot the percentage of inhibition of migration against the antagonist concentration and determine the IC50 value.

Conclusion

This compound stands out as a potent and selective CCR2 antagonist with robust in vitro and in vivo activity. Its low nanomolar potency in inhibiting CCR2 binding and function across multiple species underscores its potential as a valuable research tool and a promising therapeutic candidate. The comparative data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a comprehensive resource for scientists and researchers working on the development of novel anti-inflammatory and autoimmune therapies targeting the CCR2-CCL2 axis. Further head-to-head studies will be invaluable in delineating the subtle differences in the pharmacological profiles of these and other emerging CCR2 antagonists.

References

Validating the Specificity of CCR2 Antagonist INCB3344 with CCR2 Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of INCB3344, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, with the phenotype of CCR2 knockout (KO) mice. The primary goal of such a comparison is to validate that the therapeutic effects of this compound are specifically mediated through the inhibition of the CCR2 signaling pathway. This is a critical step in the preclinical validation of targeted therapies.

The fundamental principle of this validation is that pharmacological blockade of a receptor in a wild-type animal should mimic the genetic deletion of that same receptor. Furthermore, administering the antagonist to a knockout animal, which already lacks the drug's target, should produce no additional effect. This guide presents the experimental data and protocols that substantiate this principle for this compound.

The CCL2-CCR2 Signaling Axis

The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a key signaling protein that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation and injury.[1] It exerts its effects primarily by binding to its receptor, CCR2, a G protein-coupled receptor (GPCR).[2] This binding initiates a cascade of downstream signaling pathways, including PI3K/Akt and MAPK, which ultimately lead to cellular responses like chemotaxis (cell migration), proliferation, and survival.[2][3][4] The CCL2-CCR2 axis is implicated in a wide array of inflammatory diseases, making it a significant target for therapeutic intervention.[1][3]

This compound is a small molecule antagonist that binds with high affinity to both human and murine CCR2, effectively blocking the binding of CCL2 and inhibiting the subsequent signaling and functional responses.[5][6][7]

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response This compound This compound This compound->CCR2 Inhibits

Figure 1. Simplified CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Validation: Logic and Workflow

To confirm that this compound's in vivo effects are mediated through CCR2, a classic experimental design involving wild-type (WT) and CCR2 knockout (CCR2-/-) mice is employed. A common model for this is thioglycollate-induced peritonitis, which provokes a strong, CCR2-dependent influx of macrophages into the peritoneal cavity. The expected outcomes are diagrammed below.

Experimental_Logic cluster_WT Wild-Type (WT) Mice cluster_KO CCR2 Knockout (KO) Mice WT_Vehicle WT + Vehicle WT_INCB WT + this compound WT_Vehicle->WT_INCB Drug Effect (Inhibition) KO_Vehicle CCR2 KO + Vehicle WT_Vehicle->KO_Vehicle Genetic Effect (Inhibition) WT_INCB->KO_Vehicle Comparison: Pharmacological vs. Genetic (Expect Similar Phenotype) KO_INCB CCR2 KO + this compound KO_Vehicle->KO_INCB Specificity Check: (Expect No Additional Effect)

Figure 2. Logical workflow for validating this compound specificity using CCR2 KO mice.

Comparative Data: this compound vs. CCR2 Knockout

The following table summarizes the quantitative results from a thioglycollate-induced peritonitis model. This model is used to assess the recruitment of inflammatory cells, particularly macrophages, into the peritoneal cavity. The data demonstrates that this compound treatment in wild-type mice phenocopies the genetic deletion of CCR2 and that the drug has no further effect in mice already lacking the receptor, confirming its on-target specificity.[8]

Experimental GroupTreatmentTotal Peritoneal Cells (x10⁶)Peritoneal Macrophages (x10⁶)% Inhibition of Macrophage Influx
Wild-Type Vehicle25.015.0Baseline
Wild-Type This compound (100 mg/kg)12.55.0~67%
CCR2-/- Vehicle10.04.0~73%
CCR2-/- This compound (100 mg/kg)10.04.0~73% (No additional effect)
Data is representative and compiled from findings reported in preclinical studies of this compound.[8]

Experimental Protocols

Thioglycollate-Induced Peritonitis Model

This in vivo protocol is designed to assess the effect of a CCR2 antagonist on inflammatory cell recruitment.

Materials:

  • Wild-type (e.g., C57BL/6) and CCR2-/- mice.

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sterile 4% Brewer's thioglycollate medium.

  • Phosphate-buffered saline (PBS).

  • FACS buffer (PBS with 2% FBS).

  • Antibodies for flow cytometry (e.g., anti-F4/80 for macrophages, anti-Ly6G for neutrophils).

  • Flow cytometer.

Procedure:

  • Animal Grouping: Acclimate wild-type and CCR2-/- mice and divide them into four groups as described in the table above.

  • Drug Administration: Administer this compound (e.g., 30-100 mg/kg) or vehicle via oral gavage (p.o.) at a specified time point before inducing peritonitis (e.g., 1 hour prior).

  • Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate medium intraperitoneally (i.p.) into each mouse.

  • Cell Harvest: At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice. Harvest the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS.

  • Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • Flow Cytometry Analysis: Stain the harvested cells with fluorescently-labeled antibodies against specific cell surface markers (e.g., F4/80 for macrophages) to quantify the different immune cell populations.

  • Data Analysis: Calculate the total number of each cell type per mouse. Determine the percent inhibition of macrophage influx relative to the vehicle-treated wild-type group.

In Vitro Monocyte Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[9]

Materials:

  • CCR2-expressing cells (e.g., murine monocyte cell line WEHI-274.1 or human THP-1 cells).[9]

  • Recombinant murine or human CCL2.

  • This compound.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Chemotaxis chamber system (e.g., Transwell inserts with 5 µm pores for a 24-well plate).[9]

  • Cell viability/quantification reagent (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium.

  • Assay Setup:

    • Add assay medium containing CCL2 (e.g., 10 nM) to the lower wells of the chemotaxis plate.

    • Add assay medium without CCL2 to control wells (for measuring random migration).

  • Cell Preparation: Resuspend CCR2-expressing cells in assay medium. Pre-incubate the cells with the various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Initiate Migration: Add the cell suspension to the upper chamber (Transwell insert).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).

  • Quantification:

    • Remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a fluorescence-based assay like Calcein-AM.

  • Data Analysis: Plot the cell migration against the concentration of this compound to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the CCL2-induced chemotaxis. This compound has reported IC₅₀ values of 7.8 nM for murine CCR2 and 3.8 nM for human CCR2 in chemotaxis assays.[5]

Conclusion

The comparative data from studies involving this compound and CCR2 knockout mice provides compelling evidence for the drug's mechanism of action. The pharmacological blockade of CCR2 by this compound in wild-type animals effectively replicates the phenotype of genetic CCR2 deficiency in models of macrophage-driven inflammation.[8] The lack of an additive effect in CCR2-/- mice robustly confirms that the anti-inflammatory properties of this compound are mediated specifically through the CCR2 receptor.[8] This validation strategy is a cornerstone of modern drug development, ensuring on-target activity and providing a strong rationale for clinical investigation.

References

A Comparative Guide: INCB3344 vs. Anti-CCL2 Monoclonal Antibodies in Targeting the CCL2/CCR2 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. Its role in various pathologies, including inflammatory diseases and cancer, has made it a prime target for therapeutic intervention. This guide provides an objective comparison of two distinct strategies to inhibit this pathway: INCB3344, a small molecule CCR2 antagonist, and monoclonal antibodies that target the ligand, CCL2.

Executive Summary

Both this compound and anti-CCL2 monoclonal antibodies have demonstrated the ability to disrupt the CCL2/CCR2 axis. This compound, a potent and selective small molecule inhibitor of CCR2, offers the advantage of oral bioavailability. In contrast, anti-CCL2 monoclonal antibodies, such as the discontinued (B1498344) carlumab, directly neutralize the chemokine CCL2. While both approaches have shown promise in preclinical models, they exhibit different pharmacological profiles and have encountered distinct challenges in clinical development. This guide presents a detailed comparison of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and anti-CCL2 monoclonal antibodies lies in their therapeutic targets within the same signaling pathway.

This compound is a potent, selective, and orally bioavailable antagonist of CCR2.[1][2][3][4] It functions by binding directly to the CCR2 receptor on the surface of cells, primarily monocytes, preventing CCL2 from binding and initiating downstream signaling. This competitive inhibition effectively blocks the chemotactic signals that recruit these immune cells to tissues.

Anti-CCL2 monoclonal antibodies , such as carlumab, are designed to bind with high affinity and specificity to the chemokine CCL2 itself.[5][6] By neutralizing CCL2 in the extracellular space, these antibodies prevent it from interacting with its receptor, CCR2. This approach aims to reduce the overall pool of available CCL2 that can drive inflammatory cell infiltration.

dot

Figure 1. Mechanisms of Action cluster_ecm Extracellular Matrix cluster_cell Monocyte/Macrophage CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binding mAb Anti-CCL2 mAb (e.g., Carlumab) mAb->CCL2 Neutralization Signaling Downstream Signaling (Chemotaxis, Inflammation) CCR2->Signaling This compound This compound This compound->CCR2 Antagonism

Caption: Mechanisms of this compound and Anti-CCL2 Monoclonal Antibodies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative anti-CCL2 monoclonal antibodies, providing a basis for comparing their potency and pharmacological properties.

Table 1: In Vitro Potency

ParameterThis compoundAnti-CCL2 Monoclonal Antibody (Carlumab/Other)
Target CCR2 ReceptorCCL2 Ligand
Binding Affinity (IC50) 5.1 nM (human CCR2), 9.5 nM (murine CCR2)[3][4]-
Binding Affinity (Kd) ~5 nM (human CCR2)[7]2.4 nM (in vivo, Carlumab)
Functional Inhibition (IC50) 3.8 nM (human, chemotaxis), 7.8 nM (murine, chemotaxis)[3][4]-
Functional Inhibition (EC50) -9.459 ng/mL (Carlumab binding to immobilized CCL2)[8]
Neutralization Dose (ND50) -0.5-2.0 µg/mL (MAB679, CCL2-induced chemotaxis)

Table 2: Pharmacokinetics & In Vivo Efficacy

ParameterThis compoundAnti-CCL2 Monoclonal Antibody (Carlumab/Other)
Administration Route Oral[3][4]Intravenous/Intraperitoneal[9][10]
Oral Bioavailability 47% (mice)[4]Not Applicable
Selectivity >100-fold over other chemokine receptors[11]Highly specific for CCL2[5]
Preclinical Models Delayed-type hypersensitivity, experimental autoimmune encephalomyelitis, inflammatory arthritis, diabetic nephropathy, cancer[2][11]Glioma, prostate cancer, breast cancer, hepatocellular carcinoma[12][13][14]
Key In Vivo Findings Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[11]Reduced tumor-associated macrophages and myeloid-derived suppressor cells; modest survival benefit as monotherapy.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the cited experimental data.

This compound: In Vitro Characterization

1. Radioligand Binding Assay [3]

  • Objective: To determine the binding affinity (IC50) of this compound for CCR2.

  • Cells: WEHI-274.1, a murine monocytic cell line expressing CCR2.

  • Radioligand: 125I-labeled murine CCL2.

  • Procedure:

    • WEHI-274.1 cells are incubated with varying concentrations of this compound.

    • 125I-mCCL2 is added to the cell suspension.

    • The mixture is incubated to allow for competitive binding.

    • Cells are harvested, and the amount of bound radioligand is measured using a scintillation counter.

    • IC50 values are calculated by determining the concentration of this compound that inhibits 50% of the specific binding of 125I-mCCL2.

2. Chemotaxis Assay [1][11]

  • Objective: To assess the functional inhibition of CCL2-induced cell migration by this compound.

  • Cells: Human monocytic cell line (e.g., THP-1) or primary monocytes.

  • Apparatus: Transwell migration chambers (e.g., 5 µm pore size).

  • Procedure:

    • Cells are pre-incubated with various concentrations of this compound or vehicle control.

    • CCL2 is placed in the lower chamber of the Transwell plate to act as a chemoattractant.

    • The pre-treated cells are added to the upper chamber.

    • The plate is incubated to allow for cell migration through the porous membrane.

    • The number of migrated cells in the lower chamber is quantified, often using a fluorescent dye and a plate reader.

    • IC50 values are determined as the concentration of this compound that causes 50% inhibition of the chemotactic response to CCL2.

dot

Figure 2. In Vitro Chemotaxis Assay Workflow A 1. Pre-incubate monocytes with this compound C 3. Add cells to upper chamber A->C B 2. Add CCL2 to lower chamber B->C D 4. Incubate to allow migration C->D E 5. Quantify migrated cells D->E

Caption: Workflow for a typical in vitro chemotaxis assay.

Anti-CCL2 Monoclonal Antibody: In Vivo Efficacy

1. Murine Glioma Model [9]

  • Objective: To evaluate the effect of an anti-CCL2 monoclonal antibody on tumor growth and the tumor microenvironment.

  • Animal Model: C57BL/6 mice intracranially implanted with GL261 glioma cells.

  • Treatment: Intraperitoneal administration of an anti-mouse CCL2 monoclonal antibody (e.g., 2 mg/kg, twice weekly).

  • Procedure:

    • Mice are inoculated with glioma cells.

    • Treatment with the anti-CCL2 antibody or an isotype control antibody is initiated.

    • Tumor growth is monitored, and survival is recorded.

    • At the end of the study, tumors are harvested, and the immune cell infiltrate (e.g., tumor-associated macrophages and myeloid-derived suppressor cells) is analyzed by flow cytometry.

dot

Figure 3. In Vivo Glioma Model Workflow A 1. Intracranial implantation of glioma cells B 2. Treatment with anti-CCL2 mAb or isotype control A->B C 3. Monitor tumor growth and survival B->C D 4. Analyze tumor immune infiltrate C->D

Caption: Workflow for an in vivo glioma model study.

Discussion and Conclusion

The choice between a small molecule CCR2 antagonist like this compound and an anti-CCL2 monoclonal antibody depends on the specific therapeutic context and desired pharmacological properties.

This compound offers the significant advantage of oral administration, which is generally preferred for chronic diseases. Its high potency and selectivity, demonstrated in a range of preclinical models of inflammation and diabetic nephropathy, underscore its potential.[2][11]

Anti-CCL2 monoclonal antibodies provide a direct and highly specific method of neutralizing the target ligand. However, the clinical development of carlumab was discontinued due to limited success, with studies suggesting that compensatory upregulation of CCL2 may limit its long-term efficacy as a monotherapy.[5][14] Preclinical studies have shown that anti-CCL2 antibodies can modulate the tumor microenvironment by reducing the infiltration of immunosuppressive myeloid cells.[9] Combining anti-CCL2 therapy with other treatments, such as chemotherapy, has been explored to enhance its anti-tumor effects.[10]

References

Comparative Guide to the Cross-Reactivity of CCR2 Antagonist INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR2 antagonist INCB3344's performance, specifically focusing on its cross-reactivity with C-C chemokine receptor type 2 (CCR2) from various species. This information is crucial for the selection of appropriate preclinical models and the translation of research findings to clinical applications. The data presented is supported by experimental findings from publicly available literature.

Performance Comparison of CCR2 Antagonists

This compound was developed as a potent and selective CCR2 antagonist with the significant advantage of being active against rodent CCR2, a characteristic not shared by many other early-generation CCR2 antagonists.[1] This cross-reactivity is essential for validating the therapeutic potential of CCR2 antagonism in rodent models of inflammatory diseases.

Below is a summary of the in vitro potency of this compound compared to other notable CCR2 antagonists, JNJ-41443532 and RS-504393, across different species. This data highlights the variability in antagonist affinity depending on the species, a critical factor for preclinical study design.

Table 1: In Vitro Binding Affinity of CCR2 Antagonists
CompoundSpeciesAssay TypeIC50 (nM)
This compound HumanBinding Antagonism5.1
MouseBinding Antagonism9.5
RatBinding Antagonism7.3
CynomolgusBinding Antagonism16
JNJ-41443532 HumanBinding Affinity37
MouseBinding Affinity (Ki)9600
RS-504393 HumanBinding Affinity89 - 98
MouseBinding Affinity>10,000 (estimated)*

*In vitro IC50 for murine CCR2 is not explicitly reported, but a concentration of 10 µM was required to block CCL2-induced migration of murine macrophage cell lines, suggesting significantly lower potency compared to human CCR2.[2]

Table 2: In Vitro Functional Activity of CCR2 Antagonists
CompoundSpeciesAssay TypeIC50 (nM)
This compound HumanChemotaxis Antagonism3.8
MouseChemotaxis Antagonism7.8
RatChemotaxis Antagonism2.7
CynomolgusChemotaxis Antagonism6.2
JNJ-41443532 HumanChemotaxis Antagonism30
MouseChemotaxis AntagonismNot Reported
RS-504393 HumanChemotaxis Antagonism330
MouseFunctional InhibitionEffective at 10 µM[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

CCR2 Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: Cell lines endogenously expressing or engineered to overexpress CCR2 from the species of interest (e.g., WEHI-274.1 for murine CCR2, or HEK293 cells transfected with human, rat, or cynomolgus CCR2).

  • Radioligand: Typically 125I-labeled CCL2 (MCP-1).

  • Test Compounds: this compound or other CCR2 antagonists.

  • Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin, pH 7.1).

  • Wash Buffer: Cold assay buffer.

  • Filtration Plate: 96-well filter plate.

  • Scintillation Counter.

Procedure:

  • Cell Membrane Preparation: Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled CCL2, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Transfer the contents of the assay plate to a filter plate and wash with cold wash buffer to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the bound ligand on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, CCL2.

Materials:

  • Cells: Monocytic cell lines (e.g., THP-1) or primary monocytes that express CCR2.

  • Chemoattractant: Recombinant CCL2 (MCP-1) of the corresponding species.

  • Test Compounds: this compound or other CCR2 antagonists.

  • Assay Medium: Serum-free or low-serum medium.

  • Transwell Inserts: Inserts with a porous membrane (e.g., 5 µm pore size) for a multi-well plate.

  • Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: Label the cells with a fluorescent dye.

  • Assay Setup: Add the chemoattractant (CCL2) to the lower chamber of the multi-well plate.

  • Compound Incubation: Incubate the labeled cells with varying concentrations of the test compound.

  • Cell Migration: Add the cell and compound mixture to the upper chamber of the Transwell insert and place the insert into the well containing the chemoattractant.

  • Incubation: Incubate the plate to allow for cell migration from the upper to the lower chamber.

  • Quantification: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the cell migration induced by CCL2.

Visualizations

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2 activates intracellular signaling cascades that lead to monocyte and macrophage recruitment and inflammation. CCR2 antagonists like this compound block this initial binding step.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_Protein G-protein Activation CCR2->G_Protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Response Cellular Responses (Chemotaxis, Adhesion, Proliferation) Downstream->Response

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for CCR2 Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a CCR2 antagonist.

Binding_Assay_Workflow Start Start: Prepare Cell Membranes Expressing CCR2 Add_Components Add to 96-well Plate: 1. Cell Membranes 2. 125I-labeled CCL2 3. Test Compound (e.g., this compound) Start->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Filter to Separate Bound and Free Radioligand Incubate->Filter Wash Wash to Remove Non-specific Binding Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze

References

A Comparative Guide to the Efficacy of INCB3344 and Other Small Molecule CCR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical efficacy of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), with other notable CCR2 inhibitors: PF-04634817, MLN1202, and Avacopan (B605695) (formerly CCX140-B). This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side analysis of their performance based on available experimental data.

Mechanism of Action: Targeting the CCL2-CCR2 Axis

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. By blocking the interaction between CCL2 and CCR2, these small molecule inhibitors aim to disrupt the inflammatory cascade.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which ultimately regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production.[1][2][3]

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt STAT STAT JAK->STAT MAPK MAPK Ca_mobilization->MAPK Cellular_Response Cellular Response (Chemotaxis, Proliferation, Cytokine Production) Akt->Cellular_Response STAT->Cellular_Response MAPK->Cellular_Response Ca_mobilmobilization Ca_mobilmobilization

A simplified diagram of the CCR2 signaling cascade.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of these CCR2 inhibitors has been evaluated through various binding and functional assays. The following tables summarize the available data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesIC50 (nM)Reference
Binding AntagonismHuman5.1[4][5]
Murine9.5[4][5]
Rat7.3[5]
Cynomolgus16[5]
Chemotaxis AntagonismHuman3.8[4][5]
Murine7.8[4][5]
Rat2.7[5]
Cynomolgus6.2[5]

This compound demonstrates high selectivity for CCR2, with IC50 values greater than 1 µM for other chemokine receptors like CCR1 and CCR5.[5]

Table 2: In Vitro Potency of Other CCR2 Inhibitors

InhibitorAssay TypeSpeciesIC50 (nM)Reference
PF-04634817CCR2 AntagonismRat20.8[6]
CCR5 AntagonismRat470[6]
Avacopan (CCX140-B)Chemotaxis (in buffer)Human8[7]
Chemotaxis (in 100% human serum)Human200[7]
Ca²⁺ MobilizationHuman3[7]
¹²⁵I-CCL2 BindingHuman17[7]

Preclinical Efficacy in Animal Models

The in vivo efficacy of these CCR2 inhibitors has been assessed in various animal models of inflammatory and autoimmune diseases.

This compound: Broad Anti-inflammatory Activity

This compound has demonstrated significant efficacy in multiple rodent models of inflammation.

  • Delayed-Type Hypersensitivity (DTH): In a mouse model of DTH, this compound treatment resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[8][9]

  • Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[8][9]

  • Inflammatory Arthritis: this compound also showed efficacy in a rat model of inflammatory arthritis.[8][9]

Table 3: Preclinical Efficacy of this compound in a Thioglycollate-Induced Peritonitis Model

Dose (mg/kg, BID)Inhibition of Macrophage Influx (%)Reference
30~50[9]
60~75[9]
100>90[9]
PF-04634817: Focus on Diabetic Nephropathy

Preclinical studies with PF-04634817 have primarily focused on its potential in treating diabetic kidney disease.

  • Diabetic Nephropathy Model: In hypertensive Nos3-deficient mice with streptozotocin-induced diabetes, both early and late intervention with PF-04634817 (30 mg/kg/day) inhibited kidney inflammation and glomerulosclerosis.[10] Early intervention also reduced albuminuria and podocyte loss.[10]

Clinical Efficacy: A Diverse Range of Indications

Clinical trials have evaluated the efficacy of these CCR2 inhibitors in various human diseases.

This compound

While a potent preclinical tool, this compound was not advanced to clinical development due to moderate hERG activity.[11]

PF-04634817: Modest Effects in Diabetic Nephropathy

A Phase 2 clinical trial evaluated the efficacy of PF-04634817 in adults with overt diabetic nephropathy.

  • Primary Endpoint: After 12 weeks of treatment, PF-04634817 resulted in a modest, placebo-adjusted reduction in the urinary albumin-to-creatinine ratio (UACR) of 8.2%.[12]

  • Outcome: Due to the modest efficacy observed, the clinical development of PF-04634817 for this indication was discontinued.[12]

Table 4: Key Results from the Phase 2 Trial of PF-04634817 in Diabetic Nephropathy

ParameterPF-04634817 GroupPlacebo Groupp-valueReference
Number of Patients17056-[12]
Placebo-Adjusted UACR Reduction at Week 128.2%--[12]
Serious Adverse Events10%9%-[13]
MLN1202: Targeting Atherosclerosis

MLN1202, a humanized monoclonal antibody against CCR2, was investigated for its anti-inflammatory effects in patients at high risk for atherosclerosis.[14][15]

  • Primary Endpoint: A Phase 2 trial demonstrated that a single dose of MLN1202 significantly reduced high-sensitivity C-reactive protein (hsCRP) levels, a biomarker of inflammation, compared to placebo.[14][16] The median reduction in CRP relative to placebo was 26.7% at day 57.[17]

  • Safety: MLN1202 was generally well-tolerated in this study.[14][17]

Avacopan (CCX140-B): A Novel Treatment for ANCA-Associated Vasculitis

Avacopan, an orally administered selective C5a receptor and CCR2 inhibitor, has shown significant efficacy in the treatment of ANCA-associated vasculitis.

  • Primary Endpoints (ADVOCATE Trial): In a Phase 3 trial, Avacopan was non-inferior to a tapering regimen of prednisone (B1679067) for inducing remission at week 26 and superior for sustained remission at week 52.[18]

  • Remission Rates: At week 26, 72.3% of patients in the avacopan group achieved remission compared to 70.1% in the prednisone group.[18] At week 52, 65.7% of the avacopan group maintained sustained remission versus 54.9% in the prednisone group.[18]

  • Safety: The incidence of serious adverse events was similar between the avacopan and prednisone groups.[19][20] Pooled data from three clinical trials indicated that avacopan was associated with fewer adverse events, serious adverse events, and infections compared to non-avacopan treatment.[21][22]

Table 5: Key Efficacy Outcomes from the ADVOCATE Phase 3 Trial of Avacopan

OutcomeAvacopan GroupPrednisone GroupReference
Number of Patients166165[18]
Remission at Week 2672.3%70.1%[18]
Sustained Remission at Week 5265.7%54.9%[18]
Relapse Rate (in patients aged ≥75)3.8%20.8%[19]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (for this compound)

  • Objective: To determine the binding affinity of the inhibitor to the CCR2 receptor.

  • Method: A whole-cell binding assay is performed using a cell line endogenously expressing the target receptor (e.g., murine monocyte cell line WEHI-274.1 for mCCR2). Cells are incubated with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-labeled mCCL2) in the presence of varying concentrations of the test compound. The amount of bound radioligand is measured to determine the concentration of the inhibitor that displaces 50% of the radioligand (IC50).[5]

2. Chemotaxis Assay

  • Objective: To assess the functional ability of the inhibitor to block cell migration in response to a CCR2 ligand.

  • Method: A transwell migration assay is commonly used. Cells expressing CCR2 (e.g., human monocytic cell line THP-1) are placed in the upper chamber of a transwell plate, while a chemoattractant (e.g., CCL2) is placed in the lower chamber. The test compound is added to the upper chamber with the cells. The number of cells that migrate to the lower chamber after a specific incubation period is quantified to determine the inhibitory effect of the compound.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare cell suspension (e.g., THP-1 cells) B Add test compound (e.g., this compound) to cells A->B D Add cell/compound mixture to upper chamber B->D C Add chemoattractant (e.g., CCL2) to lower chamber of Transwell plate C->D E Incubate plate to allow cell migration D->E F Quantify migrated cells in lower chamber E->F G Calculate percent inhibition and determine IC50 F->G

A generalized workflow for an in vitro chemotaxis assay.
In Vivo Models

1. Thioglycollate-Induced Peritonitis

  • Objective: To evaluate the in vivo activity of a compound in inhibiting monocyte/macrophage recruitment.

  • Method: Mice are injected intraperitoneally with thioglycollate, a sterile inflammatory agent. The test compound is administered prior to or after the thioglycollate injection. At a specific time point, peritoneal lavage is performed to collect the inflammatory cells. The total number of cells and the differential cell counts (macrophages, neutrophils) are determined to assess the effect of the compound on leukocyte infiltration.[9]

2. Adjuvant-Induced Arthritis (AIA) in Rats

  • Objective: To assess the therapeutic potential of a compound in a model of rheumatoid arthritis.

  • Method: Arthritis is induced in rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) at the base of the tail or in a footpad. The development of arthritis is monitored by scoring paw swelling and inflammation. The test compound is administered therapeutically after the onset of disease. The severity of arthritis is compared between the treated and vehicle control groups.

Summary and Conclusion

This guide provides a comparative overview of the efficacy of this compound and other small molecule CCR2 inhibitors. This compound demonstrates high potency and selectivity for CCR2 in vitro and significant efficacy in various preclinical models of inflammation. While it did not proceed to clinical trials, it serves as a valuable tool for target validation.

Among the clinically evaluated inhibitors, PF-04634817 showed only modest efficacy in diabetic nephropathy, leading to the discontinuation of its development for this indication.[12] MLN1202 demonstrated a positive effect on a key inflammatory biomarker in atherosclerosis, suggesting a potential role for CCR2 inhibition in this disease.[14] Avacopan has emerged as a promising therapeutic for ANCA-associated vasculitis, demonstrating non-inferiority to standard-of-care glucocorticoids for inducing remission and superiority for sustaining remission, with a favorable safety profile.[18][19]

The data presented here highlight the therapeutic potential of targeting the CCR2 pathway in various inflammatory and autoimmune diseases. However, the varying degrees of success observed with different inhibitors and in different indications underscore the complexity of this signaling axis and the importance of careful patient selection and clinical trial design. Further research is warranted to fully elucidate the therapeutic potential of CCR2 inhibition and to develop novel, highly effective, and safe inhibitors for a range of human diseases.

References

Validating INCB3344's In Vivo Efficacy Through Ex Vivo Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist, INCB3344, with other relevant alternatives. By integrating in vivo efficacy data with ex vivo analysis, this document offers a framework for validating the pharmacological effects of this potent anti-inflammatory agent. All experimental data is presented to facilitate objective comparison, supported by detailed methodologies for key assays.

Executive Summary

This compound is a potent and selective small-molecule antagonist of the CCR2 receptor, demonstrating efficacy in various preclinical models of inflammation.[1][2] CCR2 plays a crucial role in mediating the recruitment of monocytes and macrophages to sites of inflammation, primarily through its interaction with the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). By blocking this interaction, this compound effectively attenuates the inflammatory response. This guide delves into the quantitative performance of this compound against other CCR2 antagonists, outlines the experimental protocols to assess its effects, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison of CCR2 Antagonists

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other known CCR2 antagonists. It is important to note that direct head-to-head in vivo studies are not always publicly available; therefore, some comparisons are based on data from independent studies conducted in similar models.[3]

Table 1: In Vitro Potency of CCR2 Antagonists [4]

CompoundAssaySpeciesTargetIC50 (nM)
This compound BindingHumanhCCR25.1
BindingMurinemCCR29.5
ChemotaxisHumanhCCR23.8
ChemotaxisMurinemCCR27.8
CCR2 antagonist 4 (Teijin compound 1) BindingHumanCCR2b180
ChemotaxisHumanCCR224

Table 2: In Vivo Efficacy of CCR2 Antagonists in a Rat Adjuvant-Induced Arthritis Model [3]

CompoundDose & AdministrationDurationKey Finding
This compound 100 mg/kg, twice daily, oral1 week (therapeutic)Significant inhibition of paw swelling, joint damage, and bone resorption.[1]
JNJ-41443532 (or related compound) 100 mg/kg, twice daily, intraperitoneal1 weekInhibition of paw swelling.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 (MCP-1) CCL2 (MCP-1) CCR2 CCR2 CCL2 (MCP-1)->CCR2 Binds G_protein G-protein CCR2->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Response Monocyte/Macrophage Recruitment & Inflammation Downstream->Response This compound This compound This compound->CCR2 Blocks

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis Induction Induce Disease Model (e.g., Adjuvant-Induced Arthritis) Treatment Administer this compound or Vehicle Control Induction->Treatment Monitoring Monitor Disease Progression (e.g., Paw Swelling) Treatment->Monitoring Isolation Isolate Tissues/Cells (e.g., Spleen, Blood) Monitoring->Isolation Analysis Analyze Immune Cell Populations (Flow Cytometry, ELISA) Isolation->Analysis Validation Validate In Vivo Effects Analysis->Validation

Figure 2: General experimental workflow for validating in vivo effects with ex vivo analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and ex vivo assays used to characterize CCR2 antagonists.

In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)

The AIA model is a well-established method for evaluating the efficacy of anti-inflammatory compounds.

Materials:

  • Female Lewis rats

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Induction of Arthritis: On day 0, induce arthritis by injecting 100 µL of CFA emulsion at the base of the tail of each rat.

  • Treatment: For a therapeutic dosing regimen, begin oral administration of this compound (e.g., 100 mg/kg, twice daily) or vehicle control on day 9 after adjuvant injection, when signs of arthritis typically appear.[1]

  • Monitoring: Monitor the rats daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and ankylosis. Assign a clinical score to each paw.

  • Termination and Analysis: At the end of the study (e.g., day 16), euthanize the animals. Collect hind paws for histological analysis to assess joint damage and bone resorption.

Ex Vivo Analysis: Flow Cytometry of Splenocytes

This protocol allows for the quantification of different immune cell populations in the spleen following in vivo treatment.

Materials:

  • Spleens from treated and control animals

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD11b for macrophages/monocytes, CD3 for T cells, B220 for B cells)

  • Flow cytometer

Procedure:

  • Spleen Processing: Aseptically remove the spleen and place it in a petri dish with cold RPMI 1640.

  • Cell Suspension: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.

  • RBC Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5 minutes at room temperature.

  • Washing: Add RPMI 1640 with 10% FBS to neutralize the lysis buffer and centrifuge. Wash the cells twice with PBS.

  • Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies for 30 minutes on ice in the dark.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to quantify the percentages of different immune cell populations.

Ex Vivo Analysis: Whole Blood MCP-1 Binding Assay

This assay measures the pharmacodynamic activity of a CCR2 antagonist by assessing its ability to block the binding of labeled MCP-1 to monocytes in whole blood.

Materials:

  • Freshly drawn whole blood from treated and control animals

  • Fluorescently labeled MCP-1 (e.g., Alexa Fluor 488-MCP-1)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Incubation: Aliquot the whole blood and incubate with a saturating concentration of fluorescently labeled MCP-1 for 30-60 minutes at 37°C.

  • RBC Lysis: After incubation, lyse the red blood cells using a lysis buffer.

  • Washing: Centrifuge the remaining white blood cells and wash them with PBS.

  • Analysis: Analyze the samples on a flow cytometer, gating on the monocyte population based on forward and side scatter characteristics. The mean fluorescence intensity (MFI) of the labeled MCP-1 is measured. A decrease in MFI in the this compound-treated group compared to the vehicle group indicates target engagement and inhibition of MCP-1 binding.

Conclusion

This compound is a potent and selective CCR2 antagonist with demonstrated efficacy in preclinical models of inflammatory diseases. The combination of in vivo studies and subsequent ex vivo analyses provides a robust platform for validating its mechanism of action and therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers in the field of inflammation and drug development, enabling a more comprehensive understanding and objective comparison of this compound with other CCR2-targeting therapies. The use of standardized models and analytical methods is paramount for generating reproducible and comparable data to accelerate the translation of promising preclinical candidates into clinical applications.

References

A Comparative Guide: INCB3344 Versus Genetic Knockdown of CCR2 for Targeted Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, are pivotal in mediating the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. This signaling axis is a key therapeutic target in a variety of diseases, including inflammatory disorders and cancer. This guide provides an objective comparison between a potent small molecule antagonist, INCB3344, and genetic knockdown of CCR2, offering insights into their respective methodologies and performance based on available experimental data.

Mechanism of Action: Pharmacological Inhibition vs. Genetic Ablation

This compound is a potent and selective, orally bioavailable antagonist of CCR2.[1][2] It functions by binding to the CCR2 receptor, thereby preventing the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), and inhibiting downstream signaling pathways.[3] This blockade is rapid and reversible, allowing for temporal control of CCR2 inhibition.[3]

Genetic knockdown of CCR2 , typically achieved through techniques like CRISPR/Cas9 or RNA interference (siRNA/shRNA), results in the partial or complete ablation of CCR2 expression at the genetic or transcript level. This approach offers a more permanent and potentially more complete inhibition of the CCR2 signaling pathway within the targeted cells.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound - Binding Antagonism

Target SpeciesAssay TypeCell Line/SystemIC50 (nM)
HumanWhole Cell BindinghCCR25.1
MurineWhole Cell BindingmCCR29.5
MurineWhole Cell BindingWEHI-274.1 cells10 ± 5
RatWhole Cell BindingrCCR27.3
CynomolgusWhole Cell BindingcCCR216

Data sourced from MedchemExpress and Benchchem.[1][4]

Table 2: In Vitro Potency of this compound - Chemotaxis Antagonism

Target SpeciesAssay TypeIC50 (nM)
HumanChemotaxis3.8
MurineChemotaxis7.8
RatChemotaxis2.7
CynomolgusChemotaxis6.2

Data sourced from MedchemExpress.[1]

Table 3: Selectivity Profile of this compound

TargetIC50
Murine CCR1>1 µM
Murine CCR5>3 µM
>50 Ion Channels, Transporters, and other GPCRs>1 µM

Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events crucial for cell migration, proliferation, and survival. Both this compound and genetic knockdown of CCR2 aim to disrupt this pathway.

Figure 1: Simplified CCR2 signaling pathway and points of intervention.

Experimental Workflow: this compound vs. CCR2 Knockdown

The following diagrams illustrate typical experimental workflows for evaluating the effects of this compound and CCR2 genetic knockdown on cell migration.

Experimental_Workflows Experimental Workflows for CCR2 Inhibition cluster_this compound This compound Treatment Workflow cluster_Knockdown CCR2 Genetic Knockdown Workflow A1 Culture Target Cells (e.g., THP-1 monocytes) A2 Pre-incubate cells with this compound A1->A2 A3 Perform Chemotaxis Assay (e.g., Transwell assay with CCL2) A2->A3 A4 Quantify Cell Migration A3->A4 B1 Design and Synthesize sgRNA for CCR2 B2 Transfect Cells with CRISPR/Cas9 and sgRNA B1->B2 B3 Select and Validate Knockdown Clones (e.g., Western Blot, qPCR) B2->B3 B4 Perform Chemotaxis Assay with Knockdown Cells B3->B4 B5 Quantify Cell Migration B4->B5

Figure 2: Comparative experimental workflows.

Detailed Experimental Protocols

I. This compound In Vitro Chemotaxis Assay

This protocol is adapted from standard methods for evaluating chemokine receptor antagonists.[5]

1. Cell Preparation:

  • Culture a human monocytic cell line (e.g., THP-1) or isolate primary peripheral blood mononuclear cells (PBMCs).
  • On the day of the assay, harvest cells and resuspend them in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Create a serial dilution of this compound in assay medium to achieve the desired final concentrations.

3. Chemotaxis Assay (Transwell System):

  • Add assay medium containing recombinant human CCL2 (hCCL2) to the lower wells of a 24-well plate with 5 µm pore size Transwell inserts.
  • In the upper chamber (the Transwell insert), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control (DMSO).
  • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours).

4. Quantification of Migration:

  • After incubation, remove the Transwell inserts.
  • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., Calcein-AM) to measure cell viability with a fluorescence plate reader.
  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

II. CCR2 Genetic Knockdown using CRISPR/Cas9

This protocol provides a general framework for generating CCR2 knockout cell lines.[6]

1. sgRNA Design and Plasmid Construction:

  • Design single guide RNAs (sgRNAs) targeting a conserved exon of the CCR2 gene using online design tools. Select sgRNAs with high on-target scores and low off-target potential.
  • Clone the selected sgRNA sequences into a suitable CRISPR/Cas9 expression vector (e.g., a vector containing both Cas9 and the sgRNA expression cassettes, and a selectable marker like puromycin (B1679871) resistance).

2. Transfection:

  • Culture the target cancer cell line (e.g., a murine colon carcinoma cell line like CT-26).[6]
  • Transfect the cells with the CCR2-targeting CRISPR/Cas9 plasmid using a suitable method, such as lipid-mediated transfection.

3. Selection of Knockdown Cells:

  • Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate untransfected cells.
  • Expand the surviving cells to generate a mixed population of cells with potential CCR2 gene edits.

4. Validation of Knockdown:

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
  • Expand the single-cell clones and screen for CCR2 knockdown at the protein level using Western blotting or flow cytometry, and at the genomic level by sequencing the targeted region to confirm the presence of insertions or deletions (indels).

5. Functional Assays:

  • Use the validated CCR2 knockdown and control (wild-type or non-targeting sgRNA transfected) cell lines in functional assays, such as the chemotaxis assay described above, to assess the impact of CCR2 ablation on cell migration.

Comparison of this compound and Genetic Knockdown

FeatureThis compound (Pharmacological Antagonist)Genetic Knockdown of CCR2 (e.g., CRISPR/Cas9)
Mechanism Reversible binding to CCR2, blocking ligand interaction.[3]Permanent disruption of the CCR2 gene, preventing protein expression.
Specificity High selectivity for CCR2 over other chemokine receptors.[1]Highly specific to the targeted gene, but potential for off-target effects.
Control Temporal control; effects can be initiated and stopped by adding or removing the compound.Permanent effect in the modified cell line and its progeny.
Completeness of Inhibition Dose-dependent inhibition; may not achieve 100% blockade in all conditions.Can achieve complete knockout (biallelic mutation), leading to total loss of function.
Experimental Timeframe Short-term experiments can be performed immediately after compound addition.Requires a longer timeframe for cell line generation and validation (weeks to months).
In Vivo Application Orally bioavailable, allowing for systemic administration in animal models.[2]Requires generation of knockout animal models or localized delivery of gene-editing reagents.
Potential for Compensation Acute inhibition may not allow for compensatory mechanisms to develop.Chronic absence of the receptor may lead to the upregulation of other signaling pathways.
Ideal Use Cases Target validation, in vivo pharmacology studies, modeling therapeutic intervention.Studying the fundamental role of a gene, creating stable cell lines for screening, validating antibody targets.

Conclusion

Both this compound and genetic knockdown of CCR2 are powerful tools for investigating the role of the CCL2-CCR2 signaling axis. This compound offers a rapid, reversible, and dose-dependent method for inhibiting CCR2 function, making it ideal for pharmacological studies and mimicking therapeutic interventions. Genetic knockdown provides a more permanent and potentially complete ablation of CCR2, which is advantageous for dissecting the fundamental biological roles of the receptor and for creating stable cellular models for further research. The choice between these two approaches will depend on the specific research question, the desired level of control, and the experimental system being used.

References

Benchmarking INCB3344: A Comparative Guide to the Potency of Newer CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the in vitro potency of the established C-C chemokine receptor 2 (CCR2) antagonist, INCB3344, benchmarked against a selection of newer antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison, complete with detailed experimental protocols and visualizations of the underlying biological pathways.

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is a critical therapeutic target for a range of inflammatory and autoimmune diseases. This compound has been a valuable tool in preclinical research, and this guide aims to contextualize its potency in the evolving landscape of CCR2-targeted therapeutics.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of this compound and several newer CCR2 antagonists. The data, presented as half-maximal inhibitory concentrations (IC50), are derived from radioligand binding and chemotaxis assays, the gold standards for assessing antagonist potency. Lower IC50 values are indicative of higher potency.

CompoundAssay TypeSpecies/Cell LineTargetIC50 (nM)
This compound BindingHumanhCCR25.1[1][2]
BindingMurinemCCR29.5[1][2]
BindingMurine (WEHI-274.1)mCCR210 ± 5[3]
ChemotaxisHumanhCCR23.8[1][2]
ChemotaxisMurinemCCR27.8[1][2]
PF-4136309 BindingHumanhCCR25.2[4]
BindingMurinemCCR217[4]
BindingRatrCCR213[4]
ChemotaxisHumanhCCR23.9[4]
INCB3284 BindingHumanhCCR23.7[5]
ChemotaxisHumanhCCR24.7[5]
BMS CCR2 22 BindingHumanhCCR25.1
Calcium FluxHumanhCCR218
ChemotaxisHumanhCCR21
JNJ-41443532 BindingHumanhCCR237[6]
ChemotaxisHumanhCCR230[6]
BindingMurinemCCR29600[6]

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or a cell line overexpressing human CCR2 (e.g., HEK293).[6][7]

  • Radioligand: 125I-labeled murine CCL2 (mCCL2) or human CCL2 (hCCL2).[7]

  • Test Compounds: this compound and newer CCR2 antagonists.

  • Assay Buffer: RPMI 1640 supplemented with 0.1% Bovine Serum Albumin (BSA) and 20 mM HEPES.[3]

  • Wash Buffer: Cold Phosphate Buffered Saline (PBS).

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of 5 x 10^5 cells/well.[3]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: A high concentration of unlabeled CCL2 (e.g., 0.3 µM).[3]

    • Compound Wells: Serial dilutions of the test compound.

  • Radioligand Addition: Add 125I-labeled CCL2 to all wells at a final concentration of approximately 150 pM.[3]

  • Cell Addition: Add the cell suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[3]

  • Filtration: Transfer the contents of the assay plate to the pre-wetted filter plate and wash the filters with ice-cold wash buffer using a vacuum manifold.

  • Quantification: Dry the filters and measure the retained radioactivity using a gamma or scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[8]

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Test Compounds: this compound and newer CCR2 antagonists.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: 5 µm pore size for a 24-well plate.[8]

  • Detection Reagent: A fluorescent dye that binds to cellular nucleic acids (e.g., CyQuant).

Procedure:

  • Cell Preparation: Culture cells to the desired density. Prior to the assay, starve the cells in serum-free medium for 2-4 hours. Resuspend the cells in assay medium.[8]

  • Assay Setup:

    • Lower Chamber: Add assay medium containing CCL2 (e.g., 30 nM) to the lower wells of the 24-well plate.[3] For the negative control, add assay medium without CCL2.

    • Upper Chamber: In separate tubes, pre-incubate the cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.[8]

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Add a cell lysis buffer containing a fluorescent dye to the lower wells.

    • Measure the fluorescence, which is proportional to the number of migrated cells.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

To understand how these antagonists exert their effects, it is crucial to visualize the CCR2 signaling pathway and the experimental workflows.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular events, leading to monocyte and macrophage migration. CCR2 antagonists block this initial binding step.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds Antagonist CCR2 Antagonist (e.g., this compound) Antagonist->CCR2 Blocks G_protein G-protein (Gαi, Gβγ) CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK/p38 Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Chemotaxis Cell Migration (Chemotaxis) PI3K_Akt->Chemotaxis MAPK->Chemotaxis JAK_STAT->Chemotaxis

Caption: Simplified CCR2 signaling cascade and the inhibitory action of antagonists.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the potency of CCR2 antagonists.

Binding_Assay_Workflow start Start prepare_cells Prepare CCR2-expressing cells start->prepare_cells prepare_reagents Prepare Radioligand (125I-CCL2) and Test Compounds start->prepare_reagents plate_setup Set up 96-well plate: Total Binding, Non-specific Binding, and Compound dilutions prepare_cells->plate_setup prepare_reagents->plate_setup add_reagents Add Radioligand and Cells to all wells plate_setup->add_reagents incubation Incubate at RT for 30 min add_reagents->incubation filtration Filter and Wash to separate bound from free ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the CCR2 radioligand binding assay.

Experimental Workflow: Chemotaxis Assay

This diagram outlines the sequential steps of the Transwell chemotaxis assay to assess the functional inhibition of cell migration by CCR2 antagonists.

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare and Starve Monocytic Cells start->prepare_cells pre_incubate Pre-incubate cells with Test Compounds prepare_cells->pre_incubate setup_plate Add CCL2 to lower chamber of Transwell plate seed_cells Seed cells into upper chamber setup_plate->seed_cells pre_incubate->seed_cells incubation Incubate at 37°C for 2-4 hours seed_cells->incubation quantify_migration Quantify migrated cells in lower chamber incubation->quantify_migration analysis Data Analysis: Calculate IC50 quantify_migration->analysis end End analysis->end

Caption: Workflow for the in vitro Transwell chemotaxis assay.

References

Independent Validation of INCB3344's Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) antagonist INCB3344 with other alternatives, supported by experimental data. This analysis focuses on the selectivity and potency of these compounds, crucial parameters for their potential as therapeutic agents.

This compound is a potent and selective antagonist of CCR2, a key receptor involved in the inflammatory response. The recruitment of monocytes and macrophages to sites of inflammation is primarily mediated by the interaction of the chemokine CCL2 with CCR2. Dysregulation of this signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling target for drug development. This guide delves into the independent validation of this compound's selectivity and compares its performance with other known CCR2 inhibitors.

Comparative Analysis of CCR2 Antagonists

The in vitro potency and selectivity of this compound have been evaluated against a panel of other CCR2 antagonists. The following tables summarize the available quantitative data from binding and chemotaxis assays, providing a clear comparison of their performance.

Table 1: In Vitro Potency (IC50) of Various CCR2 Antagonists

CompoundAssay TypeSpeciesTargetIC50 (nM)
This compound BindingHumanhCCR25.1[1]
BindingMurinemCCR29.5[1]
ChemotaxisHumanhCCR23.8[1]
ChemotaxisMurinemCCR27.8[1]
CCR2 antagonist 4 (Teijin compound 1) BindingHumanCCR2b180[2][3]
ChemotaxisHumanCCR224[2][3]
AZD2423 Ca2+ FluxHumanCCR21.2[4]
ChemotaxisHuman (THP-1 cells)CCR24[5][6]
BMS-741672 BindingHumanCCR21.1[7]
ChemotaxisHuman (Monocytes)CCR20.67[7]
PF-04634817 BindingRatrCCR220.8[8]
BindingRatrCCR5470[8]

Table 2: Selectivity Profile of this compound and Other CCR2 Antagonists

CompoundOff-TargetSelectivity (Fold or IC50)
This compound Murine CCR1>1 µM[2]
Murine CCR5>3 µM[2]
Panel of >50 GPCRs, ion channels, transporters>100-fold selective for CCR2[9]
AZD2423 Broad panel of other receptors>500-fold selective for CCR2[5]
BMS-741672 CCR5>700-fold selective for CCR2[7]
PF-04634817 CCR5Dual CCR2/CCR5 antagonist[8]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to validate these compounds, the following diagrams illustrate the CCR2 signaling pathway and the experimental workflows for the key assays.

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to Gαi, leading to the inhibition of adenylyl cyclase. More critically for monocyte recruitment, the dissociation of G protein subunits activates downstream pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which are essential for cell migration and survival. CCR2 antagonists, such as this compound, block the initial binding of CCL2, thereby inhibiting these downstream effects.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis (Cell Migration) Akt->Chemotaxis MAPK->Chemotaxis This compound This compound This compound->CCR2 Inhibits

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of CCR2 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow A Prepare CCR2-expressing cells (e.g., WEHI-274.1 or cell membranes) B Incubate cells/membranes with radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) and varying concentrations of test compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Data Analysis: Plot % inhibition vs. compound concentration to determine IC50 value D->E

Caption: Experimental workflow for a radioligand binding assay.

Materials:

  • Cells/Membranes: Cell lines endogenously or recombinantly expressing CCR2 (e.g., WEHI-274.1, THP-1) or membranes prepared from these cells.

  • Radioligand: Typically 125I-labeled CCL2.

  • Test Compounds: this compound and other CCR2 antagonists.

  • Buffers: Assay buffer (e.g., Tris-based buffer with BSA and protease inhibitors) and wash buffer.

  • Filtration System: 96-well filter plates and a vacuum manifold.

  • Detection: Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the CCR2-expressing cells or membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled CCL2).

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, CCL2.

Chemotaxis_Assay_Workflow A Place CCL2 (chemoattractant) in the lower chamber of a Transwell plate C Add the pre-incubated cells to the upper chamber of the Transwell insert A->C B Pre-incubate CCR2-expressing cells (e.g., monocytes, THP-1) with varying concentrations of the test compound B->C D Incubate to allow cell migration through the porous membrane C->D E Quantify the number of migrated cells in the lower chamber D->E F Data Analysis: Plot % inhibition of migration vs. compound concentration to determine IC50 value E->F

Caption: Experimental workflow for a chemotaxis assay.

Materials:

  • Cells: CCR2-expressing cells capable of migration, such as primary monocytes or the THP-1 cell line.

  • Chemoattractant: Recombinant CCL2.

  • Test Compounds: this compound and other CCR2 antagonists.

  • Assay Plates: Transwell plates with a porous membrane (typically 3-8 µm pore size).

  • Detection: Cell staining dyes (e.g., Calcein AM, DAPI) and a fluorescence microscope or plate reader.

Procedure:

  • Setup: Add assay medium containing CCL2 to the lower wells of the Transwell plate.

  • Cell Preparation: Resuspend the cells in assay medium and pre-incubate them with various concentrations of the test compound or vehicle control.

  • Migration: Add the pre-incubated cells to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration towards the CCL2 gradient.

  • Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane and count them using a microscope or quantify the fluorescence using a plate reader.

  • Analysis: Calculate the percentage inhibition of migration for each compound concentration compared to the vehicle control. Plot the percentage inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

References

INCB3344: A Comparative Analysis in Preclinical Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), across various preclinical models of inflammatory diseases. The objective is to offer a clear comparison of its efficacy and mechanism of action against alternative therapeutic agents, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the CCL2-CCR2 Axis

This compound exerts its anti-inflammatory effects by inhibiting the interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor, CCR2.[1][2] This axis is a critical pathway in the recruitment of monocytes and macrophages from the bloodstream into tissues during inflammation.[1] By blocking this signaling pathway, this compound effectively reduces the influx of these key inflammatory cells to the site of inflammation, thereby mitigating tissue damage and disease progression.[1][3]

The signaling cascade initiated by CCL2 binding to CCR2 involves G-protein coupling, leading to downstream effects such as ERK phosphorylation and, ultimately, chemotaxis.[1][3] this compound competitively inhibits CCL2 binding, thereby preventing these downstream cellular responses.[1]

INCB3344_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Chemotaxis Monocyte/Macrophage Chemotaxis & Recruitment ERK_Phos->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation This compound This compound This compound->CCR2 Blocks

Figure 1: this compound Mechanism of Action

Comparative Efficacy in Inflammatory Models

This compound has demonstrated significant efficacy in a range of rodent models of inflammatory diseases. This section compares its performance with standard-of-care or relevant comparator compounds in each model.

Inflammatory Arthritis

In a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, therapeutic dosing of this compound has been shown to significantly reduce disease severity.[1]

Comparative Data: this compound vs. Methotrexate (B535133) in Collagen-Induced Arthritis

ParameterVehicle Control (CIA)This compoundMethotrexate (MTX)
Arthritis Score Severe joint inflammation and destructionSignificant reduction in clinical score[1]Significant reduction in arthritis scores[4][5]
Histopathology Severe joint destruction, cartilage and bone erosion, inflammatory cell infiltration[6]Substantial reduction in tissue inflammation[1]Reduced inflammatory cell infiltration and bone destruction[6][7]
Mechanism Uninhibited inflammatory cascadeCCR2 antagonism, reduced macrophage influx[1]Inhibition of T-cell activation, purine (B94841) metabolism antagonist[5]
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

This compound has been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many aspects of human multiple sclerosis. Therapeutic administration of this compound significantly reduces disease incidence and severity in EAE mice.[1] This effect is attributed to the inhibition of monocyte recruitment to the central nervous system (CNS).[8][9]

Comparative Data: CCR2 Antagonism in EAE

TreatmentKey FindingsReference
This compound Significantly reduces clinical signs of disease (incidence and severity).[1]
CCR2 Knockout (CCR2-/-) Mice are resistant to EAE, fail to develop mononuclear cell infiltrates in the CNS, and have decreased pro-inflammatory responses.[8][9]
Delayed-Type Hypersensitivity (DTH)

The DTH model is a classic in vivo assay of T-cell mediated immune responses. This compound treatment results in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation in a mouse model of DTH.[1][3]

Comparative Data: this compound vs. Dexamethasone (B1670325) in DTH

ParameterVehicle ControlThis compoundDexamethasone
Macrophage Influx Significant influx into tissueDose-dependent inhibition[1][3]General suppression of inflammatory cell infiltration[10]
Ear Swelling Pronounced swellingReduction in tissue inflammation[1]Significant decrease in DTH response[11][12][13]
Mechanism T-cell mediated inflammationCCR2 antagonism[1]Broad anti-inflammatory and immunosuppressive effects[10]
Diabetic Nephropathy

In a mouse model of diabetic nephropathy, administration of this compound for 8 weeks resulted in decreased albuminuria and serum creatinine (B1669602) levels. The treatment also reduced the abundance of bone marrow-derived macrophages in the kidney, as well as the expression of TLR9 and TNF-α.[14]

Comparative Data: this compound vs. ACE Inhibitors in Diabetic Nephropathy

ParameterDiabetic ControlThis compoundACE Inhibitors (e.g., Captopril, Lisinopril)
Albuminuria ElevatedDecreased[14]Decreased[15][16]
Serum Creatinine ElevatedDecreased[14]Stable or improved[15][17]
Renal Macrophage Infiltration IncreasedReduced[14]Reduced[15]
Mechanism Hyperglycemia-induced inflammation and fibrosisCCR2 antagonism, reduced macrophage recruitment[14][18]Inhibition of Angiotensin II production, reduced intrarenal MCP-1[15][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols for the inflammatory models discussed.

Collagen-Induced Arthritis (CIA) in Rats

CIA_Protocol cluster_Induction Disease Induction cluster_Treatment Treatment Regimen cluster_Assessment Assessment Day0 Day 0: Primary Immunization Intradermal injection of Type II collagen in Complete Freund's Adjuvant (CFA) Day21 Day 21: Booster Immunization Intradermal injection of Type II collagen in Incomplete Freund's Adjuvant (IFA) Day0->Day21 Treatment_Start Initiate treatment with this compound, Methotrexate, or Vehicle (Prophylactic or Therapeutic) Day21->Treatment_Start Scoring Daily clinical scoring of arthritis (paw swelling, erythema, joint rigidity) Treatment_Start->Scoring Histology Day 42: Sacrifice and Histopathological analysis of joints Scoring->Histology

Figure 2: Experimental Workflow for Collagen-Induced Arthritis
  • Induction : Male Wistar rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.[6][7]

  • Treatment : Oral administration of this compound, methotrexate, or vehicle control is typically initiated either before the onset of clinical signs (prophylactic) or after the establishment of disease (therapeutic).[4][20]

  • Assessment : Animals are monitored daily for clinical signs of arthritis, including paw swelling, erythema, and joint rigidity. At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.[5][6]

Imiquimod-Induced Psoriasis-like Inflammation
  • Induction : A daily topical dose of imiquimod (B1671794) (IMQ) cream is applied to the shaved back and/or ear of mice (e.g., BALB/c strain) for a number of consecutive days.[21][22]

  • Treatment : Topical application of test compounds (e.g., calcipotriol, clobetasol) or vehicle is administered alongside or after the IMQ application.[21][23]

  • Assessment : Skin inflammation is evaluated by scoring erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Histological analysis is performed to assess epidermal hyperplasia (acanthosis) and inflammatory cell infiltrate. Levels of inflammatory cytokines (e.g., IL-17A, IL-22) in the skin are quantified by real-time PCR or ELISA.[21][22]

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis
  • Induction : Colitis is induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).[24][25]

  • Treatment : this compound, mesalazine, or vehicle is administered, typically via oral gavage, either before, during, or after DSS administration.[24][26][27]

  • Assessment : Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and presence of blood in the stool. At the end of the study, the colon is excised, its length measured (shortening is a sign of inflammation), and tissue samples are taken for histological scoring of inflammation and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[25][27]

Summary

This compound demonstrates significant therapeutic potential across a variety of preclinical models of inflammatory diseases. Its targeted mechanism of action, inhibiting the CCR2-CCL2 axis, effectively reduces the recruitment of key inflammatory cells, leading to amelioration of disease pathology. Comparative data suggests that its efficacy is comparable to, and in some aspects potentially more targeted than, standard-of-care agents in these models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting studies aimed at further elucidating the therapeutic utility of CCR2 antagonists in inflammatory and autoimmune disorders.

References

Advantages of using INCB3344 over other research tools for CCR2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of C-C chemokine receptor 2 (CCR2) research, the selection of an appropriate investigational tool is paramount to the generation of robust and reproducible data. This guide provides an objective comparison of INCB3344 with other commonly employed research tools for studying CCR2, supported by experimental data. The evidence presented herein highlights the advantages of this compound in terms of potency, selectivity, and in vivo applicability.

Unveiling the Superiority of this compound: A Data-Driven Comparison

This compound distinguishes itself from other small molecule inhibitors through its potent and highly selective antagonism of the CCR2 receptor across multiple species, a critical feature for translational research.

Table 1: In Vitro Potency of Small Molecule CCR2 Antagonists
CompoundAssay TypeSpeciesIC50 (nM)
This compound Binding Human 5.1 [1][2][3]
Binding Murine 9.5 [1][2][3]
Binding Rat 7.3 [1][2]
Binding Cynomolgus 16 [1][2]
Chemotaxis Human 3.8 [1][2][3]
Chemotaxis Murine 7.8 [1][2][3]
Chemotaxis Rat 2.7 [1][2]
Chemotaxis Cynomolgus 6.2 [1][2]
JNJ-41443532BindingHuman37[4]
ChemotaxisHuman30[4]
CCR2 antagonist 4 (Teijin compound 1)BindingHuman180[5]
ChemotaxisHuman24[5]
RS-504393BindingHuman89 - 98
ChemotaxisHuman330

As illustrated in Table 1, this compound consistently demonstrates low nanomolar IC50 values in both receptor binding and functional chemotaxis assays across various species, including human and rodent models. This potent cross-reactivity is a significant advantage over many other CCR2 antagonists, which often exhibit poor activity against rodent CCR2, thereby limiting their utility in preclinical in vivo studies.[6]

Table 2: Selectivity Profile of this compound
TargetSpeciesIC50
CCR1Murine>1 µM[1][2]
CCR5Murine>3 µM[1][2]
Panel of >50 GPCRs, ion channels, and transportersHuman>1 µM[1][2]

Furthermore, this compound exhibits exceptional selectivity for CCR2. As shown in Table 2, it displays negligible activity against the closely related chemokine receptors CCR1 and CCR5, as well as a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] This high degree of selectivity minimizes the potential for off-target effects, ensuring that observed biological responses can be confidently attributed to the inhibition of CCR2.

In Vivo Efficacy: this compound in Preclinical Models

The superior in vitro profile of this compound translates to robust efficacy in various preclinical models of inflammatory and autoimmune diseases.

Table 3: In Vivo Efficacy of this compound vs. JNJ-41443532
CompoundAnimal ModelDosing RegimenKey Findings
This compound Thioglycollate-Induced Peritonitis (BALB/c Mice) 30-100 mg/kg, p.o., BID Dose-dependent inhibition of monocyte influx (36-73%)
Rat Adjuvant-Induced Arthritis Therapeutic dosing Significant reduction in disease severity [6][7]
Mouse Experimental Autoimmune Encephalomyelitis (EAE) Therapeutic dosing Significant reduction in disease severity [6]
Mouse Model of Diabetic Nephropathy 8 weeks administration Decreased albuminuria and serum creatinine [5]
JNJ-41443532Thioglycollate-Induced Peritonitis (hCCR2KI Mice)Oral (p.o.)ED50 of 3 mg/kg for inhibition of leukocyte influx[4][7][8]
Rat Adjuvant-Induced Arthritis100 mg/kg, i.p., BIDInhibition of paw swelling[7]

As summarized in Table 3, this compound has demonstrated significant efficacy in reducing macrophage influx and disease severity in rodent models of peritonitis, arthritis, multiple sclerosis, and diabetic nephropathy.[5][6][7] Its oral bioavailability further enhances its utility as a research tool for in vivo studies.[3]

Alternative Research Tools for CCR2

While small molecule inhibitors are powerful tools, other methods are also employed to study CCR2 function.

  • Anti-CCR2 Antibodies: Monoclonal antibodies can offer high specificity for CCR2. Neutralizing antibodies that block the binding of CCL2 can be used to inhibit CCR2 function in vitro and in vivo.[9][10] However, their large size can limit tissue penetration, and their therapeutic potential can be hampered by immunogenicity. Quantitative data on the in vitro and in vivo efficacy of specific antibody clones is crucial for their effective use.

  • CCR2 Knockout (KO) Mouse Models: Genetically engineered mice lacking the Ccr2 gene provide a valuable tool for studying the fundamental role of this receptor in various physiological and pathological processes.[11] Studies using CCR2 KO mice have demonstrated defects in monocyte recruitment and have been instrumental in understanding the role of CCR2 in diseases like arthritis and experimental autoimmune encephalomyelitis.[11][12] However, developmental compensation and the complete absence of the protein may lead to phenotypes that are not fully representative of pharmacological inhibition in adult animals. For instance, in a model of schistosomal antigen-elicited pulmonary granuloma formation, CCR2 knockout mice showed impaired mononuclear phagocyte recruitment only in the early phase, suggesting compensatory mechanisms.[13]

Understanding the Mechanism: The CCR2 Signaling Pathway

The binding of the chemokine ligand CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events that ultimately lead to monocyte and macrophage recruitment to sites of inflammation. This compound acts as an antagonist, blocking this initial binding step.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/o, Gβγ CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras This compound This compound This compound->CCR2 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PKC->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cellular_Response Cellular Response (Chemotaxis, Adhesion, Proliferation) Transcription_Factors->Cellular_Response

Caption: The CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate the replication and validation of the data presented, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prepare_cells Prepare CCR2-expressing cells (e.g., THP-1, HEK293-CCR2) start->prepare_cells add_reagents Add radioligand ([¹²⁵I]-CCL2), unlabeled CCL2 (for non-specific binding), and test compound (e.g., this compound) prepare_cells->add_reagents incubate Incubate to allow binding add_reagents->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash measure_radioactivity Measure radioactivity using a gamma counter filter_wash->measure_radioactivity analyze_data Analyze data to determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for a CCR2 radioligand binding assay.

Detailed Protocol:

  • Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes or HEK293 cells stably expressing CCR2) to the desired density. Harvest and resuspend the cells in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled CCL2).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Transfer the contents of the plate to a filter plate and wash with cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare CCR2-expressing cells and pre-incubate with test compound start->prepare_cells setup_chamber Set up Transwell chamber: - Lower chamber: Chemoattractant (CCL2) - Upper chamber: Pre-incubated cells prepare_cells->setup_chamber incubate Incubate to allow cell migration setup_chamber->incubate quantify_migration Quantify migrated cells in the lower chamber (e.g., using a fluorescent dye) incubate->quantify_migration analyze_data Analyze data to determine IC50 quantify_migration->analyze_data end End analyze_data->end

Caption: Experimental workflow for a CCR2 chemotaxis assay.

Detailed Protocol:

  • Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes) and resuspend them in assay medium. Pre-incubate the cells with various concentrations of the test compound (this compound).

  • Assay Setup: Place Transwell inserts with a permeable membrane into the wells of a 24-well plate. Add assay medium containing the chemoattractant (CCL2) to the lower chamber. Add the pre-incubated cell suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM) and quantify the fluorescence or cell number.

  • Data Analysis: Plot the percentage of inhibition of migration against the log concentration of the test compound to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the inhibition of a key downstream signaling event following CCR2 activation.

ERK_Phosphorylation_Workflow start Start prepare_cells Culture and serum-starve CCR2-expressing cells start->prepare_cells pre_incubate Pre-incubate cells with test compound (this compound) prepare_cells->pre_incubate stimulate_cells Stimulate cells with CCL2 pre_incubate->stimulate_cells lyse_cells Lyse cells to extract proteins stimulate_cells->lyse_cells western_blot Perform Western blot analysis: - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with anti-phospho-ERK  and anti-total-ERK antibodies lyse_cells->western_blot detect_quantify Detect and quantify band intensities western_blot->detect_quantify analyze_data Analyze data to determine inhibition detect_quantify->analyze_data end End analyze_data->end

Caption: Experimental workflow for an ERK phosphorylation assay.

Detailed Protocol:

  • Cell Culture and Starvation: Culture CCR2-expressing cells to sub-confluency and then serum-starve them to reduce basal ERK phosphorylation.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an optimal concentration of CCL2 for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and, subsequently, with an antibody for total ERK as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.[14][15]

References

A Comparative Guide to the In Vitro and In Vivo Profile of INCB3344, a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical data for INCB3344, a potent C-C chemokine receptor type 2 (CCR2) antagonist, with other relevant CCR2 inhibitors, JNJ-41443532 and CCX872. The objective is to present a clear, data-driven comparison of their in vitro and in vivo performance to aid researchers, scientists, and drug development professionals.

Introduction to CCR2 and its Role in Inflammation

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and autoimmune diseases. Consequently, the development of small molecule antagonists targeting CCR2 has been a major focus of therapeutic research. This compound is a novel, potent, and selective small molecule antagonist of the CCR2 receptor.[1][2]

In Vitro Pharmacology: A Head-to-Head Comparison

The in vitro potency of this compound, JNJ-41443532, and CCX872 has been evaluated using various assays, primarily focusing on their binding affinity to the CCR2 receptor and their functional ability to inhibit chemotaxis.

Table 1: In Vitro Potency of CCR2 Antagonists

CompoundAssay TypeSpeciesTargetIC50 / Ki
This compound Binding AntagonismHumanhCCR25.1 nM (IC50)[3][4][5]
Binding AntagonismMousemCCR210 nM (IC50)[1][2][6][7]
ChemotaxisHumanhCCR23.8 nM (IC50)[3][5]
ChemotaxisMousemCCR27.8 nM (IC50)[3][5]
JNJ-41443532 Binding AffinityHumanhCCR237 nM (IC50)
Binding AffinityMousemCCR29.6 µM (Ki)[8]
ChemotaxisHumanhCCR230 nM (IC50)[8]
CCX872 Binding AffinityHumanhCCR23 nM (IC50)
Binding AffinityMurinemCCR2270 nM (IC50)
ChemotaxisHumanhCCR232 nM (IC50)
ChemotaxisMurinemCCR269 nM (IC50)

Selectivity Profile of this compound

This compound demonstrates high selectivity for CCR2. Against a panel of other G protein-coupled receptors, including other CC chemokine receptors, this compound is at least 100-fold selective for CCR2.[1][2][6] This high selectivity minimizes the potential for off-target effects.

In Vivo Efficacy in Preclinical Models

The in vivo activity of this compound has been demonstrated in several rodent models of inflammatory diseases, showcasing its ability to inhibit macrophage influx and reduce disease severity.

Table 2: In Vivo Efficacy of CCR2 Antagonists

CompoundAnimal ModelSpeciesDosingKey Findings
This compound Delayed-Type HypersensitivityMouseDose-dependentInhibition of macrophage influx.[1][6][9]
Thioglycollate-Induced PeritonitisMouse30-100 mg/kg, twice dailyDose-dependent inhibition of macrophage influx.[7]
Experimental Autoimmune Encephalomyelitis (EAE)MouseTherapeutic dosingSignificant reduction in disease severity.[1][2]
Adjuvant-Induced ArthritisRatTherapeutic dosingSignificant reduction in inflammatory arthritis.[1][2]
JNJ-41443532 Thioglycollate-Induced PeritonitisMouse (hCCR2 knock-in)3 mg/kg, oral, twice daily (ED50)Dose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx.[8]
Adjuvant-Induced ArthritisRat100 mg/kg, twice daily, intraperitonealInhibition of paw swelling.[10]
CCX872 Pancreatic CancerMouseNot specified42% decrease in tumor size and a 45% decrease in M-MDSCs after one week.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a comprehensive understanding of the data presented.

CCR2 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

  • Cells: Murine monocyte cell line WEHI-274.1 or cells overexpressing the CCR2 receptor.

  • Radioligand: Typically [¹²⁵I]-CCL2.

  • Procedure:

    • Cell membranes are prepared from CCR2-expressing cells.

    • Membranes are incubated with a fixed concentration of radiolabeled CCL2 and varying concentrations of the test compound.

    • The reaction is incubated to allow for competitive binding.

    • The mixture is filtered through a filter plate to separate bound from free radioligand.

    • The radioactivity trapped on the filter is quantified using a scintillation counter.

    • The IC50 value, the concentration of the test compound that inhibits 50% of radioligand binding, is determined by non-linear regression analysis.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).

  • Chemoattractant: CCL2 (MCP-1).

  • Procedure:

    • A chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used, with a microporous membrane separating the upper and lower chambers.

    • The lower chamber is filled with media containing CCL2.

    • Cells, pre-incubated with various concentrations of the test compound or vehicle, are added to the upper chamber.

    • The chamber is incubated to allow cells to migrate through the membrane towards the CCL2 gradient.

    • Migrated cells on the lower surface of the membrane or in the lower chamber are quantified.

    • The IC50 value, the concentration of the test compound that causes 50% inhibition of chemotaxis, is calculated from the dose-response curve.

Thioglycollate-Induced Peritonitis

This in vivo model is used to assess a compound's ability to inhibit inflammatory cell recruitment into the peritoneal cavity.

  • Animal Model: Mice.

  • Procedure:

    • Mice are administered the test compound or vehicle.

    • A sterile solution of thioglycollate is injected intraperitoneally to induce an inflammatory response.

    • After a specific time, the peritoneal cavity is lavaged to collect the infiltrated cells.

    • The total number of cells and the differential count of various leukocyte populations (e.g., macrophages, neutrophils) are determined.

    • The efficacy of the compound is assessed by its ability to reduce the number of recruited inflammatory cells compared to the vehicle-treated group.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established in vivo model of inflammatory arthritis.

  • Animal Model: Rats (e.g., Lewis rats).

  • Procedure:

    • Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail or in a hind paw.

    • The test compound or vehicle is administered daily, starting on the day of or several days after adjuvant injection.

    • The severity of arthritis is assessed by measuring paw swelling (plethysmometry) and clinical scoring of joint inflammation.

    • The efficacy of the compound is determined by its ability to reduce paw swelling and improve the clinical score compared to the vehicle-treated group.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascade Chemotaxis Monocyte/Macrophage Recruitment & Inflammation Signaling_Cascade->Chemotaxis This compound This compound This compound->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Cells Prepare CCR2-expressing cells Incubate_Cells Pre-incubate cells with test compound Prep_Cells->Incubate_Cells Prep_Compound Prepare serial dilutions of test compound Prep_Compound->Incubate_Cells Prep_Chamber Set up Boyden chamber with CCL2 in lower chamber Add_Cells Add cells to upper chamber Prep_Chamber->Add_Cells Incubate_Cells->Add_Cells Incubate_Chamber Incubate to allow cell migration Add_Cells->Incubate_Chamber Quantify Quantify migrated cells Incubate_Chamber->Quantify Analyze Analyze data to determine IC50 Quantify->Analyze

Caption: General workflow for an in vitro chemotaxis assay.

In_Vivo_Peritonitis_Workflow cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis Administer_Compound Administer Test Compound or Vehicle to Mice Induce_Peritonitis Inject Thioglycollate Intraperitoneally Administer_Compound->Induce_Peritonitis Wait Wait for a Defined Period Induce_Peritonitis->Wait Peritoneal_Lavage Perform Peritoneal Lavage to Collect Cells Wait->Peritoneal_Lavage Cell_Count Count Total and Differential Leukocytes Peritoneal_Lavage->Cell_Count Compare_Groups Compare Cell Numbers Between Treatment and Vehicle Groups Cell_Count->Compare_Groups

Caption: Experimental workflow for the thioglycollate-induced peritonitis model.

References

A Critical Review of INCB3344: A Comparative Guide to a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review of the available literature and findings on INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to be a valuable resource for researchers in the field of inflammation, immunology, and drug discovery.

Introduction to this compound

This compound is an orally bioavailable antagonist of CCR2, a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand is monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2] By blocking the CCL2/CCR2 signaling axis, this compound has been investigated as a potential therapeutic agent for a variety of inflammatory and autoimmune diseases.[3][4] This guide will delve into the quantitative data supporting its efficacy, detail the experimental protocols used in key studies, and compare its performance against other known CCR2 antagonists.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound in Binding and Chemotaxis Assays

Assay TypeSpeciesTargetIC50 (nM)Reference
Binding AntagonismHumanhCCR25.1[1][5]
MurinemCCR29.5[1][5]
RatrCCR27.3[6]
CynomolguscCCR216[6]
Chemotaxis AntagonismHumanhCCR23.8[1][5]
MurinemCCR27.8[1][5]
RatrCCR22.7[6]
CynomolguscCCR26.2[6]

Table 2: Selectivity Profile of this compound

TargetIC50Reference
Murine CCR1>1 µM[1][6]
Murine CCR5>3 µM[1][6]
Panel of >50 ion channels, transporters, and other GPCRs>1 µM[1]

Table 3: Pharmacokinetic Properties of this compound in Rodents

SpeciesDoseRouteAUC (nM·h)Bioavailability (%)Reference
CD-1 Mice10 mg/kgOral266447[1]
Balb/c Mice10 mg/kgOral3888-[1]

Comparative Efficacy with Other CCR2 Antagonists

While direct head-to-head studies are limited, the available literature allows for a comparison of this compound with other CCR2 antagonists like JNJ-41443532 and a Teijin compound referred to as "CCR2 antagonist 4".[2][6]

Table 4: Comparative In Vitro Potency of CCR2 Antagonists

CompoundSpeciesAssayIC50 (nM)
This compound HumanBinding5.1[1][5]
MurineBinding9.5[1][5]
HumanChemotaxis3.8[1][5]
MurineChemotaxis7.8[1][5]
JNJ-27141491 *HumanBinding400[7]
CCR2 antagonist 4 (Teijin compound 1) --Data suggests lower potency than this compound[6]

Note: JNJ-27141491 is an allosteric antagonist, while this compound is an orthosteric antagonist.[8] This mechanistic difference may influence in vivo efficacy and is an important consideration in experimental design.

Signaling Pathway and Mechanism of Action

This compound competitively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling pathways that lead to monocyte and macrophage recruitment, inflammation, and cellular responses like ERK phosphorylation and chemotaxis.[3][9]

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_Protein G-protein activation CCR2->G_Protein This compound This compound This compound->CCR2 Inhibition ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Chemotaxis Chemotaxis & Inflammation ERK_Phos->Chemotaxis

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro Assays
  • CCR2 Binding Assay:

    • Cells: Murine monocyte cell line WEHI-274.1 or HEK293 cells stably expressing human or murine CCR2.[1][3]

    • Tracer: 125I-labeled CCL2.

    • Protocol: Whole cells are incubated with a fixed concentration of 125I-CCL2 and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2. After incubation, cells are washed, and the bound radioactivity is measured using a gamma counter. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of 125I-CCL2.[1]

  • Chemotaxis Assay:

    • Cells: CCR2-expressing cells (e.g., monocytes).

    • Chemoattractant: CCL2.

    • Protocol: A Boyden chamber or a similar chemotaxis system is used. The lower chamber contains CCL2, and the upper chamber contains CCR2-expressing cells pre-incubated with varying concentrations of this compound. After an incubation period, the number of cells that have migrated to the lower chamber is quantified. The IC50 value represents the concentration of this compound that causes a 50% reduction in CCL2-induced cell migration.[3]

In Vivo Models
  • Delayed-Type Hypersensitivity (DTH) Model:

    • Animal Model: Mice.

    • Protocol: Mice are sensitized by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in complete Freund's adjuvant. Several days later, the mice are challenged by an intradermal injection of the antigen into the footpad or ear. This compound or vehicle is administered orally at various doses. The inflammatory response (e.g., footpad swelling or ear thickness) is measured at different time points after the challenge. Histopathological analysis can be performed to quantify macrophage influx.[3][4]

  • Diabetic Nephropathy Model:

    • Animal Model: db/db mice (a model of type 2 diabetes).

    • Protocol: db/db mice are administered this compound or vehicle for a specified period (e.g., 8 weeks). Key parameters such as albuminuria, serum creatinine (B1669602) levels, and macrophage infiltration in the kidneys are assessed. Flow cytometry can be used to quantify different macrophage populations (e.g., bone marrow-derived and resident macrophages).[10][11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a CCR2 antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Binding Assays (IC50) Functional Functional Assays (Chemotaxis, ERK Phos.) Binding->Functional Selectivity Selectivity Screening (vs. other receptors) Functional->Selectivity PK Pharmacokinetics (Rodents) Selectivity->PK Efficacy Efficacy Models (DTH, Arthritis, etc.) PK->Efficacy Tox Toxicology Studies Efficacy->Tox PhaseI Phase I Trials (Safety, PK in Humans) Tox->PhaseI PhaseII Phase II Trials (Efficacy in Patients) PhaseI->PhaseII

Caption: A generalized workflow for the preclinical and clinical development of a CCR2 antagonist.

Conclusion

This compound has demonstrated potent and selective antagonism of CCR2 in a variety of preclinical models. The quantitative data from in vitro and in vivo studies support its role as a valuable tool for investigating the therapeutic potential of CCR2 inhibition in inflammatory and autoimmune diseases. While it has shown promise, it is important to note that this compound was not advanced to a clinical candidate due to moderate hERG activity.[12] Nevertheless, the extensive characterization of this compound provides a strong foundation and a valuable benchmark for the development of next-generation CCR2 antagonists with improved safety profiles. Researchers are encouraged to consider the detailed experimental protocols and comparative data presented in this guide when designing future studies in this area.

References

Safety Operating Guide

Navigating the Disposal of INCB3344: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

While specific disposal protocols for the research chemical INCB3344 are not publicly documented, established principles of laboratory safety and hazardous waste management provide a clear framework for its proper disposal. This guide offers procedural, step-by-step information to ensure the safe handling and disposal of this compound, aligning with best practices for chemical waste management in a research environment.

For the safety of all personnel and to ensure environmental protection, this compound should be treated as a hazardous chemical waste.[1] Disposal should always be conducted in accordance with institutional, local, and national regulations.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]

Key Properties of this compound

A summary of the key quantitative data for this compound is provided below. This information is crucial for understanding the compound's characteristics and for making informed decisions on its handling and storage.

PropertyValueSource
IC50 (hCCR2) 5.1 nM (binding antagonism), 3.8 nM (chemotaxis antagonism)MedchemExpress
IC50 (mCCR2) 9.5 nM (binding antagonism), 7.8 nM (chemotaxis antagonism)MedchemExpress
Storage (Solid) -20°CAPExBIO
Storage (Stock Solution) -80°C (up to 6 months), -20°C (up to 1 month)MedchemExpress
Solubility in DMSO ≥25.9 mg/mLAPExBIO

Step-by-Step Disposal Procedure for this compound Waste

The following steps outline the general procedure for the disposal of this compound, including the pure compound, solutions, and contaminated labware.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes, flasks), must be classified as chemical waste.

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals should never be mixed.[4] Keep this compound waste separate from biological or radioactive waste.

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible waste container with a secure lid.[2][4] The container should be in good condition and appropriate for the type of waste (solid or liquid).

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards.[4] Include the concentration and the date when waste was first added to the container.

3. Accumulation and Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[4][5]

  • Safe Storage: Ensure the container is kept closed except when adding waste.[4] Store the container in a well-ventilated area and away from general traffic. Secondary containment is recommended for liquid waste to prevent spills.[5]

4. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a waste pickup.[1][6] Do not transport hazardous waste yourself.[1]

  • Documentation: Complete any required waste disposal forms or tags as per your institution's procedures.

5. Disposal of Empty Containers:

  • Triple Rinse: An empty container that held this compound must be triple-rinsed with a suitable solvent.[1][3]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[1][7] Subsequent rinsates may be permissible for drain disposal, but this should be confirmed with your EHS office.

  • Deface Label: Before disposing of the rinsed container in regular trash, the original label must be completely removed or defaced.[1][3]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the principles of chemical waste management are universal. The procedures outlined above are based on standard laboratory practices for handling and disposing of hazardous chemical waste. For specific guidance, always consult your institution's Chemical Hygiene Plan and your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate from other waste streams A->B C Select appropriate, leak-proof container B->C D Label container with 'Hazardous Waste' & contents C->D E Store in designated satellite accumulation area D->E F Keep container closed & use secondary containment E->F G Request pickup from Environmental Health & Safety (EHS) F->G H Professional disposal by licensed facility G->H

Caption: General workflow for the disposal of this compound waste.

References

Personal protective equipment for handling INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for laboratory safety and chemical handling.

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of INCB3344, a potent and selective CCR2 antagonist. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects eyes from dust, aerosols, and splashes of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosols are generated.Minimizes inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural guidelines for the safe handling of this compound in a laboratory setting.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the product label matches the order information.

    • Wear appropriate PPE during inspection.

  • Storage:

    • Store this compound in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Recommended storage temperatures are -20°C for long-term storage (up to 1 year) or -80°C for extended periods (up to 3 years) as a powder.[1]

    • Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[1]

  • Preparation of Solutions:

    • All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation of dust.

    • Use non-sparking tools for handling the powder.

    • This compound is soluble in DMSO and ethanol.[1]

    • To prepare a stock solution, carefully weigh the desired amount of powder in the fume hood.

    • Add the solvent to the powder slowly and mix gently until fully dissolved. For higher concentrations, warming the tube to 37°C or using an ultrasonic bath may aid dissolution.[2]

  • Experimental Use:

    • Always wear the prescribed PPE during experimental procedures.

    • Work in a well-ventilated area, preferably a fume hood, especially when working with volatile solvents.

    • Avoid the creation of aerosols.[3]

    • After handling, wash hands thoroughly with soap and water.[3][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the sink.[4][5]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.

    • Place all contaminated disposable materials in a designated, sealed hazardous waste container.

    • Decontaminate non-disposable labware with an appropriate solvent before washing.

  • Spills:

    • In case of a spill, evacuate the area and prevent others from entering.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Visualizing Key Processes

To further aid in understanding the context and application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

CCR2_Signaling_Pathway CCR2 Signaling and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds to G_Protein G Protein CCR2->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., ERK Phosphorylation) G_Protein->Downstream_Signaling Initiates Chemotaxis Chemotaxis Downstream_Signaling->Chemotaxis Leads to This compound This compound This compound->CCR2 Blocks

Caption: this compound acts as an antagonist to the CCR2 receptor, blocking CCL2 binding.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow with this compound cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare monocyte cell suspension (e.g., WEHI-274.1) Add_Cells Add cell suspension with or without This compound to upper chamber Prepare_Cells->Add_Cells Prepare_Reagents Prepare CCL2 (chemoattractant) and this compound solutions Load_Plate Load CCL2 into lower chamber of chemotaxis plate Prepare_Reagents->Load_Plate Prepare_Reagents->Add_Cells Load_Plate->Add_Cells Incubate Incubate plate to allow cell migration Add_Cells->Incubate Quantify_Migration Quantify migrated cells in the lower chamber Incubate->Quantify_Migration Analyze_Data Analyze data to determine IC50 of this compound Quantify_Migration->Analyze_Data

Caption: A typical workflow for a chemotaxis assay to evaluate this compound efficacy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.